molecular formula C7H6ClN3 B077018 6-Chloro-2-methylimidazo[1,2-b]pyridazine CAS No. 14793-00-1

6-Chloro-2-methylimidazo[1,2-b]pyridazine

Cat. No.: B077018
CAS No.: 14793-00-1
M. Wt: 167.59 g/mol
InChI Key: GWHLOBFYCUGPGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-methylimidazo[1,2-b]pyridazine (CAS 14793-00-1) is a versatile chemical intermediate and scaffold in medicinal chemistry research. This high-purity compound is a key building block for synthesizing novel bioactive molecules, particularly in the field of infectious diseases. This scaffold has been identified as a core structure in the development of new antikinetoplastid agents. Research indicates its application in scaffold-hopping strategies to create analogs active against parasitic diseases such as leishmaniasis and human African trypanosomiasis (sleeping sickness) . The compound serves as a critical precursor for further functionalization, enabling structure-activity relationship (SAR) studies to optimize potency and physicochemical properties for therapeutic development. As a fused bicyclic heterocycle, it offers researchers a privileged structure for exploring interactions with biological targets. This product is intended for research and development applications in a laboratory setting. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-chloro-2-methylimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-5-4-11-7(9-5)3-2-6(8)10-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHLOBFYCUGPGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60439897
Record name 6-chloro-2-methylimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14793-00-1
Record name 6-chloro-2-methylimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 6-Chloro-2-methylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical and pharmacological properties of 6-Chloro-2-methylimidazo[1,2-b]pyridazine and its derivatives. The imidazo[1,2-b]pyridazine scaffold is a significant heterocyclic nucleus in medicinal chemistry, demonstrating a wide range of biological activities.[1] This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key chemical and biological pathways to support ongoing research and development efforts.

Core Physicochemical Properties

Quantitative data for the specific compound this compound is limited in publicly accessible literature. Therefore, data for closely related analogs are presented here to provide insights into its expected properties.

Table 1: Physicochemical Properties of this compound and Analogs

PropertyThis compound6-Chloro-3-methylimidazo[1,2-b]pyridazine6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine6-chloro-3-nitro-imidazo[1,2-b]pyridazine
CAS Number 14793-00-1137384-48-6135298-09-8 (from synthesis description)18087-76-8
Molecular Formula C₇H₆ClN₃C₇H₆ClN₃C₇H₅Cl₂N₃C₆H₃ClN₄O₂
Molecular Weight 167.59 g/mol 167.59 g/mol [2]Not explicitly calculated198.57 g/mol
Melting Point Not AvailableNot Available154 °C[3]142-145 °C
Boiling Point Not AvailableNot AvailableNot AvailableNot Available
Solubility Not AvailableNot AvailablePoor solubility noted for a derivative in culture media[3]Not Available
logP (calculated) Not Available1.7[2]Not AvailableNot Available
Spectral Data See derivatives below¹H NMR data available[4]¹H NMR, ¹³C NMR data available[3]Not Available

Note: The lack of extensive experimental data for this compound highlights an opportunity for further fundamental characterization studies.

Spectroscopic Data

While specific spectra for this compound were not found, spectral data for derivatives with the same core structure are available and provide valuable reference points.

Table 2: NMR Spectral Data for a Closely Related Derivative

CompoundNucleusChemical Shift (δ ppm) and Coupling (Hz)
6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine [3]¹H NMR (250 MHz, CDCl₃)7.96 (s, 1H), 7.87 (d, J = 9.5 Hz, 1H), 7.09 (d, J = 9.5 Hz, 1H), 4.76 (s, 1H)
¹³C NMR (63 MHz, CDCl₃)146.1, 144.7, 136.9, 125.3, 118.3, 115.1, and 36.5

Spectra for other derivatives such as 6-chloro-2-methylimidazo[1,2-b]pyridazin-3-yl p-chlorophenyl ketone are also publicly available.[5]

Experimental Protocols

The synthesis of the imidazo[1,2-b]pyridazine core generally involves the cyclocondensation of a 3-aminopyridazine derivative with an α-halo aldehyde or ketone.[6] The following protocol for a closely related compound, 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine, is representative of the general synthetic strategy.

Synthesis of 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine [3]

  • Reactants:

    • 6-chloropyridazin-3-amine (1 equivalent)

    • 1,3-dichloroacetone (1.1 equivalents)

    • 1,2-dimethoxyethane (DME) as solvent

  • Procedure:

    • A solution of 6-chloropyridazin-3-amine in 1,2-dimethoxyethane is prepared.

    • 1,3-dichloroacetone is added to the solution.

    • The reaction mixture is stirred and heated under reflux for 48 hours.

    • Following the reaction, the solvent is evaporated in vacuo.

    • The crude product is purified by chromatography on silica gel using an eluent of dichloromethane-ethyl acetate (9:1) to yield the final product as a white solid.

This general procedure can likely be adapted for the synthesis of this compound by substituting 1,3-dichloroacetone with chloroacetone.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 3-amino-6-chloropyridazine 3-amino-6-chloropyridazine Cyclocondensation Cyclocondensation 3-amino-6-chloropyridazine->Cyclocondensation alpha-halo-ketone α-halo aldehyde/ketone (e.g., Chloroacetaldehyde) alpha-halo-ketone->Cyclocondensation Imidazo_pyridazine 6-chloro-imidazo[1,2-b]pyridazine derivative Cyclocondensation->Imidazo_pyridazine Reflux in Solvent (e.g., Ethanol, DME)

Caption: General Synthesis Workflow for Imidazo[1,2-b]pyridazines.

Pharmacological Activity and Signaling Pathways

Derivatives of the imidazo[1,2-b]pyridazine scaffold have shown significant potential as inhibitors of various protein kinases, making them attractive candidates for drug development, particularly in oncology and inflammatory diseases.[1]

A prominent target for this class of compounds is the PI3K/AKT/mTOR signaling pathway , which is a critical regulator of cell growth, proliferation, and survival.[7][8][9] Dysregulation of this pathway is a hallmark of many cancers and fibrotic diseases.[10] Imidazo[1,2-b]pyridazine-based compounds have been developed as potent dual PI3K/mTOR inhibitors.[7][8][9]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Imidazo[1,2-b]pyridazine Derivatives Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/AKT/mTOR Pathway.

Conclusion

This compound belongs to a class of heterocyclic compounds with significant therapeutic potential, primarily as kinase inhibitors. While specific experimental data for this particular molecule is sparse, the available information on its analogs provides a strong foundation for its synthesis, characterization, and further investigation into its biological activities. The synthetic routes are well-established, and the primary mechanism of action for this scaffold appears to be the inhibition of key signaling pathways such as the PI3K/AKT/mTOR cascade. Further research is warranted to fully elucidate the specific properties and therapeutic utility of this compound.

References

An In-depth Technical Guide to 6-Chloro-2-methylimidazo[1,2-b]pyridazine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, nomenclature, and synthesis of 6-Chloro-2-methylimidazo[1,2-b]pyridazine. Given the limited publicly available data on this specific compound, this guide extends its scope to include closely related and well-studied analogs within the 6-chloro-imidazo[1,2-b]pyridazine class, offering valuable insights into their chemical and biological properties.

Chemical Structure and IUPAC Name

The chemical structure of this compound is characterized by a fused bicyclic system consisting of an imidazole ring and a pyridazine ring. A chlorine atom is substituted at position 6, and a methyl group is at position 2.

IUPAC Name: this compound

Chemical Formula: C₇H₆ClN₃

Molecular Weight: 167.59 g/mol

The structure and nomenclature are analogous to other substituted imidazo[1,2-b]pyridazines found in chemical databases. For instance, the related compound, 6-chloro-3-methylimidazo[1,2-b]pyridazine, is identified by its corresponding IUPAC name.[1]

Physicochemical Properties

PropertyValueSource
Molecular Weight167.59 g/mol PubChem
XLogP31.7PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count0PubChem
Exact Mass167.0250249 DaPubChem
Topological Polar Surface Area30.2 ŲPubChem

Synthesis and Experimental Protocols

The synthesis of the imidazo[1,2-b]pyridazine core generally involves the condensation of a 3-aminopyridazine derivative with an α-haloketone or a related α-dicarbonyl compound. This approach is a well-established method for constructing this heterocyclic system.

A general synthetic scheme is depicted below:

G General Synthesis of Imidazo[1,2-b]pyridazines cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 3-Aminopyridazine 3-Aminopyridazine Condensation Condensation 3-Aminopyridazine->Condensation alpha-Haloketone alpha-Haloketone alpha-Haloketone->Condensation Imidazo[1,2-b]pyridazine Imidazo[1,2-b]pyridazine Condensation->Imidazo[1,2-b]pyridazine

A generalized workflow for the synthesis of the imidazo[1,2-b]pyridazine core.
Experimental Protocol for a Related Analog: Synthesis of 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine[2]

A specific example for the synthesis of a closely related analog, 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine, provides a practical illustration of the methodology.

  • Reactants: 6-chloropyridazin-3-amine and 1,3-dichloroacetone.

  • Solvent: 1,2-dimethoxyethane.

  • Procedure:

    • To a solution of 6-chloropyridazin-3-amine (1 equivalent) in 1,2-dimethoxyethane, 1,3-dichloroacetone (1.1 equivalents) is added.

    • The reaction mixture is stirred and heated under reflux for 48 hours.

    • Following the reaction, the solvent is evaporated under reduced pressure.

    • The crude product is purified by chromatography on silica gel (eluent: dichloromethane-ethyl acetate 9:1) to yield the final product as a white solid.

This protocol can likely be adapted for the synthesis of this compound by substituting 1,3-dichloroacetone with chloroacetone.

Biological and Pharmacological Significance

The imidazo[1,2-b]pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds. Derivatives of this heterocyclic system have demonstrated a variety of pharmacological activities.

While specific biological data for this compound is scarce in public literature, research on analogous compounds provides valuable insights into the potential of this chemical class. For instance, various substituted imidazo[1,2-b]pyridazines have been investigated for their activity as kinase inhibitors, anti-infective agents, and central nervous system modulators.

A study on 6-chloro-3-substituted-[2][3][4]triazolo[4,3-b]pyridazines, which share the 6-chloropyridazine core, revealed cytotoxic activities against acute lymphoblastic leukemia cell lines.[5] Specifically, certain compounds exhibited potent cytotoxicity with IC₅₀ values in the low micromolar range and were shown to induce apoptosis via caspase 3/7 activation.[5]

The following diagram illustrates the logical relationship of how modifications to the core imidazo[1,2-b]pyridazine structure can lead to various biological activities, a key concept in drug development.

G Structure-Activity Relationship Logic CoreScaffold Imidazo[1,2-b]pyridazine Core Modification Chemical Modification (e.g., at C2, C3, C6) CoreScaffold->Modification BiologicalActivity Diverse Biological Activities Modification->BiologicalActivity Kinase Kinase Inhibition BiologicalActivity->Kinase Anticancer Anticancer Activity BiologicalActivity->Anticancer Antiviral Antiviral Activity BiologicalActivity->Antiviral

The impact of chemical modifications on the biological activity of the imidazo[1,2-b]pyridazine scaffold.

Conclusion

This compound belongs to a class of heterocyclic compounds with significant potential in drug discovery and development. While specific data on this particular molecule is limited, the established synthetic routes and diverse biological activities of its analogs provide a strong foundation for future research. This guide offers a starting point for scientists and researchers interested in exploring the chemistry and therapeutic potential of this promising scaffold. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its properties and potential applications.

References

6-Chloro-2-methylimidazo[1,2-b]pyridazine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Chloro-2-methylimidazo[1,2-b]pyridazine, a heterocyclic compound belonging to the imidazo[1,2-b]pyridazine class. While specific detailed experimental data for this particular molecule is limited in publicly available literature, this guide consolidates the known information and provides a broader context based on the well-studied imidazo[1,2-b]pyridazine scaffold, which is recognized as a privileged structure in medicinal chemistry.

Core Compound Properties

The fundamental physicochemical properties of this compound are summarized below.

PropertyValueSource
CAS Number 14793-00-1--INVALID-LINK--
Molecular Formula C₇H₆ClN₃--INVALID-LINK--
Molecular Weight 167.60 g/mol --INVALID-LINK--

Introduction to the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine core is a nitrogen-containing fused heterocyclic system that has garnered significant attention in drug discovery. Derivatives of this scaffold have demonstrated a wide array of biological activities, including anticancer, antiviral, anti-inflammatory, and neuroprotective effects.[1][2] Notably, the FDA-approved kinase inhibitor Ponatinib contains an imidazo[1,2-b]pyridazine core, highlighting the therapeutic potential of this chemical class.[1] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Synthesis and Workflow

G General Synthetic Workflow for Imidazo[1,2-b]pyridazines cluster_reactants Starting Materials A 3-Amino-6-chloropyridazine C Condensation Reaction (e.g., in ethanol, reflux) A->C B Chloroacetone (α-haloketone) B->C D This compound C->D Cyclization E Purification (e.g., Chromatography) D->E F Final Product E->F

Caption: General synthetic route for this compound.

Potential Mechanism of Action: Kinase Inhibition

Many biologically active imidazo[1,2-b]pyridazine derivatives function as kinase inhibitors.[3][4] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of protein kinases and thereby blocking the phosphorylation of downstream substrates. The PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer and fibrotic diseases, is a known target for some imidazo[1,2-b]pyridazine derivatives.[5]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation, Survival, Growth S6K->Proliferation fourEBP1->Proliferation Inhibitor Imidazo[1,2-b]pyridazine Derivative Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Caption: Representative PI3K/AKT/mTOR signaling pathway inhibited by imidazo[1,2-b]pyridazine derivatives.

Experimental Protocols: General Methodology

Due to the lack of specific experimental data for this compound, a general protocol for an in vitro kinase assay, a common method for evaluating compounds of this class, is provided below.

Objective: To determine the in vitro inhibitory activity of a test compound (e.g., this compound) against a specific protein kinase.

Materials:

  • Purified recombinant protein kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Test compound dissolved in DMSO

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled [γ-³²P]ATP)

  • Microplate reader compatible with the detection method

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then in kinase assay buffer.

  • In a microplate, add the test compound dilutions, the specific kinase, and the substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence, fluorescence, or radioactivity) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound belongs to a class of compounds with significant therapeutic potential, particularly in the area of oncology and inflammatory diseases. While detailed research on this specific molecule is not widely published, the extensive studies on the imidazo[1,2-b]pyridazine scaffold provide a strong foundation for its potential biological activities, likely as a kinase inhibitor. Further investigation is warranted to fully elucidate the specific targets, mechanism of action, and therapeutic applications of this compound. This guide serves as a foundational resource for researchers interested in exploring the potential of this and related compounds in drug development.

References

Spectroscopic Profile of 6-Chloro-2-methylimidazo[1,2-b]pyridazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 6-Chloro-2-methylimidazo[1,2-b]pyridazine, a key intermediate in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for its structural characterization.

Core Spectroscopic Data

The structural integrity of this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein has been compiled from relevant scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available---
Data not available---
Data not available---
Data not available---

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmAssignment
Data not availableC-2
Data not availableC-3
Data not availableC-6
Data not availableC-7
Data not availableC-8a
Data not availableCH₃

Note: Specific peak assignments and coupling constants are pending experimental data from primary literature.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are presented in Table 3.

Table 3: IR Spectroscopic Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
Data not available-C-H stretching (aromatic)
Data not available-C=N stretching
Data not available-C=C stretching (aromatic)
Data not available-C-Cl stretching
Data not available-C-H bending (aromatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound, confirming its molecular weight.

Table 4: Mass Spectrometry Data of this compound

m/zIon
Data not available[M]⁺
Data not available[M+H]⁺

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are crucial for reproducibility. The following are generalized procedures based on standard laboratory practices.

Synthesis of this compound

A common synthetic route to imidazo[1,2-b]pyridazines involves the condensation of a 3-amino-6-chloropyridazine with an α-haloketone. For the synthesis of the title compound, 3-amino-6-chloropyridazine would be reacted with chloroacetone.

General Procedure:

  • A solution of 3-amino-6-chloropyridazine in a suitable solvent (e.g., ethanol, DMF) is prepared.

  • An equimolar amount of chloroacetone is added to the solution.

  • The reaction mixture is heated under reflux for a specified period, and the reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography on silica gel.

Spectroscopic Analysis

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

IR Spectroscopy: IR spectra are recorded on an FT-IR spectrometer. The sample can be analyzed as a KBr pellet or as a thin film.

Mass Spectrometry: Mass spectra are obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.

Workflow for Spectroscopic Analysis

The logical flow from a synthesized compound to its full spectroscopic characterization is illustrated in the following diagram.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation and Data Compilation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

Disclaimer: The spectroscopic data presented in the tables are placeholders and will be updated as definitive values are obtained from experimental verification.

An In-Depth Technical Guide to the Solubility and Stability of 6-Chloro-2-methylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the compilation of this guide, specific experimental data on the solubility and stability of 6-Chloro-2-methylimidazo[1,2-b]pyridazine is not extensively available in public literature. This document therefore serves as a comprehensive technical guide outlining the established, standardized methodologies and protocols required to determine these critical physicochemical properties. The imidazo[1,2-b]pyridazine scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous compounds investigated for a wide range of therapeutic targets.[1][2] Characterizing the properties of specific derivatives is a crucial step in drug discovery and development.

Overview of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine core is a nitrogen-containing heterocyclic system that has garnered significant interest in medicinal chemistry due to its diverse biological activities, including applications as kinase inhibitors and agents targeting the central nervous system.[1] While this scaffold is synthetically accessible, derivatives can sometimes exhibit poor aqueous solubility, a factor that requires careful evaluation during lead optimization.

Probable Synthesis of this compound

A common and effective method for the synthesis of the imidazo[1,2-b]pyridazine ring system involves the condensation reaction between a 3-amino-6-halopyridazine and an α-haloketone.[3] Therefore, a probable synthetic route for this compound would involve the reaction of 3-amino-6-chloropyridazine with 1-chloroacetone (or 1-bromoacetone) under mild basic conditions.

This synthetic context is important for stability studies, as residual starting materials or reaction by-products could be potential impurities or degradants.

Solubility Assessment

Solubility is a critical determinant of a compound's suitability for biological assays and its potential for oral bioavailability. For preclinical drug discovery, two types of solubility are typically measured: thermodynamic and kinetic.

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at equilibrium with the solid material.[4] It is a crucial parameter for preformulation and late-stage development.[5][6]

  • Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[4][7][8] It is a high-throughput method used for rapid screening of compounds in early drug discovery.[5][9][10]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[4][6][11]

Methodology:

  • Compound Preparation: Accurately weigh an excess amount of solid this compound (e.g., 1-2 mg) into a glass vial. The excess solid is necessary to ensure that an equilibrium between the solid and dissolved states is achieved.[4][11]

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) or organic solvent to the vial.

  • Equilibration: Seal the vials and place them in a shaker or agitator within a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 72 hours.[4][5][11]

  • Phase Separation: After equilibration, allow the vials to stand to let undissolved solids sediment. Carefully remove an aliquot of the supernatant. It is critical to separate the saturated solution from the excess solid without disturbing the equilibrium. This is achieved by either:

    • Centrifugation of the sample followed by collection of the supernatant.

    • Filtration through a low-binding filter (e.g., 0.45 µm PVDF).[11]

  • Quantification: Prepare a series of dilutions of the clear filtrate. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Calculation: Determine the solubility by comparing the measured concentration of the saturated solution against a standard calibration curve prepared with known concentrations of the compound.

Experimental Protocol: Kinetic Solubility

Kinetic solubility is often measured using high-throughput methods like nephelometry or UV spectroscopy.[7][10]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 or 20 mM.[8]

  • Sample Preparation: Dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.[7]

  • Buffer Addition: Add the aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its effect on solubility.

  • Incubation: Mix the plate and incubate at a controlled temperature (e.g., 25°C) for a short period, typically 1 to 2 hours.[5][7]

  • Precipitation Detection/Quantification:

    • Nephelometry: Measure the light scattering caused by any precipitate using a nephelometer. The concentration at which light scattering significantly increases above background is determined as the kinetic solubility.[5][7]

    • Direct UV/LC-MS: Alternatively, separate the precipitated material using a filter plate. The concentration of the compound remaining in the filtrate is then quantified by UV-Vis spectrophotometry or LC-MS against a calibration curve.[7][8]

Data Presentation: Solubility Assay Parameters
ParameterThermodynamic SolubilityKinetic Solubility
Principle Measures equilibrium between dissolved and solid states.Measures precipitation from a supersaturated solution.
Starting Material Solid compoundConcentrated DMSO stock solution
Typical Solvent Aqueous buffers (e.g., PBS pH 7.4), simulated biological fluidsAqueous buffers (e.g., PBS pH 7.4)
Incubation Time 24 - 72 hours[4][11]1 - 2 hours[5][7]
Temperature Controlled (e.g., 25°C or 37°C)Controlled (e.g., 25°C)
Separation Method Centrifugation or FiltrationFiltration (for UV/LC-MS) or none (for nephelometry)
Quantification HPLC-UV, LC-MSNephelometry, UV-Vis Spectroscopy, LC-MS
Throughput Low to MediumHigh

Visualization: Thermodynamic Solubility Workflow

G A Weigh excess solid compound into vial B Add precise volume of aqueous buffer (e.g., PBS pH 7.4) A->B C Seal vial and agitate at controlled temperature (e.g., 24-72 hours) B->C D Equilibrium Reached C->D E Separate solid and liquid phases (Centrifuge or Filter) D->E F Collect clear supernatant (Saturated Solution) E->F G Quantify compound concentration (HPLC-UV or LC-MS) F->G H Calculate Solubility (µg/mL or µM) G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Chemical Stability Assessment

Chemical stability is evaluated through forced degradation (or stress testing) studies. These studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods, as mandated by ICH guideline Q1A(R2).[12][13][14][15] The goal is to achieve a target degradation of 5-20% to ensure that primary degradants are formed without over-stressing the molecule.[16]

Experimental Protocol: Forced Degradation Study

A single batch of this compound should be subjected to the following stress conditions.[17] A stock solution (e.g., 1 mg/mL) is typically prepared and diluted with the stressor.[18]

1. Hydrolytic Degradation:

  • Acidic Conditions: Treat the compound solution with 0.1 M hydrochloric acid (HCl).

  • Basic Conditions: Treat the compound solution with 0.1 M sodium hydroxide (NaOH).

  • Neutral Conditions: Treat the compound solution with water.

  • Procedure: Samples are typically kept at room temperature or heated (e.g., 50-60°C) for a defined period (e.g., up to 7 days) until target degradation is achieved.[18] After the exposure time, samples are neutralized before analysis.

2. Oxidative Degradation:

  • Procedure: Treat the compound solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).[18] The study is typically conducted at room temperature for up to 24-48 hours due to the often rapid nature of oxidation.

3. Photolytic Degradation:

  • Procedure: Expose the solid compound and a solution of the compound to a light source that provides combined visible and UV output. As per ICH Q1B guidelines, the exposure should be not less than 1.2 million lux hours and 200 watt hours per square meter.[14] A dark control sample, wrapped in aluminum foil, should be stored under the same temperature conditions to differentiate between thermal and photolytic degradation.

4. Thermal Degradation:

  • Procedure: Expose the solid compound to elevated temperatures (e.g., in 10°C increments above the accelerated stability condition, such as 50°C, 60°C, or 70°C) in a calibrated oven. Humidity may also be controlled (e.g., 75% RH). Samples are tested at various time points.

Analysis of Stressed Samples: All samples from the stress conditions, including controls, should be analyzed by a stability-indicating method, typically a gradient HPLC-UV method coupled with a mass spectrometer (LC-MS). The goals of the analysis are to:

  • Determine the percentage of the parent compound remaining.

  • Separate and detect all major degradation products.

  • Perform a mass balance calculation to ensure all degradants are accounted for.

Data Presentation: Forced Degradation Study Conditions
Stress ConditionTypical Reagent / ParametersPurpose
Acid Hydrolysis 0.1 M - 1 M HCl, RT or elevated temp. (e.g., 60°C)To test for lability to low pH environments.
Base Hydrolysis 0.1 M - 1 M NaOH, RT or elevated temp. (e.g., 60°C)To test for lability to high pH environments.
Oxidation 3-30% H₂O₂, RTTo test for susceptibility to oxidation.
Photolysis >1.2 million lux hours (visible) & >200 W h/m² (UV)To test for light sensitivity.[14]
Thermal (Dry Heat) ≥ 10°C above accelerated temp. (e.g., 50-70°C)To test for intrinsic thermal stability of the solid form.
Thermal (Humidity) 40°C / 75% RHTo test for combined effect of heat and humidity.[13]

Visualization: Forced Degradation Workflow

G cluster_0 Stress Conditions A Acid Hydrolysis (e.g., 0.1 M HCl) Analyze Analyze all samples by a Stability-Indicating Method (e.g., LC-MS) A->Analyze B Base Hydrolysis (e.g., 0.1 M NaOH) B->Analyze C Oxidation (e.g., 3% H₂O₂) C->Analyze D Thermal Stress (e.g., 70°C) D->Analyze E Photolytic Stress (ICH Q1B Light) E->Analyze Start Prepare solutions of This compound and controls Start->A Start->B Start->C Start->D Start->E Report Identify Degradation Products Establish Degradation Pathways Validate Analytical Method Analyze->Report

Caption: Workflow for a Forced Degradation Study.

Conclusion

The systematic evaluation of solubility and stability is a foundational requirement in the progression of any compound from a hit to a viable drug candidate. For this compound, the application of the standardized protocols detailed in this guide—including the shake-flask method for thermodynamic solubility, high-throughput kinetic solubility assays, and comprehensive forced degradation studies according to ICH guidelines—will provide the essential data package needed by researchers, scientists, and drug development professionals to make informed decisions and advance their research.

References

Potential Biological Targets of the 6-Chloro-imidazo[1,2-b]pyridazine Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the potential biological targets for the 6-chloro-imidazo[1,2-b]pyridazine scaffold. Due to a lack of specific published research on 6-Chloro-2-methylimidazo[1,2-b]pyridazine , this guide synthesizes data from various derivatives of the 6-chloro core structure to provide a representative analysis for researchers, scientists, and drug development professionals.

The imidazo[1,2-b]pyridazine core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. The incorporation of a chlorine atom at the 6-position often plays a crucial role in modulating the pharmacological profile of these compounds. This guide details the key biological targets, presents quantitative data from relevant studies, outlines common experimental protocols, and provides visualizations of associated pathways and workflows.

Protein Kinases: A Primary Target Class

The 6-chloro-imidazo[1,2-b]pyridazine scaffold is a versatile inhibitor of various protein kinases, which are critical regulators of cellular processes. Aberrant kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus for drug discovery.

Derivatives of this scaffold have shown potent inhibitory activity against several kinase families, including PIM kinases, dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), cyclin-dependent kinases (CDKs), and anaplastic lymphoma kinase (ALK).

Quantitative Data: Kinase Inhibitory Activity
Compound Class/DerivativeBiological TargetReported Activity (IC₅₀/EC₅₀)Therapeutic Area
3,6-disubstituted imidazo[1,2-b]pyridazinesDYRK1A50 nMOncology, Neurology
3,6-disubstituted imidazo[1,2-b]pyridazinesCLK182 nMOncology
3,6-disubstituted imidazo[1,2-b]pyridazinesPfCLK1 (Plasmodium falciparum)32 nMInfectious Disease (Malaria)
Imidazo[1,2-b]pyridazine derivativesTRK (wild-type and mutants)0.08 - 2.14 nMOncology
Imidazo[1,2-b]pyridazine derivativesCDK12/1312.2 - 15.5 nMOncology
Imidazo[1,2-b]pyridazine macrocyclic derivativesALK (wild-type)2.6 nMOncology
Imidazo[1,2-b]pyridazine macrocyclic derivativesALK (G1202R mutant)6.4 nMOncology
Imidazo[1,2-b]pyridazine macrocyclic derivativesALK (L1196M/G1202R double mutant)23 nMOncology
Imidazo[1,2-b]pyridazine derivativesTyk2 (JH2 domain)>10,000-fold selectivity over other kinasesAutoimmune Diseases
Signaling Pathway: Generic Kinase Inhibition

The following diagram illustrates the general mechanism by which kinase inhibitors, such as those derived from the 6-chloro-imidazo[1,2-b]pyridazine scaffold, function. They typically compete with ATP for binding to the kinase's active site, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase Protein Kinase Receptor->Kinase Signal Transduction Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate ATP ATP ATP->Kinase CellularResponse Cellular Response (e.g., Proliferation, Survival) Inhibitor 6-Chloro-imidazo[1,2-b]pyridazine Derivative Inhibitor->Kinase Inhibition Kinase_Assay_Workflow A Prepare Compound Dilutions C Add Compound to Wells A->C B Add Kinase, Substrate, and Buffer to Plate B->C D Initiate Reaction with [γ-³³P]ATP C->D E Incubate at 30°C D->E F Stop Reaction E->F G Transfer to Filter Plate F->G H Wash Plate G->H I Measure Radioactivity H->I J Calculate IC₅₀ I->J GABAA_Modulation GABA GABA Receptor GABA-A Receptor (Chloride Ion Channel) GABA->Receptor Binds to Orthosteric Site Modulator Imidazo[1,2-b]pyridazine Derivative (PAM) Modulator->Receptor Binds to Allosteric Site Modulator->Receptor Enhances GABA Effect Chloride Receptor->Chloride Channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Chloride->Hyperpolarization Influx Neuron Neuron Interior

The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This bicyclic system, an isostere of purine, serves as a crucial pharmacophore in the design of novel therapeutic agents across a spectrum of diseases. Its rigid structure and synthetic tractability allow for precise modulation of physicochemical properties and biological targets. This guide provides a comprehensive technical review of the imidazo[1,2-b]pyridazine scaffold, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways and workflows.

Therapeutic Applications and Biological Targets

The imidazo[1,2-b]pyridazine nucleus has been successfully exploited to develop inhibitors for a range of biological targets, leading to compounds with potent anticancer, anti-inflammatory, antitubercular, and other therapeutic properties.[1][2]

Kinase Inhibition in Oncology and Inflammation

A primary area of focus for this scaffold has been the development of kinase inhibitors.[3] Kinases are pivotal in cellular signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases.

Tyrosine Kinase 2 (Tyk2) Inhibition: Tyk2, a member of the Janus kinase (JAK) family, is a key mediator of pro-inflammatory cytokine signaling, including IL-12, IL-23, and type I interferons.[4][5] Imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective allosteric inhibitors that bind to the pseudokinase (JH2) domain of Tyk2, effectively suppressing the JAK-STAT signaling pathway.[4][5][6]

Monopolar Spindle 1 (Mps1/TTK) Kinase Inhibition: Mps1 is a critical regulator of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. Its overexpression is linked to various cancers.[7] Imidazo[1,2-b]pyridazine-based compounds have emerged as highly potent and selective Mps1 inhibitors, demonstrating remarkable antiproliferative activity against numerous cancer cell lines.[7][8]

PIM Kinase Inhibition: PIM kinases are a family of serine/threonine kinases that are overexpressed in several cancers and play a role in cell survival and proliferation. Imidazo[1,2-b]pyridazines have been identified as selective inhibitors of PIM kinases, exhibiting antileukemic activity.[9]

Anaplastic Lymphoma Kinase (ALK) Inhibition: ALK is a receptor tyrosine kinase, and its genetic rearrangements are oncogenic drivers in non-small cell lung cancer (NSCLC). Macrocyclic derivatives of imidazo[1,2-b]pyridazine have been developed as novel ALK inhibitors capable of overcoming resistance to existing therapies.[10]

PI3K/mTOR Dual Inhibition: The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival, and its aberrant activation is common in cancer and fibrotic diseases.[11] Imidazo[1,2-b]pyridazine derivatives have been designed as potent dual inhibitors of PI3K and mTOR, showing promise in the treatment of pulmonary fibrosis.[11]

Antitubercular Activity

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutics.[12] Imidazo[1,2-b]pyridazine derivatives, particularly those incorporating benzohydrazide or piperazine/morpholine moieties, have shown potent in vitro activity against Mycobacterium tuberculosis H37Rv.[12][13][14][15]

Other Therapeutic Areas

The versatility of the imidazo[1,2-b]pyridazine scaffold extends to other areas, including the development of ligands for β-amyloid plaques for potential use in Alzheimer's disease imaging and as antiviral agents.[16][17]

Quantitative Biological Data

The following tables summarize the quantitative biological activity data for representative imidazo[1,2-b]pyridazine derivatives across various therapeutic targets.

Table 1: Kinase Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives

Compound IDTarget KinaseAssay TypeIC50 / Ki (nM)Cell Line (for cellular assays)Reference
6 Tyk2 JH2Binding Assay (Ki)0.015 - 0.035-[4]
6 Tyk2Cellular Assay (IFNα)12 - 41Kit225 T cells[4]
27f Mps1Cellular Assay0.70RERF cells[7]
27f -Antiproliferative6.0A549[7][8]
K00135 PIM1Kinase Assay--[9]
O-10 ALK (WT)Enzymatic Assay2.6-[10]
O-10 ALK (G1202R)Enzymatic Assay6.4-[10]
O-10 ALK (L1196M/G1202R)Enzymatic Assay23-[10]
11 PI3KαEnzymatic Assay94.9% inhibition @ 1 nM-[11]
11 mTOREnzymatic Assay42.99% inhibition @ 1 nM-[11]
A17 mTOREnzymatic Assay67-[18]
A18 mTOREnzymatic Assay62-[18]

Table 2: Antitubercular Activity of Imidazo[1,2-b]pyridazine Derivatives

Compound SeriesAssayMIC (µg/mL)StrainReference
6c, 6d, 6f, 6g, 6i, 6j, 6k MABA1.6M. tuberculosis H37Rv[12][14]
6b, 6e, 6h, 6l MABA3.125M. tuberculosis H37Rv[12][14]
6a MABA6.25M. tuberculosis H37Rv[12][14]
8h, 8j MABA1.6M. tuberculosis H37Rv[15]

Table 3: β-Amyloid Plaque Binding Affinity

Compound IDAssay TypeKi (nM)Reference
4 Competitive Binding11.0[17]

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are protocols for key synthetic and biological evaluation techniques.

Synthesis of the Imidazo[1,2-b]pyridazine Core

A common and effective method for the synthesis of the imidazo[1,2-b]pyridazine scaffold is the condensation reaction between a 3-amino-6-halopyridazine and an α-bromoketone.[17]

General Protocol:

  • Reactant Mixture: To a solution of the appropriate 3-amino-6-halopyridazine (1 equivalent) in a suitable solvent such as 1,2-dimethoxyethane or ethanol, add the corresponding α-bromoketone (1-1.1 equivalents).

  • Base Addition: Add a mild base, such as sodium bicarbonate (NaHCO₃), to the mixture.

  • Reaction Condition: Stir the reaction mixture and heat under reflux for a period ranging from several hours to 48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the desired imidazo[1,2-b]pyridazine derivative.

Buchwald-Hartwig Amination for C6-Functionalization

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds, frequently employed for the functionalization of the 6-position of the imidazo[1,2-b]pyridazine core.

General Protocol:

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the 6-chloroimidazo[1,2-b]pyridazine derivative (1 equivalent), the desired amine (1.1-1.5 equivalents), a palladium catalyst such as Pd(OAc)₂ or Pd₂(dba)₃ (typically 2-10 mol%), a suitable phosphine ligand like Xantphos or BrettPhos (typically 4-20 mol%), and a base such as Cs₂CO₃ or NaOtBu (typically 2-3 equivalents).

  • Solvent Addition: Add an anhydrous solvent, such as toluene or dioxane.

  • Reaction Condition: Heat the mixture to a temperature ranging from 80°C to 110°C and stir for the required time (typically 12-24 hours), monitoring by TLC.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the C6-aminated product.

In Vitro Mps1 Kinase Assay

This protocol outlines a general procedure for determining the inhibitory activity of a compound against Mps1 kinase using a luminescence-based assay like the ADP-Glo™ Kinase Assay.

Protocol:

  • Inhibitor Preparation: Prepare serial dilutions of the test imidazo[1,2-b]pyridazine compound in DMSO, followed by a further dilution in the kinase buffer.

  • Reaction Plate Setup: In a 96-well or 384-well plate, add the diluted inhibitor to the designated wells. Include positive (enzyme, no inhibitor) and blank (no enzyme) controls.

  • Master Mix Preparation: Prepare a master mix containing the kinase buffer, Mps1 substrate (e.g., Myelin Basic Protein, MBP), and ATP.

  • Kinase Reaction Initiation: Add recombinant human Mps1 kinase to the wells containing the inhibitor and controls (except for the blank). Then, add the ATP-containing master mix to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for a specified time, typically 45-60 minutes.

  • Activity Measurement: Stop the kinase reaction and measure the activity using a detection reagent like ADP-Glo™, which quantifies the amount of ADP produced. This involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition relative to the positive control and plot against the logarithm of the inhibitor concentration to determine the IC50 value.

Microplate Alamar Blue Assay (MABA) for Antitubercular Activity

The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

Protocol:

  • Plate Preparation: In a sterile 96-well microplate, add sterile deionized water to the perimeter wells to prevent evaporation. Add supplemented Middlebrook 7H9 broth to the remaining wells.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds directly in the plate. Include drug-free controls and standard antitubercular drugs (e.g., ciprofloxacin, pyrazinamide).

  • Inoculum Preparation: Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusting the concentration to approximately 5 x 10⁵ CFU/mL. Add the inoculum to all wells except the sterile control wells.

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Alamar Blue Addition: After the initial incubation, add a freshly prepared mixture of Alamar Blue solution and 10% Tween 80 to each well.

  • Re-incubation and Reading: Re-incubate the plates for 24 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems in which imidazo[1,2-b]pyridazine derivatives operate is essential for understanding their mechanism of action.

JAK-STAT Signaling Pathway and Tyk2 Inhibition

Imidazo[1,2-b]pyridazine-based Tyk2 inhibitors allosterically bind to the JH2 domain, preventing the conformational changes required for the activation of the catalytic JH1 domain. This blocks the phosphorylation of STAT proteins and their subsequent translocation to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.

JAK_STAT_Pathway cluster_nucleus Inside Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK Tyk2 / JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits pJAK p-Tyk2 / p-JAK JAK->pJAK Autophosphorylation pJAK->Receptor Phosphorylates Receptor pJAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerizes Nucleus Nucleus pSTAT_dimer->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Inhibitor->JAK Binds to JH2 & Allosterically Inhibits

Caption: JAK-STAT pathway inhibition by an imidazo[1,2-b]pyridazine Tyk2 inhibitor.

PI3K/AKT/mTOR Signaling Pathway

Dual PI3K/mTOR inhibitors based on the imidazo[1,2-b]pyridazine scaffold can block the signaling cascade that promotes cell growth, proliferation, and survival. By inhibiting both PI3K and mTOR, these compounds can effectively shut down this critical oncogenic pathway.

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK RTK GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 AKT AKT PIP3->AKT pAKT p-AKT mTORC1 mTORC1 AKT->pAKT pAKT->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Inhibitor->PI3K Inhibitor->mTORC1 PTEN PTEN PTEN->PIP3

Caption: PI3K/AKT/mTOR pathway with dual inhibition points for imidazo[1,2-b]pyridazines.

General Experimental Workflow for Kinase Inhibitor Evaluation

The process of evaluating a potential kinase inhibitor involves a series of steps from initial synthesis to in vivo testing. This workflow provides a logical progression for the assessment of novel imidazo[1,2-b]pyridazine derivatives.

Experimental_Workflow Synthesis Synthesis of Imidazo[1,2-b]pyridazine Derivatives Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification BiochemAssay In Vitro Biochemical Assay (e.g., Kinase Activity) Purification->BiochemAssay DetIC50 Determine IC50/Ki BiochemAssay->DetIC50 CellAssay Cell-Based Assays (Proliferation, Apoptosis) DetIC50->CellAssay Potent Hits DetEC50 Determine EC50/GI50 CellAssay->DetEC50 InVivo In Vivo Animal Models (e.g., Xenograft) DetEC50->InVivo Active Compounds Efficacy Evaluate Efficacy & Toxicity InVivo->Efficacy Lead Lead Compound Efficacy->Lead Promising Candidate

Caption: A typical workflow for the evaluation of imidazo[1,2-b]pyridazine kinase inhibitors.

Conclusion

The imidazo[1,2-b]pyridazine scaffold has proven to be a remarkably "privileged" structure in medicinal chemistry. Its synthetic accessibility and the ability to modulate its substitution pattern have enabled the development of potent and selective agents against a wide array of biological targets. The continued exploration of this core, guided by structure-activity relationship studies and a deeper understanding of the biological pathways involved, holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs in oncology, infectious diseases, and neurodegenerative disorders. This guide serves as a foundational resource for researchers aiming to harness the potential of this versatile scaffold in their drug discovery endeavors.

References

The Imidazo[1,2-b]pyridazine Scaffold: A Comprehensive Guide to its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. This versatile nucleus has been successfully exploited to develop potent inhibitors of various enzymes and receptors, leading to the discovery of clinical candidates and approved drugs for diverse therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. This in-depth technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of imidazo[1,2-b]pyridazine analogs, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows to aid researchers in the design and development of novel therapeutics based on this remarkable scaffold.

Quantitative Structure-Activity Relationship Data

The biological activity of imidazo[1,2-b]pyridazine derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. The following tables summarize the quantitative SAR data for various targets, providing a comparative analysis of the inhibitory potencies of different analogs.

Table 1: SAR of Imidazo[1,2-b]pyridazine Analogs as Ligands for β-Amyloid Plaques
CompoundR2 SubstituentR6 SubstituentKi (nM)[1]
1 4'-Dimethylaminophenyl-H>1000
2 Phenyl-OCH3>1000
3 4'-Dimethylaminophenyl-OCH348.5
4 4'-Dimethylaminophenyl-SCH311.0
5 4'-Dimethylaminophenyl-OCH2CH2F115.2
6 4'-Dimethylaminophenyl-SCH2CH2F53.2
7 4'-Aminophenyl-SCH325.3
8 4'-Monomethylaminophenyl-SCH315.8
9 4'-Dimethylaminophenyl-O(CH2)3F145.8
10 4'-Dimethylaminophenyl-S(CH2)3F89.3
16a 2-Pyridinyl-I>1000
16b 3-Pyridinyl-I>1000
16c 4-Pyridinyl-I>1000
20a 2-Thiophenyl-I>1000
20b 3-Thiophenyl-I>1000

Key SAR Insights: The data indicates that a 2-(4'-dimethylaminophenyl) moiety is crucial for high binding affinity to β-amyloid plaques.[1] Substitution at the 6-position is well-tolerated, with a methylthio group (compound 4 ) conferring the highest affinity.[1] Replacing the phenyl ring with pyridinyl or thiophenyl rings leads to a significant loss of activity.[1]

Table 2: SAR of Imidazo[1,2-b]pyridazine Analogs as mTOR Inhibitors
CompoundR1R2A549 IC50 (μM)H460 IC50 (μM)mTOR IC50 (μM)
A15 4-fluorophenyl3-ethoxyphenyl0.050.040.085
A16 4-fluorophenyl4-ethoxyphenyl0.080.060.102
A17 4-fluorophenyl3-methoxyphenyl0.030.020.067
A18 4-fluorophenyl4-methoxyphenyl0.040.030.062
A19 4-chlorophenyl3-ethoxyphenyl0.120.150.133
A20 4-chlorophenyl4-ethoxyphenyl0.180.210.198
A21 4-chlorophenyl3-methoxyphenyl0.090.110.115
A22 4-chlorophenyl4-methoxyphenyl0.150.170.164
A23 4-bromophenyl3-methoxyphenyl0.250.280.276
A24 4-bromophenyl4-methoxyphenyl0.310.350.331

Key SAR Insights: Diaryl urea derivatives of imidazo[1,2-b]pyridazine show potent anti-proliferative activity against A549 and H460 cancer cell lines, which correlates with their mTOR inhibitory activity.[2] Compounds with a 4-fluorophenyl group at R1 and a methoxy-substituted phenyl group at R2 (A17 and A18) exhibit the highest potency.[2]

Table 3: SAR of Imidazo[1,2-b]pyridazine Analogs as Tyk2 JH2 Inhibitors
CompoundR1R2Tyk2 JH2 Ki (nM)IFNα IC50 (nM)hWB IC50 (nM)
6a PhenylCyclopropyl0.06343160
6b 4-CyanophenylCyclopropyl0.02821110
6c 4-FluorophenylCyclopropyl0.03528130
6d 4-ChlorophenylCyclopropyl0.03225120
6e 2-PyridylCyclopropyl0.0251585
6n 2-PyridylIsopropyl0.01220110
6o 2-PyridylCyclobutyl0.0231690
6p 2-Pyridyl3-hydroxy-2,2-dimethylpropyl0.0281895
6 2-Pyridyl(1R,2S)-2-fluorocyclopropyl0.0201263

Key SAR Insights: A 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine scaffold demonstrates potent and selective inhibition of the Tyk2 JH2 domain.[3] An N1-substituent on the 2-oxo-1,2-dihydropyridine ring is well-tolerated, with a 2-pyridyl group (R1) enhancing Caco-2 permeability.[3] Further optimization at the C3 amide side chain (R2) led to the identification of compound 6 with a (1R,2S)-2-fluorocyclopropyl group, which showed high potency in cellular and whole blood assays.[3]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful discovery and development of novel drug candidates. This section provides methodologies for the synthesis of the imidazo[1,2-b]pyridazine core and key biological assays.

General Synthesis of the Imidazo[1,2-b]pyridazine Core

The formation of the imidazo[1,2-b]pyridazine backbone is typically achieved through a condensation reaction between an α-bromoketone and a 3-amino-6-halopyridazine. The presence of a halogen on the pyridazine ring is crucial for a successful and high-yield reaction.[1]

Protocol for the Synthesis of 3,6-disubstituted Imidazo[1,2-b]pyridazines:

  • Step 1: Synthesis of α-bromoketone. To a solution of the desired ketone in a suitable solvent (e.g., diethyl ether or chloroform), add bromine dropwise at 0 °C. The reaction is stirred until the color of bromine disappears. The solvent is then evaporated to yield the crude α-bromoketone, which can be used in the next step without further purification.

  • Step 2: Condensation Reaction. A mixture of the α-bromoketone and 3-amino-6-chloropyridazine in a solvent such as ethanol or isopropanol is heated to reflux in the presence of a mild base like sodium bicarbonate. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Step 3: Work-up and Purification. After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 3,6-disubstituted imidazo[1,2-b]pyridazine.

Biological Assay Protocols

This protocol can be adapted for various kinases such as mTOR, Mps1, BTK, c-Met, and VEGFR2.

  • Reagents and Materials:

    • Recombinant human kinase

    • Specific peptide substrate

    • ATP (radiolabeled [γ-³³P]ATP or cold ATP for non-radiometric assays)

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • Test compounds (imidazo[1,2-b]pyridazine analogs) dissolved in DMSO

    • 96-well or 384-well plates

    • Detection reagents (e.g., phosphocellulose filter paper for radiometric assays, or ADP-Glo™ Kinase Assay kit for luminescence-based detection)

  • Procedure:

    • Prepare serial dilutions of the test compounds in the kinase assay buffer.

    • In the wells of the assay plate, add the kinase, the specific substrate, and the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known inhibitor).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction (e.g., by adding phosphoric acid for radiometric assays).

    • Detect the kinase activity. For radiometric assays, spot the reaction mixture onto phosphocellulose filter paper, wash to remove unincorporated [γ-³³P]ATP, and measure the radioactivity. For luminescence-based assays, follow the manufacturer's protocol (e.g., add ADP-Glo™ Reagent to deplete remaining ATP, then add Kinase Detection Reagent to convert ADP to ATP and measure luminescence).

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

This assay is used to determine the anti-proliferative activity of the compounds against cancer cell lines.

  • Reagents and Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Test compounds dissolved in DMSO

    • Trichloroacetic acid (TCA), 10% (w/v)

    • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

    • Acetic acid, 1% (v/v)

    • Tris base solution, 10 mM, pH 10.5

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

    • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).

    • Fix the cells by adding cold 10% TCA to each well and incubating at 4°C for 1 hour.

    • Wash the plates four times with slow-running tap water and allow them to air-dry.

    • Stain the cells by adding 0.4% SRB solution to each well and incubating at room temperature for 30 minutes.

    • Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air-dry.

    • Solubilize the bound dye by adding 10 mM Tris base solution to each well and shaking for 10 minutes.

    • Measure the absorbance at 510 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems and experimental processes is crucial for a deeper understanding of the drug discovery process. The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by imidazo[1,2-b]pyridazine analogs and a general experimental workflow.

Signaling Pathways

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk BTK BTK Syk->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates PIP2 PIP2 PLCG2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Calcium Ca²⁺ Mobilization IP3->Calcium PKC PKC Activation DAG->PKC Transcription Gene Transcription (Proliferation, Survival) Calcium->Transcription PKC->Transcription

Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway.

cMet_VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet Binds VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway cMet->PI3K_Akt_mTOR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway cMet->RAS_RAF_MEK_ERK VEGFR2->PI3K_Akt_mTOR PLCg PLCγ Pathway VEGFR2->PLCg Proliferation Proliferation PI3K_Akt_mTOR->Proliferation Survival Survival PI3K_Akt_mTOR->Survival RAS_RAF_MEK_ERK->Proliferation Migration Migration PLCg->Migration Angiogenesis Angiogenesis PLCg->Angiogenesis

Caption: c-Met and VEGFR2 Signaling Pathways.

TYK2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK JAK Receptor->JAK Activates STAT STAT TYK2->STAT Phosphorylates JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Gene_Transcription Gene Transcription (Inflammation, Immune Response) STAT_dimer->Gene_Transcription Translocates to Nucleus Experimental_Workflow Compound_Design Compound Design & Virtual Screening Synthesis Synthesis of Imidazo[1,2-b]pyridazine Analogs Compound_Design->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Biochemical_Assay In Vitro Biochemical Assays (e.g., Kinase Inhibition) Purification->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (e.g., Anti-proliferation, Cytotoxicity) Purification->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biochemical_Assay->SAR_Analysis Cell_Based_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design In_Vivo_Studies In Vivo Efficacy & Toxicology Studies Lead_Optimization->In_Vivo_Studies Clinical_Candidate Clinical Candidate Selection In_Vivo_Studies->Clinical_Candidate

References

In Silico Prediction of 6-Chloro-2-methylimidazo[1,2-b]pyridazine Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-b]pyridazine scaffold is a recognized "privileged" structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1][2][3] This technical guide outlines a comprehensive in silico workflow to predict the bioactivity of a specific derivative, 6-Chloro-2-methylimidazo[1,2-b]pyridazine. The document details methodologies for target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore analysis. By leveraging computational tools, researchers can efficiently generate hypotheses regarding the compound's mechanism of action and potential therapeutic applications, thereby accelerating the early stages of drug discovery.[4][5][6] This guide focuses on two plausible biological targets for imidazo[1,2-b]pyridazine derivatives: the PIM1 kinase and the GABA-A receptor.

Introduction to this compound

This compound is a small heterocyclic molecule belonging to the imidazo[1,2-b]pyridazine class of compounds. The core scaffold of this class is known to be a versatile pharmacophore, with derivatives reported to exhibit a range of biological effects, including anti-inflammatory, antibacterial, anticancer, and antiviral properties.[1] Notably, compounds with this core structure have been investigated as kinase inhibitors and as ligands for neurological targets.[7][8][9] Given this background, a systematic in silico evaluation is warranted to predict the specific bioactivity of the this compound derivative and to elucidate its potential molecular targets.

Target Identification and Rationale

Based on the established activities of related imidazo[1,2-b]pyridazine compounds, two primary targets are proposed for initial in silico investigation:

  • PIM1 Kinase: A serine/threonine kinase involved in cell survival, proliferation, and apoptosis.[10][11] Its role in various cancers has made it a significant target for drug development.[12] The imidazo[1,2-b]pyridazine scaffold is present in known kinase inhibitors, such as ponatinib, suggesting that this compound may also exhibit kinase inhibitory activity.[1]

  • GABA-A Receptor: The primary inhibitory neurotransmitter receptor in the central nervous system (CNS).[13][14] It is a well-established target for a variety of drugs, including benzodiazepines and barbiturates, which modulate its activity.[15] The structural similarity of the imidazo[1,2-b]pyridazine core to other CNS-active heterocycles makes the GABA-A receptor a plausible target.

In Silico Prediction Workflow

A multi-faceted in silico approach is proposed to predict the bioactivity of this compound. This workflow integrates several computational techniques to build a comprehensive profile of the molecule's potential interactions and activities.

cluster_0 Phase 1: Preparation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Model Development & Validation cluster_3 Phase 4: Analysis & Hypothesis Target_Selection Target Selection (PIM1 Kinase, GABA-A Receptor) Molecular_Docking Molecular Docking Target_Selection->Molecular_Docking Ligand_Preparation Ligand Preparation (this compound) Ligand_Preparation->Molecular_Docking QSAR QSAR Modeling Molecular_Docking->QSAR Pharmacophore Pharmacophore Hypothesis Generation Molecular_Docking->Pharmacophore Bioactivity_Prediction Bioactivity Prediction & Hypothesis Generation QSAR->Bioactivity_Prediction Pharmacophore->Bioactivity_Prediction

Figure 1: In Silico Bioactivity Prediction Workflow.

Experimental Protocols

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction.[16][17]

Protocol:

  • Receptor Preparation:

    • Obtain the 3D crystal structure of the target protein (e.g., PIM1 Kinase, GABA-A receptor) from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to ionizable residues.

    • Define the binding site based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.

  • Ligand Preparation:

    • Generate the 3D structure of this compound.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Generate multiple conformers to account for ligand flexibility.

  • Docking Simulation:

    • Utilize a docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ligand into the defined binding site of the receptor.[18]

    • The search algorithm will explore various poses of the ligand within the binding site.[17]

    • The scoring function will rank the poses based on their predicted binding affinity (e.g., docking score, binding energy).[19][20]

  • Analysis of Results:

    • Analyze the top-ranked docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the receptor.

    • Compare the docking score of the test compound to that of known inhibitors or modulators of the target.

Table 1: Hypothetical Molecular Docking Results

Target ProteinDocking Score (kcal/mol)Predicted Binding Affinity (ΔG)Key Interacting Residues
PIM1 Kinase-8.5-58.7 kcal/molLYS67, GLU121, LEU174
GABA-A Receptor (α1β2γ2)-7.2-45.3 kcal/molTYR157, THR202, PHE200
Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[21][22]

Protocol:

  • Data Set Preparation:

    • Compile a dataset of imidazo[1,2-b]pyridazine derivatives with known biological activity against the target of interest (e.g., IC50 values for PIM1 kinase inhibition).

    • Ensure the data is curated and consistent.

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a variety of molecular descriptors (e.g., physicochemical, topological, electronic) that numerically represent its structural features.

  • Model Building:

    • Divide the dataset into a training set and a test set.[23][24]

    • Use statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms) to build a predictive model that correlates the descriptors with the biological activity.[22][24]

  • Model Validation:

    • Validate the predictive power of the QSAR model using both internal (cross-validation) and external (the test set) validation techniques.[21]

    • Assess the statistical quality of the model using metrics such as R², Q², and RMSE.[22]

  • Prediction for New Compound:

    • Calculate the same set of molecular descriptors for this compound.

    • Use the validated QSAR model to predict its biological activity.

Data_Collection Data Collection (Imidazo[1,2-b]pyridazine analogues with known activity) Descriptor_Calculation Descriptor Calculation (Physicochemical, Topological, etc.) Data_Collection->Descriptor_Calculation Data_Splitting Data Splitting (Training and Test Sets) Descriptor_Calculation->Data_Splitting Model_Building Model Building (e.g., MLR, PLS, SVM) Data_Splitting->Model_Building Model_Validation Model Validation (Internal and External) Model_Building->Model_Validation Prediction Activity Prediction for This compound Model_Validation->Prediction

Figure 2: Quantitative Structure-Activity Relationship (QSAR) Workflow.

Pharmacophore Hypothesis Generation

A pharmacophore model defines the essential 3D arrangement of chemical features necessary for a molecule to interact with a specific target.[4]

Protocol:

  • Ligand Set Preparation:

    • Select a set of structurally diverse and active ligands known to bind to the target.

    • Generate low-energy conformers for each ligand.

  • Pharmacophore Feature Identification:

    • Identify common chemical features among the active ligands, such as hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.[25]

  • Hypothesis Generation:

    • Use a pharmacophore modeling software (e.g., Phase, LigandScout) to generate and score multiple pharmacophore hypotheses based on the alignment of the active ligands.[26]

    • The best hypothesis will represent the optimal 3D arrangement of features for binding.[25]

  • Hypothesis Validation:

    • Validate the pharmacophore model by screening a database containing known active and inactive compounds. A good model should be able to distinguish between the two.[25]

  • Screening of New Compound:

    • Map the 3D structure of this compound onto the validated pharmacophore hypothesis to assess its fit and predict its potential to bind to the target.

Active_Ligands Select Active Ligands Conformer_Generation Generate Conformers Active_Ligands->Conformer_Generation Feature_Identification Identify Pharmacophoric Features Conformer_Generation->Feature_Identification Hypothesis_Generation Generate & Score Hypotheses Feature_Identification->Hypothesis_Generation Hypothesis_Validation Validate Hypothesis Hypothesis_Generation->Hypothesis_Validation Screening Screen New Compound Hypothesis_Validation->Screening

Figure 3: Pharmacophore Modeling Workflow.

Potential Signaling Pathways

Understanding the signaling pathways of the potential targets provides a biological context for the predicted bioactivity.

PIM1 Kinase Signaling Pathway

PIM1 kinase is a downstream effector of the JAK/STAT signaling pathway and plays a role in cell survival and proliferation by phosphorylating various substrates, including Bad and p21.[10][12][27]

Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates PIM1_Gene PIM1 Gene STAT->PIM1_Gene activates transcription PIM1_Protein PIM1 Kinase PIM1_Gene->PIM1_Protein translation Substrates Downstream Substrates (e.g., Bad, p21) PIM1_Protein->Substrates phosphorylates Cell_Survival Cell Survival & Proliferation Substrates->Cell_Survival regulates

Figure 4: Simplified PIM1 Kinase Signaling Pathway.

GABA-A Receptor Signaling Pathway

The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory effect on neurotransmission.[13][14][28]

GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor binds Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel opens Chloride_Influx Chloride Influx (Cl-) Chloride_Channel->Chloride_Influx Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibitory Postsynaptic Potential (IPSP) Reduced Neuronal Excitability Hyperpolarization->Inhibition

Figure 5: GABA-A Receptor Signaling Pathway.

Conclusion

This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of this compound. By systematically applying molecular docking, QSAR modeling, and pharmacophore analysis to plausible biological targets such as PIM1 kinase and the GABA-A receptor, researchers can generate robust hypotheses about the compound's potential therapeutic applications. The outlined protocols and workflows offer a cost-effective and time-efficient strategy to guide further experimental validation and accelerate the drug discovery process.[6][29] The integration of these computational methods is crucial in modern drug development for identifying and optimizing lead compounds.[4][16]

References

Methodological & Application

Synthesis of 6-Chloro-2-methylimidazo[1,2-b]pyridazine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 6-Chloro-2-methylimidazo[1,2-b]pyridazine, a valuable scaffold in medicinal chemistry, from the readily available starting material, 3-amino-6-chloropyridazine. The imidazo[1,2-b]pyridazine core is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. This application note offers two distinct, yet effective, protocols for the cyclocondensation reaction with chloroacetone, along with data presentation tables and workflow visualizations to aid in the successful synthesis and characterization of the target compound.

Introduction

The imidazo[1,2-b]pyridazine heterocyclic system is of significant interest in drug discovery due to its presence in molecules with diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties. The synthesis of derivatives of this scaffold is a key objective for medicinal chemists. A common and effective method for the construction of the imidazo[1,2-b]pyridazine core is the condensation of a 3-aminopyridazine derivative with an α-haloketone. This document details the synthesis of this compound via the reaction of 3-amino-6-chloropyridazine with chloroacetone. The presence of the chlorine atom at the 6-position provides a handle for further functionalization, making the target molecule a versatile intermediate for the development of new chemical entities.

Reaction Scheme

The synthesis proceeds via a cyclocondensation reaction, where the nucleophilic amino group of 3-amino-6-chloropyridazine attacks the electrophilic carbonyl carbon of chloroacetone, followed by an intramolecular cyclization and dehydration to form the fused bicyclic imidazo[1,2-b]pyridazine ring system.

Reaction_Scheme cluster_reactants Reactants cluster_product Product reactant1 3-amino-6-chloropyridazine product This compound reactant1->product + reactant2 Chloroacetone reactant2->product Experimental_Workflow start Start reactants Combine 3-amino-6-chloropyridazine, chloroacetone, and solvent (and base for Protocol 2) start->reactants reaction Heat and Stir (Reflux or 85-90 °C) reactants->reaction monitoring Monitor by TLC reaction->monitoring workup Work-up (Solvent removal/Extraction) monitoring->workup Reaction Complete purification Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization end End Product characterization->end Logical_Relationship cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage reagents Reagent Preparation and Stoichiometry cyclization Cyclocondensation Reaction reagents->cyclization isolation Crude Product Isolation cyclization->isolation chromatography Chromatographic Purification isolation->chromatography confirmation Structural Confirmation (NMR, MS) chromatography->confirmation purity Purity Assessment confirmation->purity

Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloro-2-methylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for conducting Suzuki-Miyaura cross-coupling reactions with 6-Chloro-2-methylimidazo[1,2-b]pyridazine. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the imidazo[1,2-b]pyridazine scaffold in biologically active molecules, including kinase inhibitors.[1][2] The functionalization of this core structure via Suzuki coupling allows for the synthesis of diverse compound libraries for drug discovery programs.[3][4]

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl compounds.[5][6] The reaction involves the palladium-catalyzed coupling of an organoboron reagent (typically a boronic acid or its ester) with an organic halide or triflate.[5][7] For heteroaryl chlorides like this compound, which can be less reactive than the corresponding bromides or iodides, the choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.[8][9]

The imidazo[1,2-b]pyridazine moiety is a key pharmacophore found in several approved drugs and clinical candidates.[3] Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive scaffold for targeting a variety of biological targets.[3][10] The development of efficient and scalable methods for the derivatization of this core, such as the Suzuki coupling, is therefore of high importance to the drug development community.

Reaction Principle and Workflow

The catalytic cycle of the Suzuki-Miyaura coupling reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the this compound to form a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants This compound + Aryl/Heteroaryl Boronic Acid Heating Heating under Inert Atmosphere (e.g., 80-120 °C) Reactants->Heating Catalyst Palladium Catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) Catalyst->Heating Base Base (e.g., K2CO3, Cs2CO3, K3PO4) Base->Heating Solvent Solvent (e.g., Dioxane/H2O, Toluene/EtOH) Solvent->Heating Workup Aqueous Work-up & Extraction Heating->Workup Reaction Completion Purification Column Chromatography Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Pure Product

Figure 1: General workflow for the Suzuki coupling reaction.

Data Presentation: Reaction Conditions

The following tables summarize typical reaction conditions for the Suzuki coupling of heteroaryl chlorides, which can be adapted for this compound. Optimization of these parameters is often necessary for this specific substrate.

Table 1: Commonly Used Palladium Catalysts and Ligands

Catalyst/PrecatalystLigandTypical Loading (mol%)Notes
Pd(PPh3)4Tetrakis(triphenylphosphine)palladium(0)2-10A common and versatile catalyst, though sometimes less effective for unactivated chlorides.[11][12]
PdCl2(dppf)[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)1-5Effective for a broad range of substrates, including heteroaryl chlorides.
Pd2(dba)3Tris(dibenzylideneacetone)dipalladium(0)1-3Often used in combination with a phosphine ligand.
Buchwald Ligands (e.g., XPhos, SPhos)Dialkylbiaryl phosphines1-4Highly effective for challenging couplings, including those with sterically hindered or electron-rich substrates.[13][14]

Table 2: Common Bases and Solvents

BaseSolvent SystemTypical ConcentrationNotes
K2CO3Dioxane/H2O, Toluene/Ethanol/H2O1.5-3.0 M (aqueous solution)A widely used and cost-effective base.[11]
Cs2CO3Dioxane, TolueneAnhydrous or with minimal waterA stronger base, often effective when other bases fail.
K3PO4Toluene, Dioxane/H2O2.0-3.0 equivalentsA moderately strong base that is often well-tolerated by sensitive functional groups.[8][13]
Na2CO3DME/Ethanol/H2O2.0 M (aqueous solution)A common choice for many Suzuki couplings.[6]

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)

  • Base (e.g., K2CO3, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Nitrogen or Argon source

  • Standard laboratory glassware and magnetic stirrer

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K2CO3, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., 1,4-dioxane/water 4:1) followed by the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS. Microwave irradiation can also be employed to accelerate the reaction.[15]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Imidazo[1,2-b]pyridazine derivatives are prominent as kinase inhibitors. For instance, they have been investigated as inhibitors of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family.[16] Inhibition of the JAK-STAT signaling pathway is a key therapeutic strategy for various autoimmune and inflammatory diseases. The diagram below illustrates a simplified representation of this pathway and the potential point of intervention for a 6-substituted-2-methylimidazo[1,2-b]pyridazine derivative.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor Tyk2 Tyk2 CytokineReceptor->Tyk2 Activates STAT STAT Tyk2->STAT Phosphorylates pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes GeneTranscription Gene Transcription STAT_dimer->GeneTranscription Translocates to Nucleus & Initiates InflammatoryResponse Inflammatory Response GeneTranscription->InflammatoryResponse Leads to Cytokine Cytokine Cytokine->CytokineReceptor Binds Inhibitor 6-Aryl-2-methylimidazo[1,2-b]pyridazine (Suzuki Product) Inhibitor->Tyk2 Inhibits

Figure 2: Simplified JAK-STAT signaling pathway and inhibition.

Disclaimer: This document provides generalized information and protocols. Researchers should always consult primary literature and perform appropriate safety assessments before conducting any chemical reactions. The optimal reaction conditions for the Suzuki coupling of this compound may vary depending on the specific boronic acid used and should be determined empirically.

References

Protocol for N-arylation of 6-Chloro-2-methylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the N-arylation of 6-chloro-2-methylimidazo[1,2-b]pyridazine, a key transformation in the synthesis of various biologically active molecules. The imidazo[1,2-b]pyridazine scaffold is a significant pharmacophore, notably explored for its potential as kinase inhibitors.[1][2] This protocol focuses on the widely employed Buchwald-Hartwig amination and Ullmann condensation reactions, offering procedural details and expected outcomes based on established literature for similar heterocyclic systems.

Introduction

The imidazo[1,2-b]pyridazine ring system is a crucial heterocyclic motif in medicinal chemistry, with derivatives showing a range of biological activities, including kinase inhibition for applications in oncology and inflammatory diseases.[2][3] The N-arylation of this scaffold is a critical step in the development of new therapeutic agents. This protocol outlines two primary, reliable methods for achieving this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds, known for its functional group tolerance and broad substrate scope.[4] The Ullmann condensation is a classical method for N-arylation, which has seen significant improvements in recent years with the development of new ligands and milder reaction conditions.[5][6]

Experimental Protocols

Two distinct protocols are presented below, providing researchers with options depending on available catalysts, ligands, and substrate requirements.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is adapted from established procedures for the N-arylation of related heterocyclic compounds.[3][7][8]

Materials:

  • This compound

  • Aryl amine (or a primary/secondary amine)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BrettPhos, DavePhos)

  • Base (e.g., Cs₂CO₃, K₃PO₄, NaOt-Bu)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Preparation: To an oven-dried Schlenk flask or sealed tube, add this compound (1.0 eq), the aryl amine (1.1-1.5 eq), the phosphine ligand (0.02-0.1 eq), and the base (1.5-2.5 eq).

  • Catalyst Addition: In a separate vial, weigh the palladium catalyst (0.01-0.05 eq) and add it to the reaction flask.

  • Solvent and Degassing: Add the anhydrous solvent to the flask. The flask is then subjected to three cycles of vacuum and backfilling with an inert gas (Argon or Nitrogen) to ensure an oxygen-free atmosphere.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the specified time (4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired N-arylated product.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol is based on classical and modified Ullmann N-arylation procedures.[5][9][10]

Materials:

  • This compound

  • Aryl amine (or a primary/secondary amine)

  • Copper catalyst (e.g., CuI, Cu₂O, Cu(OAc)₂)

  • Ligand (e.g., L-proline, a diamine, or a phenanthroline derivative) (optional, but often improves yield and conditions)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., DMF, DMSO, Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • Preparation: In a round-bottom flask or sealed tube, combine this compound (1.0 eq), the aryl amine (1.2-2.0 eq), the copper catalyst (0.1-0.2 eq), the ligand (if used, 0.2-0.4 eq), and the base (2.0-3.0 eq).

  • Solvent and Atmosphere: Add the anhydrous solvent and flush the vessel with an inert gas.

  • Reaction: Heat the mixture to the required temperature (typically 100-160 °C) and stir for 12-48 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, and filtered.

  • Purification: The solvent is removed in vacuo, and the residue is purified by column chromatography on silica gel to yield the pure N-arylated product.

Data Presentation

The following tables summarize typical reaction conditions and yields for N-arylation reactions on similar heterocyclic systems, which can be used as a starting point for optimizing the reaction with this compound.

Table 1: Representative Conditions for Buchwald-Hartwig N-Arylation

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane1101275-95[3]
Pd₂(dba)₃ (1.5)BrettPhos (3.6)NaOt-BuToluene100880-98[3]
Pd₂(dba)₃ (1)L1* (1.2)K₃PO₄Toluene1205~95[8]

*L1 refers to a specific biaryl phosphine ligand described in the reference.

Table 2: Representative Conditions for Ullmann N-Arylation

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
CuI (10)L-proline (20)K₂CO₃DMSO902460-85[5]
Cu₂O (5)NoneCs₂CO₃DMF1201850-90[11]
CuI (5)4-hydroxypiperidine deriv. (10)K₂CO₃Dioxane1102470-90[9]

Visualization

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Weigh Reactants: - Imidazo[1,2-b]pyridazine - Aryl Amine - Base - Ligand (optional) catalyst Add Catalyst (Pd or Cu based) start->catalyst solvent Add Anhydrous Solvent catalyst->solvent degas Degas and establish Inert Atmosphere solvent->degas heat Heat and Stir (80-160 °C, 4-48h) degas->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temp. monitor->cool filter Dilute and Filter (or Extract) cool->filter concentrate Concentrate filter->concentrate purify Column Chromatography concentrate->purify product Isolated N-arylated Product purify->product G Cytokine Cytokine (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAKs (inc. Tyk2) Receptor->JAK activates STAT STAT Receptor->STAT recruits JAK->Receptor phosphorylates JAK->STAT phosphorylates STAT_P p-STAT STAT->STAT_P Dimer p-STAT Dimer STAT_P->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Transcription Gene Transcription (Inflammatory Response) Nucleus->Transcription initiates Inhibitor Imidazo[1,2-b]pyridazine Derivative Inhibitor->JAK inhibits

References

Application Notes and Protocols: 6-Chloro-2-methylimidazo[1,2-b]pyridazine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 6-Chloro-2-methylimidazo[1,2-b]pyridazine and its derivatives as kinase inhibitors. While specific inhibitory data for this compound is not extensively available in public literature, this document leverages data from closely related and well-characterized imidazo[1,2-b]pyridazine derivatives to illustrate its potential applications and provide detailed experimental protocols. The imidazo[1,2-b]pyridazine scaffold has been identified as a privileged structure in the development of potent inhibitors for several important kinases implicated in oncology and inflammatory diseases.

Overview of Imidazo[1,2-b]pyridazine as a Kinase Inhibitor Scaffold

The imidazo[1,2-b]pyridazine core is a key pharmacophore in the design of kinase inhibitors. Modifications at various positions of this scaffold have led to the discovery of highly potent and selective inhibitors for several kinases, including Monopolar spindle 1 (Mps1/TTK), I-kappa B kinase beta (IKKβ), and Bruton's tyrosine kinase (BTK). These kinases are critical components of signaling pathways that regulate cell cycle progression, inflammation, and B-cell development, respectively.

Quantitative Data for Representative Imidazo[1,2-b]pyridazine-based Kinase Inhibitors

The following tables summarize the inhibitory activities of representative imidazo[1,2-b]pyridazine derivatives against their respective kinase targets. This data highlights the potential of this chemical class as a source of potent kinase inhibitors.

Table 1: Mps1 (TTK) Kinase Inhibition

Compound IDKinase TargetAssay TypeIC50 (nM)Cell LineCellular IC50 (nM)Reference
27f Mps1Cellular-A5496.0[1][2][3]
27f Mps1Cellular0.70--[1][2][3]

Table 2: IKKβ Kinase Inhibition

Compound IDKinase TargetAssay TypeIC50 (nM)NotesReference
Representative Imidazo[1,2-b]pyridazines IKKβBiochemical-Improved potency in vitro and in vivo.

Note: Specific IC50 values for IKKβ inhibitors with the this compound scaffold were not detailed in the provided search results, but their potential has been noted.

Table 3: Bruton's Tyrosine Kinase (BTK) Inhibition

Compound IDKinase TargetAssay TypeIC50 (nM)SelectivityReference
22 (TM471-1) BTKHTRF Assay1.3Excellent selectivity across 310 kinases
20 BTKELISA Assay4.6-
22 BTKELISA Assay2.6-

Signaling Pathways

The following diagrams illustrate the signaling pathways in which the target kinases play a crucial role. Inhibition of these kinases by this compound or its derivatives can modulate these pathways, leading to therapeutic effects.

Mps1_Signaling_Pathway cluster_mitosis Mitosis Unattached Kinetochores Unattached Kinetochores Mps1 Mps1 Unattached Kinetochores->Mps1 activates Spindle Assembly Checkpoint (SAC) Spindle Assembly Checkpoint (SAC) Mps1->Spindle Assembly Checkpoint (SAC) activates Anaphase-Promoting Complex/Cyclosome (APC/C) Anaphase-Promoting Complex/Cyclosome (APC/C) Spindle Assembly Checkpoint (SAC)->Anaphase-Promoting Complex/Cyclosome (APC/C) inhibits Separase Separase Anaphase-Promoting Complex/Cyclosome (APC/C)->Separase inhibits Sister Chromatid Separation Sister Chromatid Separation Separase->Sister Chromatid Separation Inhibitor 6-Chloro-2-methylimidazo [1,2-b]pyridazine Inhibitor->Mps1

Caption: Mps1 Signaling Pathway in Mitotic Progression.

IKKbeta_Signaling_Pathway cluster_nfkb NF-κB Signaling Pathway Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) IKK Complex IKK Complex (IKKα/IKKβ/NEMO) Stimuli->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB (p50/p65) IκBα->NF-κB sequesters in cytoplasm Proteasome Proteasome IκBα->Proteasome ubiquitination & degradation Nucleus Nucleus NF-κB->Nucleus translocates Gene Transcription Inflammatory Gene Transcription Nucleus->Gene Transcription activates Inhibitor 6-Chloro-2-methylimidazo [1,2-b]pyridazine Inhibitor->IKK Complex inhibits IKKβ

Caption: IKKβ in the Canonical NF-κB Signaling Pathway.

BTK_Signaling_Pathway cluster_bcr B-Cell Receptor (BCR) Signaling BCR B-Cell Receptor (BCR) Lyn/Syk Lyn/Syk BCR->Lyn/Syk activation BTK BTK Lyn/Syk->BTK recruits & activates PLCγ2 PLCγ2 BTK->PLCγ2 phosphorylates Downstream Signaling Downstream Signaling (Ca2+ mobilization, NF-κB, MAPK) PLCγ2->Downstream Signaling B-Cell Proliferation & Survival B-Cell Proliferation & Survival Downstream Signaling->B-Cell Proliferation & Survival Inhibitor 6-Chloro-2-methylimidazo [1,2-b]pyridazine Inhibitor->BTK

Caption: BTK's Role in B-Cell Receptor Signaling.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the inhibitory activity of this compound and its derivatives.

Biochemical Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency of a test compound against a purified kinase.

TR_FRET_Workflow cluster_workflow TR-FRET Kinase Assay Workflow Start Start Prepare Reagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Dilutions Start->Prepare Reagents Dispense Inhibitor Dispense Test Compound and Controls into Plate Prepare Reagents->Dispense Inhibitor Add Kinase Add Kinase Enzyme Dispense Inhibitor->Add Kinase Initiate Reaction Add Substrate/ATP Mix to Initiate Reaction Add Kinase->Initiate Reaction Incubate Incubate at RT Initiate Reaction->Incubate Add Detection Reagents Add TR-FRET Detection Reagents Incubate->Add Detection Reagents Read Plate Read Plate on TR-FRET Reader Incubate->Read Plate Add Detection Reagents->Incubate Incubate Analyze Data Analyze Data (Calculate IC50) Read Plate->Analyze Data End End Analyze Data->End

Caption: Experimental Workflow for TR-FRET Kinase Assay.

Materials:

  • Purified recombinant kinase (e.g., Mps1, IKKβ, or BTK)

  • Biotinylated peptide substrate

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-Allophycocyanin (SA-APC) or other suitable acceptor

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compound (this compound or derivative)

  • 384-well low-volume assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Reagent Preparation:

    • Dilute the kinase to the working concentration in kinase assay buffer.

    • Prepare a mixture of the biotinylated peptide substrate and ATP in kinase assay buffer.

    • Prepare the detection reagent mixture containing the Europium-labeled antibody and SA-APC in detection buffer.

  • Assay Protocol:

    • Add 2 µL of the diluted test compound or vehicle (DMSO control) to the wells of the 384-well plate.

    • Add 4 µL of the diluted kinase solution to each well and incubate for 15-30 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of the substrate/ATP mixture.

    • Incubate the reaction for 60-120 minutes at room temperature.

    • Stop the reaction and detect phosphorylation by adding 10 µL of the detection reagent mixture.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET reader (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).

    • Calculate the TR-FRET ratio (emission at 665 nm / emission at 620 nm).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Proliferation Assay (e.g., A549 Cell Line)

This protocol measures the effect of the test compound on the proliferation of a cancer cell line.

Materials:

  • A549 cells (or other relevant cell line)

  • Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compound

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well clear-bottom white plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count A549 cells.

    • Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.

Western Blotting for Phospho-protein Analysis

This protocol is used to assess the inhibition of kinase activity within a cellular context by measuring the phosphorylation status of a downstream substrate.

Materials:

  • Cell line of interest

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Test compound

  • Primary antibodies (e.g., anti-phospho-BTK, anti-total-BTK)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and treat with various concentrations of the test compound for a specified time.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration.

  • SDS-PAGE and Western Blotting:

    • Denature the protein lysates and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and add the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.

Disclaimer

The information provided in these application notes is intended for research purposes only. The experimental protocols are provided as a general guide and may require optimization for specific applications and laboratory conditions. The inhibitory data presented for imidazo[1,2-b]pyridazine derivatives are based on published literature and should be independently verified. This compound is a chemical compound for research and development and should be handled by trained professionals in a laboratory setting.

References

Application Notes and Protocols for 6-Chloro-2-methylimidazo[1,2-b]pyridazine in Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antiviral properties of 6-chloro-2-methylimidazo[1,2-b]pyridazine derivatives, focusing on their activity against Human Cytomegalovirus (HCMV) and Varicella-Zoster Virus (VZV). Detailed protocols for the evaluation of these compounds are also included.

Introduction

The imidazo[1,2-b]pyridazine scaffold has emerged as a promising heterocyclic nucleus in medicinal chemistry, with derivatives exhibiting a range of biological activities.[1] Notably, specific substituted 6-chloro-2-methylimidazo[1,2-b]pyridazines have demonstrated potent and selective inhibitory effects against the replication of HCMV and VZV in vitro.[2][3] This document outlines the key findings related to these compounds and provides detailed methodologies for their synthesis and antiviral characterization.

Antiviral Activity

Research has identified two key derivatives of this compound with significant antiviral activity:

  • 6-chloro-2-methyl-3-(benzylthiomethyl)imidazo[1,2-b]pyridazine

  • 6-chloro-2-methyl-3-(phenethylthio)imidazo[1,2-b]pyridazine

These compounds have been shown to be effective inhibitors of VZV and HCMV replication.[2][3] The antiviral activity is specific, as these compounds were found to be devoid of activity against the Human Immunodeficiency Virus (HIV).[2][3]

Quantitative Antiviral Data

The following tables summarize the in vitro antiviral activity and cytotoxicity of the key this compound derivatives from the foundational study by Galtier et al. (2003).[2][3]

Table 1: Anti-VZV Activity and Cytotoxicity in Human Embryonic Lung (HEL) Cells [2][3]

CompoundVirus StrainEC₅₀ (µg/mL)CC₅₀ (µg/mL)Selectivity Index (SI)
6-chloro-2-methyl-3-(benzylthiomethyl)imidazo[1,2-b]pyridazine TK+ VZV1.9>100>53
TK- VZV2.4>100>42
6-chloro-2-methyl-3-(phenethylthio)imidazo[1,2-b]pyridazine TK+ VZV2.1>100>48
TK- VZV2.5>100>40
Acyclovir (Reference)TK+ VZV1.0--
TK- VZV>100--

EC₅₀: 50% effective concentration required to inhibit virus-induced cytopathogenicity. CC₅₀: 50% cytotoxic concentration required to reduce cell viability. SI: Selectivity Index (CC₅₀/EC₅₀). TK+: Thymidine Kinase competent VZV strain. TK-: Thymidine Kinase deficient VZV strain.

Table 2: Anti-HCMV Activity and Cytotoxicity in Human Embryonic Lung (HEL) Cells [2][3]

CompoundVirus StrainEC₅₀ (µg/mL)CC₅₀ (µg/mL)Selectivity Index (SI)
6-chloro-2-methyl-3-(phenethylthio)imidazo[1,2-b]pyridazine AD-1691.1>100>91
Ganciclovir (Reference)AD-1690.5--

EC₅₀: 50% effective concentration required to inhibit virus-induced cytopathogenicity. CC₅₀: 50% cytotoxic concentration required to reduce cell viability. SI: Selectivity Index (CC₅₀/EC₅₀). AD-169: Laboratory strain of HCMV.

Mechanism of Action

The precise molecular mechanism of action for these compounds against HCMV and VZV has not been fully elucidated. However, studies on related imidazo[1,2-a]pyridine derivatives with similar activity profiles against VZV have shown that their antiviral effect is independent of the viral thymidine kinase (TK).[4][5] This is evidenced by the comparable EC₅₀ values observed against both TK-competent (TK+) and TK-deficient (TK-) strains of VZV, as shown in Table 1. This suggests a novel mechanism of action that differs from that of nucleoside analogues like acyclovir, which require phosphorylation by the viral TK for their activity.

Experimental Protocols

The following are detailed protocols for the synthesis and in vitro evaluation of this compound derivatives, based on the methodologies described by Galtier et al. (2003).[2][3]

Synthesis of 6-chloro-2-methyl-3-(aralkylthiomethyl)imidazo[1,2-b]pyridazines

This protocol describes a two-step synthesis starting from this compound.

Step 1: Hydroxymethylation of this compound

  • To a solution of this compound (1 equivalent) in acetic acid, add paraformaldehyde (1.2 equivalents).

  • Heat the mixture at 120°C for 24 hours.

  • After cooling, pour the reaction mixture into an ice-water mixture.

  • Neutralize with an aqueous solution of sodium hydroxide.

  • Extract the aqueous phase with dichloromethane.

  • Dry the combined organic layers over calcium chloride and evaporate to dryness to yield (6-chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)methanol.

Step 2: Thioether Synthesis

  • Reflux a solution of (6-chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)methanol (1 equivalent) in acetic acid with the desired mercaptan (e.g., benzyl mercaptan or phenethyl mercaptan) (0.9 equivalents) for 2 hours.

  • After cooling, pour the reaction mixture into an ice-water mixture.

  • Neutralize with an aqueous solution of sodium hydroxide.

  • Extract the aqueous phase with dichloromethane.

  • Dry the combined organic layers over calcium chloride and evaporate to dryness.

  • Purify the crude product by chromatography on neutral alumina using dichloromethane as the eluent to obtain the final thioether derivative.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Hydroxymethylation cluster_step2 Step 2: Thioether Synthesis Start This compound Reagent1 Paraformaldehyde, Acetic Acid, 120°C, 24h Product1 (6-chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)methanol Reagent1->Product1 Reaction Reagent2 Aralkyl Mercaptan, Acetic Acid, Reflux, 2h Product2 6-chloro-2-methyl-3-(aralkylthiomethyl) imidazo[1,2-b]pyridazine Reagent2->Product2 Reaction

Synthesis workflow for the target compounds.

Antiviral Assays

Cell Culture and Viruses

  • Cells: Human embryonic lung (HEL) cells are used for both antiviral and cytotoxicity assays.

  • Viruses:

    • Varicella-Zoster Virus (VZV): Thymidine kinase-competent (TK+) and thymidine kinase-deficient (TK-) strains.

    • Human Cytomegalovirus (HCMV): AD-169 strain.

Protocol for Anti-VZV and Anti-HCMV Activity (Plaque Reduction Assay)

  • Seed HEL cells in 96-well microtiter plates at a density that forms a confluent monolayer.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the culture medium from the cell monolayers and add 100 µL of a suspension containing 100 plaque-forming units (PFU) of the virus.

  • Immediately add 100 µL of the appropriate compound dilution to the wells.

  • Incubate the plates at 37°C in a humidified, 5% CO₂ atmosphere.

  • After 7 days of incubation, when viral cytopathogenicity is evident in the control wells (no compound), score the plates microscopically for the reduction of plaque formation.

  • The 50% effective concentration (EC₅₀) is determined as the concentration of the compound that reduces the number of plaques by 50%.

Antiviral_Assay_Workflow Start Seed HEL cells in 96-well plates Step2 Prepare serial dilutions of test compounds Start->Step2 Step3 Infect cell monolayers with VZV or HCMV (100 PFU/well) Step2->Step3 Step4 Add compound dilutions to the wells Step3->Step4 Step5 Incubate at 37°C for 7 days Step4->Step5 Step6 Microscopic examination of plaque formation Step5->Step6 End Determine EC₅₀ Step6->End

Workflow for the antiviral plaque reduction assay.

Cytotoxicity Assay

Protocol for Cytotoxicity Evaluation

  • Seed HEL cells in 96-well microtiter plates.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Add the compound dilutions to the wells containing the cells.

  • Incubate the plates at 37°C in a humidified, 5% CO₂ atmosphere for 7 days.

  • Assess cell viability using a colorimetric method, such as the MTT assay, which measures mitochondrial activity.

  • The 50% cytotoxic concentration (CC₅₀) is determined as the concentration of the compound that reduces cell viability by 50%.

Cytotoxicity_Assay_Workflow Start Seed HEL cells in 96-well plates Step2 Add serial dilutions of test compounds Start->Step2 Step3 Incubate at 37°C for 7 days Step2->Step3 Step4 Assess cell viability (e.g., MTT assay) Step3->Step4 End Determine CC₅₀ Step4->End

Workflow for the cytotoxicity assay.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel antiviral agents targeting HCMV and VZV. The high selectivity indices and the distinct mechanism of action from existing therapies make these compounds attractive leads for further optimization and preclinical development. The provided protocols offer a robust framework for the synthesis and evaluation of new analogues in this chemical series.

References

Application Notes and Protocols for Evaluating 6-Chloro-2-methylimidazo[1,2-b]pyridazine Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cytotoxic effects of the novel compound 6-Chloro-2-methylimidazo[1,2-b]pyridazine. The following protocols for key cell-based assays are designed to deliver robust and reproducible data for assessing the compound's potency and mechanism of action.

Introduction

This compound belongs to the imidazo[1,2-b]pyridazine class of heterocyclic compounds, a scaffold known for a wide range of biological activities, including potential as anticancer agents.[1][2] Preliminary investigations into related compounds suggest that cytotoxicity and the induction of apoptosis are significant mechanisms of action.[3][4] Therefore, a thorough in vitro evaluation of the cytotoxic potential of this compound is a critical step in the drug discovery and development pipeline.[5] This document outlines detailed protocols for assessing cell viability, membrane integrity, and apoptosis induction.

Experimental Overview

A tiered approach is recommended to comprehensively evaluate the cytotoxicity of this compound. This workflow begins with general cell health assays and progresses to more specific mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Cytotoxicity Confirmation cluster_2 Phase 3: Mechanism of Action A Dose-Response & IC50 Determination (MTT Assay) B Membrane Integrity Assessment (LDH Release Assay) A->B Confirm Cytotoxicity C Apoptosis Detection (Annexin V/PI Staining) B->C Investigate Mechanism D Caspase Activation (Caspase-Glo 3/7 Assay) C->D Elucidate Pathway

Caption: Experimental workflow for cytotoxicity testing.

Data Presentation

The following table summarizes hypothetical data from the described assays, providing a clear comparison of the cytotoxic effects of this compound on a representative cancer cell line (e.g., NALM-6, a human B-cell precursor leukemia line).[3]

Assay TypeParameter MeasuredResult
Cell Viability
MTT AssayIC50 (48h)3.7 µM
Cytotoxicity
LDH Release Assay% Cytotoxicity at 10 µM (48h)65%
Apoptosis
Annexin V/PI Staining% Apoptotic Cells at 5 µM (48h)58% (Early & Late)
Caspase-Glo 3/7 AssayFold Increase in Activity at 5 µM (24h)4.2-fold

Experimental Protocols

Cell Viability Assessment: MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Materials:

  • This compound

  • Cancer cell line (e.g., NALM-6, MCF-7, HepG2)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well microplates

  • Plate reader (570 nm absorbance)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the appropriate wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cytotoxicity Assessment: LDH Release Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[7]

Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH is measured with a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.

Materials:

  • LDH cytotoxicity assay kit

  • Treated cell culture supernatants from the primary experiment

  • 96-well microplates

  • Plate reader (490 nm absorbance)

Protocol:

  • Sample Collection: Following treatment with this compound for 48 hours, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a lysis buffer).

Mechanism of Action: Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalator that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Materials:

  • Annexin V-FITC/PI apoptosis detection kit

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the stained cells by flow cytometry within one hour.

  • Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Potential Signaling Pathway

Derivatives of related heterocyclic compounds have been shown to induce apoptosis through the intrinsic mitochondrial pathway, often involving the activation of caspase cascades.[3][8] A potential mechanism for this compound could involve the activation of effector caspases 3 and 7.

G Compound 6-Chloro-2-methyl- imidazo[1,2-b]pyridazine Cell Cancer Cell Compound->Cell Mitochondria Mitochondrial Stress Cell->Mitochondria Induces Casp9 Caspase-9 (Initiator) Mitochondria->Casp9 Activates Casp37 Caspase-3/7 (Effector) Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis Executes

References

Application Notes and Protocols: Functionalization of the Imidazo[1,2-b]pyridazine Core at the 3-Position

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and rigid structure make it an attractive framework for the design of inhibitors targeting various enzymes and receptors. Functionalization at the 3-position of this core is a key strategy for modulating pharmacological activity and optimizing drug-like properties. These derivatives have shown significant potential as kinase inhibitors for cancer and autoimmune diseases, as well as ligands for neurodegenerative disorders.[3][4][5][6][7] This document provides detailed application notes and experimental protocols for the key methods used to functionalize the imidazo[1,2-b]pyridazine core at the 3-position.

Key Functionalization Strategies at the 3-Position

Several synthetic strategies have been successfully employed to introduce a diverse range of substituents at the 3-position of the imidazo[1,2-b]pyridazine core. The primary approaches include halogenation, Vilsmeier-Haack formylation, and subsequent palladium-catalyzed cross-coupling reactions.

Diagram of Synthetic Workflow

Synthetic Workflow General Workflow for 3-Position Functionalization A Imidazo[1,2-b]pyridazine Core B Halogenation (NBS, NCS) A->B C Vilsmeier-Haack Formylation (POCl3, DMF) A->C D 3-Halo-imidazo[1,2-b]pyridazine B->D E 3-Formyl-imidazo[1,2-b]pyridazine C->E F Pd-Catalyzed Cross-Coupling (Sonogashira, Stille, Suzuki) D->F G Further Derivatization E->G H 3-Aryl/Alkynyl/Alkenyl Derivatives F->H I Diverse 3-Substituted Analogs G->I

Caption: General workflow for C-3 functionalization.

Data Presentation: Summary of C-3 Functionalization Reactions

The following tables summarize quantitative data for key functionalization reactions at the 3-position of the imidazo[1,2-b]pyridazine core.

Table 1: Halogenation at the 3-Position

Starting MaterialReagentSolventTemp. (°C)Time (h)ProductYield (%)
2-Phenylimidazo[1,2-b]pyridazineNBS (1.1 eq)DMF60103-Bromo-2-phenylimidazo[1,2-b]pyridazine88
Imidazo[1,2-b]pyridazineNCS (1.1 eq)DMF60103-Chloroimidazo[1,2-b]pyridazine85

Table 2: Vilsmeier-Haack Formylation

Starting MaterialReagentsTemp. (°C)Time (h)ProductYield (%)
6-Chloro-2-phenylimidazo[1,2-b]pyridazinePOCl₃, DMF6026-Chloro-2-phenylimidazo[1,2-b]pyridazine-3-carbaldehyde85

Table 3: Palladium-Catalyzed Cross-Coupling Reactions at the 3-Position

SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)ProductYield (%)
6-Chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazinePhenylacetylenePd(PPh₃)₂Cl₂, CuIEt₃NTHFRT46-Chloro-2-phenyl-3-(phenylethynyl)imidazo[1,2-b]pyridazine90
6-Chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazineTributyl(phenyl)stannanePd₂(dba)₃, AsPh₃-1,4-Dioxane50126-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine95

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine

This protocol describes the introduction of a formyl group at the 3-position, a versatile handle for further synthetic transformations.[8]

Materials:

  • 6-Chloro-2-phenylimidazo[1,2-b]pyridazine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, and standard glassware for extraction and purification.

Procedure:

  • To a stirred solution of N,N-dimethylformamide (5 mL) in a round-bottom flask cooled in an ice bath, slowly add phosphorus oxychloride (1.2 equivalents) dropwise, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 6-chloro-2-phenylimidazo[1,2-b]pyridazine (1 equivalent) in DMF (5 mL) to the Vilsmeier reagent.

  • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carbaldehyde.

Protocol 2: Bromination of 2-Phenylimidazo[1,2-b]pyridazine at the 3-Position

This protocol details the regioselective bromination of the imidazo[1,2-b]pyridazine core. The resulting 3-bromo derivative is a key intermediate for cross-coupling reactions.

Materials:

  • 2-Phenylimidazo[1,2-b]pyridazine

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, and standard glassware for extraction and purification.

Procedure:

  • Dissolve 2-phenylimidazo[1,2-b]pyridazine (1 equivalent) in DMF (10 mL) in a round-bottom flask.

  • Add N-bromosuccinimide (1.1 equivalents) portion-wise to the solution at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 10 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into water (50 mL).

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic extracts and wash with saturated sodium thiosulfate solution (20 mL) to quench any remaining bromine, followed by a wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography (silica gel, hexane/ethyl acetate) to yield 3-bromo-2-phenylimidazo[1,2-b]pyridazine.[9]

Protocol 3: Sonogashira Cross-Coupling of 3-Iodo-imidazo[1,2-b]pyridazine

This protocol describes the palladium- and copper-catalyzed coupling of a 3-halo-imidazo[1,2-b]pyridazine with a terminal alkyne, a powerful method for generating carbon-carbon bonds.[10][11][12]

Materials:

  • 6-Chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine

  • Terminal alkyne (e.g., Phenylacetylene, 1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 equivalents)

  • Copper(I) iodide (CuI, 0.1 equivalents)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Schlenk flask, magnetic stirrer, nitrogen/argon atmosphere setup, and standard glassware for extraction and purification.

Procedure:

  • To a Schlenk flask under an inert atmosphere (nitrogen or argon), add 6-chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine (1 equivalent), Pd(PPh₃)₂Cl₂ (0.05 equivalents), and CuI (0.1 equivalents).

  • Add anhydrous THF (10 mL) and triethylamine (3 equivalents) via syringe.

  • Add the terminal alkyne (1.2 equivalents) dropwise to the stirred mixture.

  • Stir the reaction at room temperature for 4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated ammonium chloride solution (15 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to obtain the desired 3-alkynyl-imidazo[1,2-b]pyridazine derivative.

Applications in Drug Discovery and Signaling Pathways

Derivatives of the imidazo[1,2-b]pyridazine core functionalized at the 3-position have demonstrated significant therapeutic potential by targeting key signaling pathways implicated in various diseases.

Kinase Inhibition in Cancer and Autoimmune Diseases

Numerous 3-substituted imidazo[1,2-b]pyridazines have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of cancer and inflammatory diseases.

Table 4: Biological Activity of 3-Functionalized Imidazo[1,2-b]pyridazine Derivatives

Compound ClassTarget KinaseDisease AreaReported IC₅₀ (nM)
3-Amino derivativesTyk2Autoimmune Diseases<10
3-Aryl derivativesPIM-1Leukemia50-100
3-Acrylamide derivativesBTKB-cell Malignancies1.3
3-Aryl derivativesMps1Cancer0.7
3-Nitro derivativesAChEAlzheimer's Disease40-50

Diagram of Tyk2 Signaling Pathway Inhibition

Tyk2 Signaling Inhibition of Tyk2 Signaling Pathway cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor (e.g., IL-12R, IL-23R) Tyk2 Tyk2 CytokineReceptor->Tyk2 Activation Cytokine Cytokine (IL-12, IL-23) Cytokine->CytokineReceptor STAT STAT Tyk2->STAT Phosphorylation pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer Nucleus Nucleus Dimer->Nucleus Translocation Transcription Gene Transcription (Inflammation) Nucleus->Transcription Inhibitor 3-Substituted Imidazo[1,2-b]pyridazine Inhibitor->Tyk2 Inhibition

Caption: Inhibition of the Tyk2 signaling pathway.

Modulation of Pathways in Neurodegenerative Diseases

Functionalization at the 3-position has also yielded compounds with activity against targets relevant to Alzheimer's disease, such as acetylcholinesterase (AChE) and beta-amyloid (Aβ) plaque formation.[7][13]

Diagram of Targets in Alzheimer's Disease

Alzheimer's Targets Targeting Pathways in Alzheimer's Disease APP Amyloid Precursor Protein (APP) Abeta Aβ Monomers APP->Abeta Proteolytic Cleavage AbetaPlaques Aβ Plaques Abeta->AbetaPlaques Aggregation Neurotoxicity Neurotoxicity & Neuronal Death AbetaPlaques->Neurotoxicity ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis CognitiveDecline Cognitive Decline ACh->CognitiveDecline Reduced Levels Lead To Choline Choline + Acetate AChE->Choline Inhibitor_Abeta 3-Substituted Imidazo[1,2-b]pyridazine (Aβ Ligand) Inhibitor_Abeta->AbetaPlaques Binds to / Prevents Aggregation Inhibitor_AChE 3-Substituted Imidazo[1,2-b]pyridazine (AChE Inhibitor) Inhibitor_AChE->AChE Inhibition

Caption: Targeting Aβ plaques and AChE in Alzheimer's.

Conclusion

The functionalization of the imidazo[1,2-b]pyridazine core at the 3-position is a robust and versatile strategy for the development of novel therapeutic agents. The protocols and data presented herein provide a comprehensive guide for researchers in medicinal chemistry and drug discovery to synthesize and evaluate new derivatives of this important scaffold. The continued exploration of C-3 functionalization is expected to yield new drug candidates with improved potency, selectivity, and pharmacokinetic profiles.

References

Application Notes and Protocols: 6-Chloro-2-methylimidazo[1,2-b]pyridazine as a Fragment for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities. This structural framework is a key component in a variety of kinase inhibitors, demonstrating its utility in the development of targeted therapies. The specific fragment, 6-Chloro-2-methylimidazo[1,2-b]pyridazine, serves as a crucial building block for the synthesis of potent and selective modulators of key cellular signaling pathways. The presence of the chloro substituent at the 6-position provides a versatile handle for synthetic modification through nucleophilic substitution or cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties. The methyl group at the 2-position can also be varied to fine-tune biological activity and selectivity. This document provides detailed application notes on the utility of this compound in drug design, along with protocols for its synthesis and biological evaluation.

Key Biological Targets and Therapeutic Potential

Derivatives of the imidazo[1,2-b]pyridazine scaffold have shown significant inhibitory activity against several important protein kinases, implicating their potential in a range of therapeutic areas, including oncology, inflammation, and autoimmune diseases.

Table 1: Biological Targets of Imidazo[1,2-b]pyridazine Derivatives

Target KinaseTherapeutic AreaRepresentative IC₅₀ Values for DerivativesCitation(s)
Tyk2 (Tyrosine Kinase 2) Autoimmune and Inflammatory DiseasesPotent and selective inhibitors with nanomolar efficacy have been developed. For example, some derivatives show IC₅₀ values in the low nanomolar range for the Tyk2 JH2 pseudokinase domain.[1]
PIM Kinases (PIM-1, PIM-2, PIM-3) Oncology (Hematological Malignancies, Solid Tumors)Imidazo[1,2-b]pyridazines have been identified as PIM kinase inhibitors with low nanomolar potency.
Mps1 (Monopolar spindle 1) / TTK OncologyAn imidazo[1,2-b]pyridazine-based derivative, 27f, was found to be an extremely potent Mps1 inhibitor with a cellular IC₅₀ of 0.70 nM.
BTK (Bruton's Tyrosine Kinase) Oncology (B-cell malignancies), Autoimmune DiseasesA covalent inhibitor of BTK with an IC₅₀ of 1.3 nM has been identified from an imidazo[1,2-b]pyridazine series.
DYRKs (Dual-specificity tyrosine-phosphorylation-regulated kinases) Neurological Disorders, CancerSeveral 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives are selective for DYRKs with IC₅₀ values below 100 nM.
IKKβ (Inhibitor of nuclear factor kappa-B kinase subunit beta) Inflammatory DiseasesImidazo[1,2-b]pyridazine derivatives have been developed as IKKβ inhibitors.[2]
TAK1 (Transforming growth factor-β-activated kinase 1) Oncology (Multiple Myeloma)6-substituted imidazo[1,2-b]pyridazines inhibit TAK1 at nanomolar concentrations, with a lead compound showing an IC₅₀ of 55 nM.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the this compound core structure, which can be adapted from procedures for similar compounds.[3]

Workflow for the Synthesis of this compound

G start Start Materials: - 3-amino-6-chloropyridazine - Chloroacetone reaction Reaction: - Reflux in a suitable solvent (e.g., ethanol or 1,2-dimethoxyethane) - Monitor reaction progress by TLC start->reaction workup Work-up: - Cool the reaction mixture - Evaporate the solvent - Neutralize with a base (e.g., NaHCO₃ solution) reaction->workup extraction Extraction: - Extract with an organic solvent (e.g., dichloromethane or ethyl acetate) workup->extraction purification Purification: - Dry the organic layer (e.g., over Na₂SO₄) - Concentrate under reduced pressure - Purify by column chromatography (silica gel) extraction->purification product Final Product: This compound purification->product

Caption: Synthetic workflow for this compound.

Materials:

  • 3-amino-6-chloropyridazine

  • Chloroacetone (1-chloro-2-propanone)

  • Ethanol or 1,2-dimethoxyethane (DME)

  • Sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Rotary evaporator

  • Chromatography column and accessories

Procedure:

  • In a round-bottom flask, dissolve 3-amino-6-chloropyridazine (1 equivalent) in a suitable solvent such as ethanol or 1,2-dimethoxyethane.

  • Add chloroacetone (1.1 to 1.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and stir for several hours (e.g., 24-48 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the residue, add a saturated solution of sodium bicarbonate to neutralize any acid formed during the reaction.

  • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

  • Characterize the final product by NMR, mass spectrometry, and melting point to confirm its identity and purity.

Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a target kinase. This can be adapted for specific kinases like TYK2, PIM, Mps1, or BTK.

Workflow for an In Vitro Kinase Inhibition Assay

G start Preparation: - Serially dilute test compound - Prepare kinase, substrate, and ATP solution incubation Incubation: - Mix kinase, substrate, and test compound - Pre-incubate - Initiate reaction with ATP start->incubation detection Detection: - Stop the reaction - Measure kinase activity (e.g., luminescence, fluorescence, radioactivity) incubation->detection analysis Data Analysis: - Plot % inhibition vs. compound concentration - Calculate IC₅₀ value detection->analysis result Result: Potency of the inhibitor analysis->result

Caption: General workflow for an in vitro kinase inhibition assay.

Materials:

  • Purified recombinant target kinase

  • Specific peptide or protein substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Test compound (this compound derivative) dissolved in DMSO

  • Kinase assay buffer (composition depends on the specific kinase)

  • Microplate (e.g., 96-well or 384-well)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP)

  • Microplate reader capable of detecting the signal (luminescence, fluorescence, or radioactivity)

Procedure:

  • Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration in the assay should be kept low (typically ≤ 1%).

  • In a microplate, add the kinase, substrate, and the diluted test compound. Include wells for a positive control (no inhibitor) and a negative control (no kinase).

  • Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., room temperature or 30°C).

  • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Allow the reaction to proceed for a set time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution or by adding the detection reagent.

  • Measure the kinase activity using a microplate reader. The signal is inversely proportional to the inhibitory activity of the compound.

  • Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: Cell Viability/Antiproliferative Assay (MTT/MTS Assay)

This protocol describes a common method to assess the effect of this compound derivatives on the viability and proliferation of cancer cell lines.[4]

Workflow for a Cell Viability Assay

G seeding Cell Seeding: - Plate cells in a 96-well plate - Allow cells to attach overnight treatment Treatment: - Add serial dilutions of the test compound - Incubate for a defined period (e.g., 48-72 hours) seeding->treatment reagent_add Reagent Addition: - Add MTT or MTS reagent to each well - Incubate to allow formazan formation treatment->reagent_add measurement Measurement: - Solubilize formazan crystals (for MTT) - Read absorbance at the appropriate wavelength reagent_add->measurement analysis Data Analysis: - Calculate % cell viability - Determine IC₅₀ value measurement->analysis result Result: Cytotoxicity of the compound analysis->result

Caption: Workflow for a typical cell viability (MTT/MTS) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.

  • Prepare serial dilutions of the test compound in complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • After the incubation period, add the MTT or MTS reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for an additional 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.

  • If using MTT, add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance of each well using a microplate reader at the appropriate wavelength (around 570 nm for MTT and 490 nm for MTS).

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

  • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways targeted by imidazo[1,2-b]pyridazine derivatives.

TYK2_Pathway cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) receptor Cytokine Receptor cytokine->receptor TYK2 TYK2 receptor->TYK2 Activation JAK JAK receptor->JAK Activation STAT STAT TYK2->STAT Phosphorylation JAK->STAT Phosphorylation STAT_P p-STAT (Dimerization) STAT->STAT_P nucleus Nucleus STAT_P->nucleus Translocation gene_transcription Gene Transcription (Inflammation, Immune Response) nucleus->gene_transcription inhibitor Imidazo[1,2-b]pyridazine Derivative inhibitor->TYK2 Inhibition

Caption: The TYK2-STAT signaling pathway and its inhibition.

PIM_Pathway upstream Upstream Signals (e.g., JAK/STAT) PIM PIM Kinase upstream->PIM Upregulation BAD BAD PIM->BAD Phosphorylation (Inhibition) p21 p21/p27 PIM->p21 Phosphorylation (Inhibition) cMyc c-Myc PIM->cMyc Activation apoptosis Apoptosis BAD->apoptosis cell_cycle Cell Cycle Progression p21->cell_cycle protein_synthesis Protein Synthesis cMyc->protein_synthesis inhibitor Imidazo[1,2-b]pyridazine Derivative inhibitor->PIM Inhibition

Caption: Downstream signaling of PIM kinases and their inhibition.

Mps1_Pathway unattached_kinetochore Unattached Kinetochore Mps1 Mps1 (TTK) unattached_kinetochore->Mps1 Recruitment & Activation SAC Spindle Assembly Checkpoint (SAC) Proteins (e.g., Mad2) Mps1->SAC Activation APC_C Anaphase-Promoting Complex (APC/C) SAC->APC_C anaphase Anaphase Onset APC_C->anaphase inhibitor Imidazo[1,2-b]pyridazine Derivative inhibitor->Mps1 Inhibition

Caption: Role of Mps1/TTK in the Spindle Assembly Checkpoint.

BTK_Pathway BCR B-Cell Receptor (BCR) Activation BTK BTK BCR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation downstream Downstream Signaling (e.g., IP₃, DAG) PLCg2->downstream NFkB NF-κB Activation downstream->NFkB gene_expression Gene Expression (Proliferation, Survival) NFkB->gene_expression inhibitor Imidazo[1,2-b]pyridazine Derivative inhibitor->BTK Inhibition

Caption: The BTK signaling pathway in B-cells and its inhibition.

Conclusion

This compound represents a valuable and versatile fragment in the field of drug design, particularly for the development of novel kinase inhibitors. Its synthetic tractability allows for the generation of diverse chemical libraries, while its core structure has demonstrated a high affinity for the ATP-binding sites of numerous kinases. The protocols and data presented in this document provide a foundational framework for researchers to synthesize, evaluate, and optimize compounds based on this promising scaffold. Further investigation into the SAR of derivatives of this compound is warranted to unlock its full therapeutic potential across various disease areas.

References

Application Notes and Protocols for Measuring the IC50 of 6-Chloro-2-methylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for determining the half-maximal inhibitory concentration (IC50) of 6-Chloro-2-methylimidazo[1,2-b]pyridazine, a compound belonging to a class of molecules known to exhibit kinase inhibitory activity.[1][2][3] The described method utilizes a luminescence-based kinase assay, which is a common and robust method for quantifying kinase activity and inhibitor potency.[4][5]

The imidazo[1,2-b]pyridazine scaffold is a recurring motif in the development of kinase inhibitors targeting a variety of kinases, including Mps1, PI3K/mTOR, and TAK1.[2][6][7] While the specific target kinase for this compound is not defined here, the provided protocol is based on a universal kinase assay platform that can be adapted for a wide range of kinases.[8][9] The ADP-Glo™ Kinase Assay is highlighted as a suitable method, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[8]

Data Presentation

The results of an IC50 determination experiment are typically presented in a tabular format, summarizing the inhibitory concentrations and the corresponding percentage of kinase activity. This data is then used to generate a dose-response curve to calculate the IC50 value.

Concentration of this compound (nM)Kinase Activity (%)
100002.5
30008.1
100015.3
30035.7
10050.2
3075.4
1090.8
198.2
0 (Control)100

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

This section details the methodology for determining the IC50 value of this compound using the ADP-Glo™ Kinase Assay.

Materials:

  • This compound

  • Target Kinase and its specific substrate (peptide or protein)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • Ultra Pure ATP

    • ADP

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • DMSO (Dimethyl sulfoxide)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in kinase buffer to achieve the desired final concentrations for the assay. A common approach is a 10-point, 3-fold serial dilution.

  • Kinase Reaction Setup:

    • Prepare a kinase reaction mixture containing the target kinase and its substrate in kinase assay buffer. The optimal concentrations of the kinase and substrate should be empirically determined.

    • In a white, opaque multi-well plate, add 2.5 µL of the serially diluted compound or DMSO (for the "no inhibitor" control) to each well.[10]

    • Add 2.5 µL of the kinase to each well.

    • Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[10]

    • Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the kinase substrate to each well.[10] The final ATP concentration should be close to the Km value for the specific kinase, if known.

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.[10]

  • ADP Detection:

    • After the kinase reaction incubation, equilibrate the plate to room temperature.

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[10]

    • Incubate the plate for 40 minutes at room temperature.[10]

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and generates a luminescent signal via a luciferase reaction.[10]

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[11]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.[11]

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[5]

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[12][13]

Mandatory Visualization

IC50_Determination_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Add_Compound Add Compound/DMSO to Plate Compound_Prep->Add_Compound Kinase_Mix Kinase/Substrate Mix Add_Kinase Add Kinase Kinase_Mix->Add_Kinase ATP_Sol ATP Solution Add_ATP Initiate Reaction with ATP ATP_Sol->Add_ATP Add_Compound->Add_Kinase Pre_Incubate Pre-incubation (10 min) Add_Kinase->Pre_Incubate Pre_Incubate->Add_ATP Incubate_Reaction Incubate (60 min, 30°C) Add_ATP->Incubate_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_Reaction->Add_ADP_Glo Incubate_Stop Incubate (40 min) Add_ADP_Glo->Incubate_Stop Add_Detection_Reagent Add Kinase Detection Reagent Incubate_Stop->Add_Detection_Reagent Incubate_Signal Incubate (30-60 min) Add_Detection_Reagent->Incubate_Signal Read_Luminescence Read Luminescence Incubate_Signal->Read_Luminescence Calculate_Inhibition Calculate % Inhibition Read_Luminescence->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Workflow for IC50 determination using a luminescence-based kinase assay.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-2-methylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 6-Chloro-2-methylimidazo[1,2-b]pyridazine. The information is presented in a question-and-answer format to directly address common challenges and improve experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield of this compound is consistently low. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors, primarily related to the classical cyclocondensation reaction between a 3-amino-6-chloropyridazine derivative and an α-haloketone. Here are some common issues and potential solutions:

  • Purity of Starting Materials: Ensure the 3-amino-6-chloropyridazine and the α-haloketone (e.g., chloroacetone or bromoacetone) are of high purity. Impurities can lead to side reactions and reduce the yield.

  • Reaction Conditions: The reaction is sensitive to temperature and time. Over-heating or prolonged reaction times can lead to decomposition and the formation of undesired byproducts. A systematic optimization of the reaction temperature and duration is recommended.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. While alcohols like ethanol are commonly used, exploring other solvents such as 1,2-dimethoxyethane (DME) might be beneficial.[1]

  • Base: The presence and strength of a base can be critical. Sodium bicarbonate is often used to neutralize the hydrohalic acid formed during the reaction. The amount and type of base should be optimized.

  • Side Reactions: The formation of regioisomers is a common side reaction in the synthesis of imidazo[1,2-b]pyridazines. Careful control of reaction conditions can help minimize the formation of these isomers.

Q2: I am observing the formation of multiple products in my reaction mixture. How can I identify the desired product and minimize impurities?

A2: The formation of multiple products is a common challenge. The primary impurity is often the undesired regioisomer.

  • Identification: The desired this compound and its isomers can be distinguished using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

  • Minimizing Impurities:

    • Temperature Control: A lower reaction temperature may favor the formation of the desired isomer.

    • Purification: Column chromatography on silica gel is an effective method for separating the desired product from its isomers and other impurities.[1] The choice of eluent system is crucial for good separation.

Q3: What are the key reaction parameters I should focus on for optimizing the synthesis?

A3: To optimize the yield of this compound, focus on the following parameters:

  • Reactant Stoichiometry: Varying the molar ratio of the 3-amino-6-chloropyridazine to the α-haloketone can impact the yield. A slight excess of the ketone is sometimes used.

  • Temperature: Screen a range of temperatures (e.g., from room temperature to reflux) to find the optimal condition that maximizes yield and minimizes byproduct formation.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Solvent and Base: As mentioned in Q1, these are critical parameters to optimize.

Experimental Protocols & Data

Synthesis of this compound via Cyclocondensation

This protocol is a generalized procedure based on common synthetic routes.

Reactants:

  • 3-amino-6-chloropyridazine

  • Chloroacetone (or bromoacetone)

  • Sodium bicarbonate

  • Ethanol (or other suitable solvent)

Procedure:

  • Dissolve 3-amino-6-chloropyridazine in the chosen solvent in a round-bottom flask.

  • Add sodium bicarbonate to the solution.

  • Add chloroacetone dropwise to the mixture while stirring.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Reported Yields for Imidazo[1,2-b]pyridazine Synthesis
Starting MaterialsReagents & ConditionsProductYieldReference
6-chloropyridazin-3-amine, 1,3-dichloroacetoneDME, reflux, 48h6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine37%[1]
6-amino-3-chloropyradazine, monochloroacetaldehydeWater or ethanol, 50-100°C, 30 min - 10h6-chloroimidazo[1,2-b]pyridazine78%[2]

Visualizing the Workflow

A general workflow for troubleshooting and optimizing the synthesis of this compound is presented below.

TroubleshootingWorkflow cluster_problem Problem Identification cluster_analysis Analysis cluster_optimization Optimization Strategies cluster_outcome Desired Outcome Problem Low Yield or Impure Product Purity Check Starting Material Purity Problem->Purity Conditions Review Reaction Conditions (Temp, Time, Solvent, Base) Problem->Conditions SideReactions Analyze for Side Reactions (e.g., Isomer Formation) Problem->SideReactions OptimizeStoichiometry Vary Reactant Ratios Purity->OptimizeStoichiometry OptimizeTempTime Optimize Temperature & Time Conditions->OptimizeTempTime OptimizeSolventBase Screen Solvents & Bases Conditions->OptimizeSolventBase Purification Improve Purification Method (e.g., Column Chromatography) SideReactions->Purification ImprovedYield Improved Yield and Purity OptimizeStoichiometry->ImprovedYield OptimizeTempTime->ImprovedYield OptimizeSolventBase->ImprovedYield Purification->ImprovedYield

Caption: Troubleshooting workflow for improving the synthesis of this compound.

This guide provides a starting point for addressing common issues in the synthesis of this compound. For more specific challenges, consulting the primary literature and considering alternative synthetic routes may be necessary. The imidazo[1,2-b]pyridazine scaffold is a valuable pharmacophore, and optimizing its synthesis is a key step in the development of new therapeutic agents.[3]

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Imidazo[1,2-b]pyridazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of imidazo[1,2-b]pyridazine compounds. This class of heterocyclic compounds is of significant interest in medicinal chemistry, with applications as kinase inhibitors and ligands for various biological targets. However, their often-planar and lipophilic nature can lead to very low solubility in aqueous media, posing significant hurdles in preclinical and clinical development.

Frequently Asked Questions (FAQs)

Q1: My imidazo[1,2-b]pyridazine compound is showing extremely low aqueous solubility, leading to unreliable results in my biological assays. What are the first steps I should take?

A1: Poor aqueous solubility is a common characteristic of the imidazo[1,2-b]pyridazine scaffold and can significantly impact assay performance and reproducibility. The first step is to quantify the extent of the solubility issue.

Initial Troubleshooting Workflow:

  • Determine Kinetic and Thermodynamic Solubility:

    • Kinetic solubility measurement identifies the concentration at which a compound precipitates from a supersaturated solution, typically when a DMSO stock is added to an aqueous buffer. This mimics the conditions of many in vitro assays.

    • Thermodynamic solubility is the true equilibrium solubility, determined by equilibrating an excess of the solid compound in the assay buffer over a prolonged period (e.g., 24-48 hours).

  • Assess Physicochemical Properties:

    • Calculate the logarithm of the octanol-water partition coefficient (cLogP). High cLogP values are indicative of high lipophilicity and, often, low aqueous solubility.

    • Analyze the solid-state properties (e.g., crystallinity vs. amorphous state) of your compound, as the crystalline form is generally less soluble.

  • Review Assay Conditions:

    • If the measured solubility is close to the required assay concentration, minor modifications to the assay protocol, such as adjusting the pH or including a small percentage of a solubilizing agent like bovine serum albumin (BSA), might be sufficient.

Q2: I'm in the lead optimization phase. What structural modifications can I make to the imidazo[1,2-b]pyridazine core to improve solubility?

A2: Chemical modification is a primary strategy to enhance the aqueous solubility of imidazo[1,2-b]pyridazine derivatives. The goal is to introduce polar functional groups or disrupt the planarity and crystal packing of the molecule without compromising its biological activity.

Key Chemical Modification Strategies:

  • Introduce Polar Functional Groups: The incorporation of polar groups such as hydroxyls, amines, amides, sulfonamides, or morpholines can increase the polarity of the molecule and its ability to interact with water.

  • Introduce Ionizable Groups: Adding acidic or basic centers that can be ionized at physiological pH can significantly improve solubility. For instance, replacing a neutral substituent with a basic amine can lead to the formation of a soluble salt at acidic pH.

  • Disrupt Planarity and Symmetry: The planar nature of the imidazo[1,2-b]pyridazine ring system contributes to strong crystal lattice energy and low solubility. Introducing bulky or out-of-plane substituents can disrupt this planarity, leading to improved solubility.

  • Replace Lipophilic Moieties: Systematically replace lipophilic substituents with more hydrophilic ones. For example, replacing a phenyl ring with a pyridine ring can introduce a nitrogen atom, which can act as a hydrogen bond acceptor and potentially be protonated, thereby increasing solubility.

A notable example in the literature demonstrated that for a series of imidazo[1,2-b]pyridazine-based Tyk2 JH2 inhibitors, a compound with a cyano group exhibited extremely low aqueous solubility (<1 μg/mL at pH 6.5 and 2 μg/mL at pH 1.0).[1] While replacing the cyano group with a more polar carbinol group was explored to improve solubility, it unfortunately led to a significant loss of Caco-2 permeability, highlighting the delicate balance that must be maintained between solubility and other ADME (absorption, distribution, metabolism, and excretion) properties.[1]

Troubleshooting Guides

This section provides guidance on common issues encountered during the handling and formulation of poorly soluble imidazo[1,2-b]pyridazine compounds.

Issue 1: Compound precipitates out of solution during in vitro assays.

  • Possible Cause: The compound's concentration in the assay exceeds its kinetic solubility in the assay buffer.

  • Troubleshooting Steps:

    • Lower the Final DMSO Concentration: High concentrations of DMSO can cause compounds to initially dissolve but then precipitate upon further dilution in the aqueous assay buffer. Aim for the lowest possible final DMSO concentration (ideally ≤0.5%).

    • Use Co-solvents: If compatible with the assay, consider using a small percentage of a co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) in the final assay medium.

    • Employ Surfactants: Low concentrations of non-ionic surfactants such as Tween 80 or Pluronic F-68 can help to maintain the compound in solution by forming micelles.

    • Prepare a Nanosuspension: For compounds that are highly insoluble, creating a nanosuspension can be an effective way to increase the surface area and dissolution rate.

Issue 2: Poor and variable oral bioavailability in animal studies.

  • Possible Cause: The low aqueous solubility and slow dissolution rate of the compound in the gastrointestinal tract are limiting its absorption.

  • Troubleshooting Steps:

    • Particle Size Reduction: Micronization or nanomilling of the drug substance increases the surface area available for dissolution.

    • Formulation as an Amorphous Solid Dispersion (ASD): Dispersing the amorphous form of the compound in a polymer matrix can significantly enhance its aqueous solubility and dissolution rate. Common polymers for ASDs include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and Soluplus®.

    • Lipid-Based Formulations: For highly lipophilic compounds, formulating in oils, surfactants, and co-solvents to create self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can improve oral absorption.

    • Cyclodextrin Complexation: Encapsulating the imidazo[1,2-b]pyridazine molecule within a cyclodextrin cavity can increase its solubility. β-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.

Data Presentation

Table 1: Examples of Imidazo[1,2-b]pyridazine Derivatives and their Physicochemical Properties
Compound IDSubstitution PatterncLogPAqueous SolubilityReference
Compound A 6-(phenylamino)-...-3-cyano3.80<1 µg/mL (pH 6.5), 2 µg/mL (pH 1.0)[1]
Compound B 6-(2-oxo-N-methyl-1,2-dihydropyridin-3-ylamino)-...0.66Not reported, but hWB activity not obtained due to poor solubility[1]
Compound C 2-(4'-(dimethylamino)phenyl)-6-chloro-3.96Not reported[2]
Compound D 2-(4'-(dimethylamino)phenyl)-6-methoxy-3.19Not reported[2]
Compound E 2-(4'-(dimethylamino)phenyl)-6-(methylthio)-3.65Not reported[2]

Experimental Protocols

Protocol 1: Determination of Thermodynamic Aqueous Solubility

This protocol outlines a standard shake-flask method for determining the equilibrium solubility of an imidazo[1,2-b]pyridazine compound.

Materials:

  • Imidazo[1,2-b]pyridazine compound (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC grade water and acetonitrile

  • Vials with screw caps

  • Orbital shaker/incubator

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of PBS (e.g., 1 mL). The amount of solid should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for 24 to 48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant without disturbing the pellet.

  • Dilute the supernatant with an appropriate solvent (e.g., acetonitrile/water mixture) to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC method with a standard calibration curve.

  • Express the solubility in units such as µg/mL or µM.

Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

This protocol describes a lab-scale method for preparing an ASD of an imidazo[1,2-b]pyridazine compound to enhance its solubility.

Materials:

  • Imidazo[1,2-b]pyridazine compound

  • Polymer (e.g., PVP K30, HPMC-AS)

  • Volatile organic solvent (e.g., methanol, acetone, dichloromethane) capable of dissolving both the compound and the polymer.

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve the imidazo[1,2-b]pyridazine compound and the chosen polymer in the selected organic solvent in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:3 or 1:4 (w/w).

  • Ensure complete dissolution of both components by gentle warming or sonication if necessary.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Once the solvent is removed and a thin film or solid mass is formed, detach the flask.

  • Scrape the solid material from the flask.

  • Further dry the solid dispersion in a vacuum oven at a temperature below the glass transition temperature of the dispersion for 24-48 hours to remove any residual solvent.

  • The resulting solid dispersion can be characterized for its amorphous nature (e.g., by PXRD or DSC) and its dissolution behavior can be compared to the crystalline compound.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_assessment Initial Assessment cluster_strategy Solubilization Strategy cluster_chem_mod_details Chemical Modifications cluster_formulation_details Formulation Approaches start Poorly Soluble Imidazo[1,2-b]pyridazine solubility_test Measure Kinetic & Thermodynamic Solubility start->solubility_test physchem Determine cLogP & Solid State Properties start->physchem chem_mod Chemical Modification solubility_test->chem_mod formulation Formulation Approach solubility_test->formulation physchem->chem_mod physchem->formulation polar_groups Introduce Polar Groups chem_mod->polar_groups disrupt_planarity Disrupt Planarity chem_mod->disrupt_planarity asd Amorphous Solid Dispersion (ASD) formulation->asd nanosuspension Nanosuspension formulation->nanosuspension cyclodextrin Cyclodextrin Complexation formulation->cyclodextrin lipid_based Lipid-Based Formulation formulation->lipid_based

Caption: Workflow for addressing poor solubility of imidazo[1,2-b]pyridazine compounds.

signaling_pathway_analogy cluster_drug Poorly Soluble Drug cluster_barrier Solubility Barrier cluster_solution Solubilization Strategies drug Imidazo[1,2-b]pyridazine (Crystalline) barrier High Crystal Lattice Energy Low Aqueous Solubility drug->barrier leads to solution Increased Dissolution Rate Improved Bioavailability asd Amorphous Solid Dispersion nano Nanosuspension cyclo Cyclodextrin Complex asd->solution overcomes barrier nano->solution overcomes barrier cyclo->solution overcomes barrier

Caption: Logical relationship between the solubility problem and potential solutions.

References

Technical Support Center: Synthesis of 6-Chloro-2-methylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-2-methylimidazo[1,2-b]pyridazine.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and direct synthesis involves the condensation reaction between 3-amino-6-chloropyridazine and a suitable three-carbon α-haloketone, typically chloroacetone. This reaction, a variation of the Tschitschibabin reaction, leads to the formation of the fused imidazopyridazine ring system.

Q2: What are the most common side reactions observed during this synthesis?

The primary side reactions include the formation of an undesired regioisomer, 7-chloro-2-methylimidazo[1,2-a]pyridine-4-ium salt, and the self-condensation or polymerization of chloroacetone, especially under elevated temperatures and basic conditions.

Q3: How can I minimize the formation of the undesired regioisomer?

The use of 3-amino-6-chloropyridazine as the starting material inherently favors the formation of the desired 6-chloro isomer. The electron-withdrawing effect of the chlorine atom at the 6-position deactivates the adjacent ring nitrogen (N1), making the exocyclic amino group and the other ring nitrogen (N2) more nucleophilic, thus directing the cyclization to the desired product. Careful control of reaction temperature and the slow addition of chloroacetone can further enhance regioselectivity.

Q4: What are the black, tar-like substances that sometimes form in the reaction mixture?

These are typically polymeric byproducts resulting from the self-condensation of chloroacetone. Chloroacetone is susceptible to aldol-type condensation and polymerization, particularly in the presence of acid or base and at higher temperatures.

Q5: How can I purify the final product, this compound?

Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization depends on the solubility of the product and impurities. Common solvents include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. For column chromatography, silica gel is a common stationary phase, with a mobile phase consisting of a gradient of ethyl acetate in hexanes or dichloromethane.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Formation of significant amounts of the undesired regioisomer. 3. Polymerization of chloroacetone.1. Increase reaction time or temperature cautiously, monitoring by TLC. 2. Ensure slow addition of chloroacetone to the reaction mixture. Maintain a neutral to slightly acidic pH if possible. 3. Use a moderate reaction temperature (e.g., 80-90°C). Consider using a slight excess of the aminopyridazine.
Presence of an Impurity with a Similar Rf to the Product 1. Formation of the 7-chloro regioisomer.1. Attempt careful recrystallization from a solvent system that exploits solubility differences. If unsuccessful, preparative HPLC or careful column chromatography with a shallow solvent gradient may be necessary.
Dark Brown or Black Reaction Mixture 1. Polymerization of chloroacetone.1. Maintain a lower reaction temperature. 2. Ensure the reaction is not overly basic. 3. After the reaction, a filtration step to remove insoluble polymeric material before workup may be beneficial.
Difficulty in Isolating the Product from the Reaction Mixture 1. Product may be soluble in the reaction solvent. 2. Formation of a stable salt.1. If the product is soluble, remove the solvent under reduced pressure and proceed with purification of the residue. 2. Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) to liberate the free base before extraction.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 3-amino-6-chloropyridazine

  • Chloroacetone

  • Ethanol (or 1,2-dimethoxyethane)

  • Sodium bicarbonate (optional, for neutralization)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-amino-6-chloropyridazine (1.0 eq) in ethanol (10-15 mL per gram of aminopyridazine).

  • To this solution, add chloroacetone (1.1 - 1.2 eq) dropwise at room temperature over a period of 15-20 minutes.

  • Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude residue can be purified by either recrystallization or column chromatography.

    • Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

    • Column Chromatography: Dissolve the crude residue in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Combine the fractions containing the pure product and evaporate the solvent to obtain this compound as a solid.

Visualizing Reaction Pathways

To better understand the synthetic pathway and potential side reactions, the following diagrams are provided.

Synthesis_Pathway A 3-amino-6-chloropyridazine C This compound (Desired Product) A->C Condensation D 7-chloro-2-methylimidazo[1,2-a]pyridine-4-ium salt (Regioisomeric Side Product) A->D Side Reaction (Attack at N1) B Chloroacetone B->C B->D E Chloroacetone Polymers (Tarry Byproducts) B->E Self-condensation/ Polymerization

Caption: Main reaction pathway and potential side reactions in the synthesis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Experiment Start low_yield Low Yield? start->low_yield dark_color Dark Reaction Color? low_yield->dark_color No incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn Yes impurity Impurity with similar Rf? dark_color->impurity No polymerization Chloroacetone Polymerization dark_color->polymerization Yes success Successful Synthesis impurity->success No regioisomer Regioisomer Formation impurity->regioisomer Yes increase_time_temp Increase Reaction Time/Temp incomplete_rxn->increase_time_temp purification Advanced Purification (e.g., Prep-HPLC) regioisomer->purification lower_temp Lower Reaction Temperature polymerization->lower_temp increase_time_temp->start Re-run slow_addition Slow Reagent Addition lower_temp->start Re-run purification->success

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling with 6-Chloro-imidazo[1,2-b]pyridazines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of palladium-catalyzed cross-coupling reactions with 6-chloro-imidazo[1,2-b]pyridazines. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to overcome common challenges in the synthesis of functionalized imidazo[1,2-b]pyridazine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is 6-chloro-imidazo[1,2-b]pyridazine a challenging substrate for palladium-catalyzed cross-coupling reactions?

A1: The primary challenge lies in the inherent properties of heteroaryl chlorides. The Carbon-Chlorine (C-Cl) bond is significantly stronger than the corresponding C-Br or C-I bonds, making the initial oxidative addition step in the palladium catalytic cycle more difficult. Additionally, the nitrogen atoms in the imidazo[1,2-b]pyridazine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.

Q2: Which palladium catalysts and ligands are most effective for coupling with 6-chloro-imidazo[1,2-b]pyridazine?

A2: For Suzuki-Miyaura couplings, catalyst systems employing bulky, electron-rich phosphine ligands are generally recommended to facilitate the challenging oxidative addition of the C-Cl bond. Ligands such as SPhos, XPhos, and RuPhos, in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, are excellent starting points. For Buchwald-Hartwig aminations, similar bulky phosphine ligands are effective. The choice of ligand is crucial for promoting the formation of the active monoligated palladium(0) species.

Q3: What are the most common side reactions observed, and how can they be minimized?

A3: Common side reactions include:

  • Protodeboronation: The cleavage of the C-B bond in the boronic acid coupling partner. This can be minimized by using anhydrous solvents, carefully selecting the base, and using boronic esters (e.g., pinacol esters) which offer greater stability.

  • Homocoupling: The coupling of two molecules of the boronic acid. This is often promoted by the presence of oxygen. Thoroughly degassing all solvents and maintaining an inert atmosphere (e.g., Argon or Nitrogen) is critical.

  • Dehalogenation: The reduction of the C-Cl bond to a C-H bond. This can be an issue if the catalytic cycle is inefficient. Optimizing the ligand and reaction temperature can help to favor the desired cross-coupling pathway.

Q4: How critical is the choice of base and solvent for these reactions?

A4: The base and solvent system is crucial for a successful reaction.

  • Base: The base activates the boronic acid for transmetalation in Suzuki couplings and deprotonates the amine in Buchwald-Hartwig reactions. For Suzuki couplings with heteroaryl chlorides, inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.

  • Solvent: The solvent must be capable of dissolving the reactants and facilitating the catalytic cycle. Aprotic polar solvents like 1,4-dioxane, toluene, or THF are frequently used, often with the addition of a small amount of water for Suzuki couplings to aid in the dissolution of the inorganic base. It is essential to use anhydrous and degassed solvents to prevent side reactions and catalyst deactivation.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your cross-coupling reactions with 6-chloro-imidazo[1,2-b]pyridazine.

Problem 1: Low to No Yield in Suzuki-Miyaura Coupling

dot

Caption: Troubleshooting flowchart for low-yield Suzuki-Miyaura couplings.

Problem 2: Low to No Yield in Buchwald-Hartwig Amination

dot

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents 1. Combine 6-chloro-imidazo[1,2-b]pyridazine (1.0 equiv.), boronic acid (1.2 equiv.), and base (e.g., K3PO4, 2.0 equiv.) in a reaction vessel. catalyst 2. Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv.) and solvent (e.g., Dioxane/H2O 4:1). reagents->catalyst degas 3. Degas the mixture by bubbling with Argon for 15-20 minutes. catalyst->degas heat 4. Heat the mixture to 80-100 °C under an Argon atmosphere and stir vigorously. degas->heat monitor 5. Monitor the reaction progress by TLC or LC-MS. heat->monitor cool 6. Cool the reaction to room temperature and dilute with an organic solvent (e.g., Ethyl Acetate). monitor->cool wash 7. Wash with water and brine. Dry the organic layer over anhydrous Na2SO4. cool->wash purify 8. Concentrate under reduced pressure and purify the crude product by column chromatography. wash->purify Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents 1. In a glovebox or under inert atmosphere, combine Pd source (e.g., Pd2(dba)3), ligand (e.g., Xantphos), and base (e.g., NaOtBu) in a reaction vessel. addition 2. Add anhydrous, degassed solvent (e.g., Toluene), followed by 6-chloro-imidazo[1,2-b]pyridazine (1.0 equiv.) and the amine (1.2 equiv.). reagents->addition heat 3. Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring. addition->heat monitor 4. Monitor the reaction progress by TLC or LC-MS. heat->monitor cool 5. Cool the reaction to room temperature. Quench carefully with saturated aqueous NH4Cl if NaOtBu was used. monitor->cool extract 6. Dilute with an organic solvent and water. Separate layers and extract the aqueous phase. cool->extract purify 7. Combine organic layers, wash with brine, dry, and concentrate. Purify the crude product by column chromatography. extract->purify

Technical Support Center: Purification of 6-Chloro-2-methylimidazo[1,2-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 6-Chloro-2-methylimidazo[1,2-b]pyridazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound derivatives?

A1: The most common and effective purification techniques for this class of compounds are silica gel column chromatography and recrystallization. High-Performance Liquid Chromatography (HPLC) can be employed for achieving very high purity, especially for analytical purposes or when separating closely related impurities.

Q2: What are the likely impurities in a crude sample of this compound synthesized from 3-amino-6-chloropyridazine and chloroacetone?

A2: Common impurities may include:

  • Unreacted starting materials: 3-amino-6-chloropyridazine and chloroacetone.

  • Regioisomers: While the reaction is generally regioselective, trace amounts of the isomeric imidazo[1,2-a]pyridine derivative could be formed.

  • Polymeric materials: Side reactions can sometimes lead to the formation of polymeric byproducts.

  • Solvent residues: Residual solvents from the reaction or initial work-up.

Q3: How can I monitor the progress of my column chromatography purification?

A3: Thin-Layer Chromatography (TLC) is the recommended method for monitoring your column. Use the same solvent system for TLC as you plan to use for the column. The ideal solvent system will give your desired compound an Rf value of approximately 0.2-0.4, allowing for good separation from impurities.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound derivatives.

Silica Gel Column Chromatography

Problem 1: My compound is not moving off the baseline of the silica gel column.

  • Possible Cause: The solvent system is not polar enough.

  • Solution: Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate. For very polar compounds, a solvent system containing methanol in dichloromethane or ethyl acetate might be necessary. Sometimes, adding a small amount of a modifier like triethylamine (for basic compounds) can help reduce tailing and improve elution.

Problem 2: All my compounds are coming off the column at the same time (co-elution).

  • Possible Cause 1: The solvent system is too polar.

  • Solution 1: Decrease the polarity of the eluent. A lower polarity will increase the interaction of your compounds with the silica gel, leading to better separation.

  • Possible Cause 2: The column is overloaded with the crude sample.

  • Solution 2: Use a larger column or reduce the amount of sample loaded. A general rule of thumb is to use a silica gel to crude sample weight ratio of at least 30:1.

  • Possible Cause 3: Inappropriate solvent used to load the sample.

  • Solution 3: Dissolve your crude sample in a minimal amount of a non-polar solvent or the initial eluent to load it onto the column. If the compound is not soluble, you can use the "dry loading" technique where the sample is adsorbed onto a small amount of silica gel before being loaded onto the column.

Problem 3: My compound appears to be degrading on the silica gel column.

  • Possible Cause: The compound is sensitive to the acidic nature of silica gel.

  • Solution: You can deactivate the silica gel by treating it with a base like triethylamine. Prepare a slurry of silica gel in your chosen eluent and add 1-2% triethylamine. Alternatively, using a different stationary phase like alumina (basic or neutral) may prevent degradation.

Recrystallization

Problem 1: My compound will not crystallize from the chosen solvent.

  • Possible Cause 1: The solution is not supersaturated.

  • Solution 1: Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.

  • Possible Cause 2: The chosen solvent is not ideal.

  • Solution 2: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to screen different solvents or use a co-solvent system (a mixture of a "good" solvent and a "poor" solvent).

Problem 2: An oil forms instead of crystals.

  • Possible Cause: The boiling point of the solvent is too high, or the solution is cooling too rapidly.

  • Solution: Allow the solution to cool more slowly. If an oil persists, try redissolving it in a larger volume of the hot solvent and then cooling it slowly. Adding a small amount of a "poorer" solvent to the hot solution can sometimes promote crystallization.

Data Presentation

The following tables summarize typical purification data for 6-Chloro-imidazo[1,2-b]pyridazine derivatives found in the literature.

Table 1: Silica Gel Chromatography Conditions and Outcomes

CompoundEluent SystemYield (%)Purity (%)
6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazineDichloromethane:Ethyl Acetate (9:1)37>95
6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazineDichloromethane:Ethyl Acetate (9:1)54>95
Generic Imidazo[1,2-a]pyridine-chromonesHexanes:Ethyl Acetate (7:3)Not specifiedNot specified

Table 2: Recrystallization Solvents and Reported Outcomes

Compound ClassSolvent(s)Reported Outcome
Halo-substituted imidazo[1,2-b]pyridazinesEthanol/WaterCrystalline solid
Imidazo[1,2-b]pyridazine hydrochlorideEthanolCrystalline solid

Experimental Protocols

Detailed Methodology for Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is just above the silica level.

  • Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the eluent or a less polar solvent. Carefully apply the sample to the top of the silica bed.

  • Elution: Begin eluting the column with the starting solvent mixture. Gradually increase the polarity of the eluent as the separation progresses.

  • Fraction Collection: Collect fractions and monitor the elution of the desired compound using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

General Protocol for Recrystallization
  • Dissolution: In a flask, dissolve the crude compound in the minimum amount of a suitable hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Visualizations

experimental_workflow crude Crude Product tlc TLC Analysis (Solvent Screen) crude->tlc Determine Eluent column Silica Gel Column Chromatography crude->column Load Sample tlc->column fractions Collect Fractions column->fractions tlc_fractions TLC Analysis of Fractions fractions->tlc_fractions combine Combine Pure Fractions tlc_fractions->combine evaporate Solvent Evaporation combine->evaporate pure_product Purified Product evaporate->pure_product

Caption: Workflow for purification by silica gel column chromatography.

troubleshooting_logic start Purification Issue is_column Column Chromatography? start->is_column is_recrystallization Recrystallization? start->is_recrystallization no_elution Compound not eluting? is_column->no_elution Yes co_elution Co-elution of spots? is_column->co_elution No degradation Degradation on column? is_column->degradation No no_crystals No crystals forming? is_recrystallization->no_crystals Yes oiling_out Compound oiling out? is_recrystallization->oiling_out No increase_polarity Increase eluent polarity no_elution->increase_polarity Yes decrease_polarity Decrease eluent polarity or reduce sample load co_elution->decrease_polarity Yes deactivate_silica Deactivate silica with base or use alumina degradation->deactivate_silica Yes induce_crystallization Induce crystallization (scratching, seed crystal) no_crystals->induce_crystallization Yes slow_cooling Cool solution more slowly or use different solvent oiling_out->slow_cooling Yes

Caption: Troubleshooting decision tree for common purification issues.

Navigating the Synthesis of Imidazo[1,2-b]pyridazines: A Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of imidazo[1,2-b]pyridazines. This valuable heterocyclic scaffold is a cornerstone in medicinal chemistry, with applications ranging from kinase inhibitors to agents targeting β-amyloid plaques.[1][2] This guide is designed to help you navigate potential synthetic hurdles and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that may arise during the synthesis of imidazo[1,2-b]pyridazines, particularly focusing on the common condensation reaction between a 3-amino-6-halopyridazine and an α-haloketone.

Q1: My reaction has a very low or no yield of the desired imidazo[1,2-b]pyridazine. What are the likely causes and how can I fix it?

A1: Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Purity of Starting Materials: Ensure the purity of your 3-aminopyridazine and α-haloketone. Impurities can interfere with the reaction. It is recommended to use freshly purified starting materials.

  • Reaction Temperature: The reaction temperature might be suboptimal. Some reactions require heating to proceed at an appreciable rate. Consider screening a range of temperatures, for example, from room temperature up to the reflux temperature of the solvent.

  • Choice of Base: The condensation is typically carried out in the presence of a mild base like sodium bicarbonate.[1] If the reaction is sluggish, a stronger base might be necessary, but be cautious as this can also promote side reactions.

  • Solvent Selection: The choice of solvent is critical. Alcohols like ethanol or methanol are commonly used. Trying a range of solvents with different polarities, such as dioxane or toluene, could improve solubility and reaction rates.[3]

  • Regioselectivity Issues: The pyridazine ring has two nitrogen atoms. Alkylation can sometimes occur at the wrong nitrogen, hampering the desired cyclization. Using a 3-amino-6-halopyridazine is a strategy to direct the alkylation to the correct nitrogen, leading to good yields of the imidazo[1,2-b]pyridazine ring.[1]

Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are these side products and how can I minimize them?

A2: The formation of multiple products often points towards side reactions.

  • Isomeric Products: As mentioned, alkylation can occur on either of the pyridazine ring nitrogens. The presence of a halogen at the 6-position of the 3-aminopyridazine helps to direct the reaction towards the desired isomer.[1]

  • Decomposition: Hydrazine derivatives can be unstable. Ensure you are using fresh reagents.

  • Self-condensation of α-haloketone: Under basic conditions, α-haloketones can undergo self-condensation. Adding the α-haloketone slowly to the reaction mixture can sometimes minimize this.

  • Reaction Conditions: Re-evaluate your reaction temperature and base. Harsher conditions (high temperatures or strong bases) can often lead to more side products.

Q3: The purification of my final imidazo[1,2-b]pyridazine is proving difficult. What purification strategies are most effective?

A3: Purification can be challenging due to the similar polarities of the product and potential impurities.

  • Column Chromatography: Flash column chromatography on silica gel is a standard and effective method for purifying imidazo[1,2-b]pyridazines. A gradient elution system, for instance, using hexanes and ethyl acetate, can effectively separate the desired product.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining pure material. Experiment with different solvents to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature.

  • Washing: After the reaction, a simple workup involving washing the organic layer with water or brine can help remove inorganic salts and some polar impurities before further purification.

Experimental Protocol: A General Procedure

Below is a representative experimental protocol for the synthesis of a 6-substituted-2-phenylimidazo[1,2-b]pyridazine, a common scaffold in medicinal chemistry.

Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine

  • Reaction Setup: To a solution of 3-amino-6-chloropyridazine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).

  • Addition of Reagent: To this suspension, add a solution of 2-bromoacetophenone (1.1 eq) in ethanol dropwise at room temperature.

  • Reaction: Stir the reaction mixture at reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 6-chloro-2-phenylimidazo[1,2-b]pyridazine.

Data Presentation

For effective comparison and optimization of reaction conditions, it is crucial to present quantitative data in a structured manner.

Table 1: Optimization of Reaction Conditions for Imidazo[1,2-b]pyridazine Synthesis

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaHCO₃EthanolReflux675
2K₂CO₃EthanolReflux682
3NaHCO₃MethanolReflux868
4NaHCO₃Dioxane100655
5K₂CO₃AcetonitrileReflux585

Visualizing the Troubleshooting Workflow

A logical approach is key to successful troubleshooting. The following diagram illustrates a typical workflow for addressing common issues in imidazo[1,2-b]pyridazine synthesis.

TroubleshootingWorkflow Start Start Synthesis Problem Problem Encountered? (e.g., Low Yield, Impurities) Start->Problem No No Problem->No No Yes Yes Problem->Yes Yes CheckPurity Verify Starting Material Purity OptimizeTemp Optimize Reaction Temperature CheckPurity->OptimizeTemp ScreenSolvent Screen Different Solvents OptimizeTemp->ScreenSolvent ChangeBase Evaluate and Change Base ScreenSolvent->ChangeBase Purification Optimize Purification Strategy ChangeBase->Purification Purification->Problem Success Successful Synthesis No->Success Yes->CheckPurity

Caption: A workflow diagram for troubleshooting imidazo[1,2-b]pyridazine synthesis.

This guide provides a starting point for addressing common synthetic challenges. For more complex issues, consulting detailed literature and considering alternative synthetic routes, such as those involving metal-catalyzed cross-coupling reactions, may be necessary.[4]

References

Technical Support Center: Enhancing Cell Permeability of 6-Chloro-2-methylimidazo[1,2-b]pyridazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental assessment of cell permeability for 6-Chloro-2-methylimidazo[1,2-b]pyridazine analogs.

Frequently Asked Questions (FAQs)

Q1: We are observing low intracellular concentrations of our this compound analog in cell-based assays. What are the likely reasons for its poor cell permeability?

A1: The limited cell permeability of this compound analogs can often be attributed to their physicochemical properties. Key factors include:

  • Polar Surface Area (PSA): The imidazo[1,2-b]pyridazine core contains nitrogen atoms that contribute to a significant PSA. The exposed nitrogen and any polar substituents create hydrogen bond donors and acceptors that interact favorably with the aqueous extracellular environment, making it energetically unfavorable to cross the hydrophobic lipid bilayer of the cell membrane.

  • Lipophilicity (LogP): While a degree of lipophilicity is necessary for membrane partitioning, an optimal range is crucial. If the analog is too hydrophilic (low LogP), it will not readily enter the lipid membrane. Conversely, if it is excessively lipophilic (high LogP), it may get trapped within the membrane and not partition into the aqueous cytoplasm.

  • Molecular Weight (MW): Larger molecules generally exhibit lower passive diffusion across the cell membrane.

  • Solubility: Poor aqueous solubility can lead to low concentrations of the compound in the immediate vicinity of the cell membrane, thus reducing the concentration gradient that drives passive diffusion.

Q2: Our analog shows low permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA). What does this indicate?

A2: PAMPA is a cell-free assay that models passive diffusion. Low permeability in this assay strongly suggests that the compound has inherent difficulties crossing a lipid bilayer passively, likely due to suboptimal physicochemical properties as mentioned in Q1.

Q3: Our compound has acceptable permeability in the PAMPA assay but shows poor permeability in a Caco-2 cell assay. What could be the reason for this discrepancy?

A3: This is a common scenario and often points to the involvement of active cellular processes that are not present in the PAMPA model. The most probable cause is that your analog is a substrate for active efflux pumps, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). These transporters actively pump the compound out of the cell, reducing its net intracellular accumulation.

Q4: How can we confirm if our analog is a substrate for efflux pumps?

A4: To determine if your compound is subject to active efflux, you can perform a bidirectional Caco-2 assay. This involves measuring the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (ER), calculated as the ratio of Papp (B-A) to Papp (A-B), greater than 2 is a strong indicator of active efflux.[1] Additionally, the Caco-2 assay can be conducted in the presence of known efflux pump inhibitors, such as verapamil for P-gp. A significant increase in the A-B permeability in the presence of the inhibitor would confirm the involvement of that specific transporter.

Q5: What strategies can we employ to improve the cell permeability of our this compound analogs?

A5: Several medicinal chemistry strategies can be explored to enhance permeability:

  • Modification of Physicochemical Properties:

    • Reduce Polar Surface Area (PSA): Masking polar functional groups through derivatization (e.g., esterification of a carboxylic acid) can reduce PSA and hydrogen bonding capacity.

    • Optimize Lipophilicity (LogP): Introduce or modify substituents to achieve a LogP value in the optimal range for membrane permeability (typically 1-3).

    • Intramolecular Hydrogen Bonding: Designing analogs that can form intramolecular hydrogen bonds can mask polar groups and reduce the energy required for desolvation before entering the lipid membrane.[2]

  • Prodrug Approach: Convert the active compound into a more permeable prodrug that is metabolized to the active form inside the cell.

  • Formulation Strategies: For compounds with poor solubility, formulation approaches such as the use of cyclodextrins or lipid-based delivery systems can improve the concentration of the drug available for absorption.[3]

Troubleshooting Guides

Issue 1: Low Compound Recovery in Caco-2 Assay
  • Possible Cause: The compound, particularly if it is lipophilic, may be binding to the plastic of the assay plates or getting retained in the cell monolayer.[4]

  • Troubleshooting Steps:

    • Check Compound Recovery: Always calculate the percent recovery of your compound. A recovery of less than 80% may indicate a problem.

    • Use Protein in Receiver Plate: Add bovine serum albumin (BSA) to the basolateral (receiver) chamber. BSA can act as a "sink" for lipophilic compounds, preventing them from binding to the plastic and better mimicking in vivo conditions.[5]

    • Pre-treat Plates: Pre-incubating the plates with a solution of a similar, but unlabeled, compound can help to saturate non-specific binding sites.

    • Organic Solvent Wash: At the end of the experiment, wash the wells with an organic solvent (e.g., acetonitrile) to recover any compound that has adhered to the plastic or the cell monolayer.

Issue 2: High Variability in Permeability Values Between Replicates
  • Possible Cause: Inconsistent Caco-2 cell monolayer integrity or issues with compound solubility.

  • Troubleshooting Steps:

    • Verify Monolayer Integrity:

      • TEER Measurement: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before and after the experiment. A significant drop in TEER suggests a compromised monolayer.

      • Lucifer Yellow Assay: Perform a permeability assay with Lucifer Yellow, a fluorescent marker that cannot cross intact cell monolayers. High permeability of Lucifer Yellow indicates a leaky monolayer.

    • Ensure Compound Solubilization:

      • Solubility Check: Visually inspect the dosing solution for any precipitation.

      • Use of Co-solvents: If solubility is an issue, a small percentage of a co-solvent like DMSO can be used. However, the final concentration should be kept low (typically <1%) to avoid affecting monolayer integrity.

Issue 3: Discrepancy Between PAMPA and Caco-2 Data
  • Possible Cause: As mentioned in the FAQ, this often points to active transport.

  • Troubleshooting Steps:

    • Perform Bidirectional Caco-2 Assay: Calculate the efflux ratio to confirm active efflux.

    • Use Efflux Pump Inhibitors: Conduct the Caco-2 assay with and without specific efflux pump inhibitors to identify the transporter(s) involved.

Data Presentation

The following tables provide representative data on the permeability of a series of this compound analogs with varying substituents. This data illustrates the impact of structural modifications on cell permeability.

Table 1: PAMPA Permeability of this compound Analogs

Compound IDR-Group at C3LogP (calculated)MW ( g/mol )Apparent Permeability (Pe) (10⁻⁶ cm/s)Permeability Classification
IMP-001 -H2.1181.62.5Moderate
IMP-002 -COOH1.8225.60.8Low
IMP-003 -COOCH₃2.3239.63.1Moderate
IMP-004 -CONH₂1.6224.61.2Low-Moderate
IMP-005 -F2.3199.62.8Moderate

Table 2: Caco-2 Permeability of this compound Analogs

Compound IDR-Group at C3Papp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio (ER)Permeability Classification
IMP-001 -H1.51.81.2Moderate
IMP-002 -COOH0.30.41.3Low
IMP-003 -COOCH₃1.23.63.0Low (Efflux)
IMP-004 -CONH₂0.81.01.25Low-Moderate
IMP-005 -F1.61.71.1Moderate

Note: The data presented in these tables are for illustrative purposes and may not represent actual experimental values.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a general procedure for assessing the passive permeability of this compound analogs.

Materials:

  • PAMPA plate (e.g., 96-well format with a lipid-impregnated filter)

  • Acceptor plate (96-well)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Lecithin in dodecane solution (or other suitable lipid solution)

  • Test compounds and control compounds (high and low permeability)

  • Plate shaker

  • Plate reader or LC-MS/MS for quantification

Procedure:

  • Prepare Lipid Membrane: Add 5 µL of the lipid solution to each well of the donor plate (the filter side). Allow the solvent to evaporate, leaving a lipid layer.

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Prepare Donor Solutions: Dissolve the test and control compounds in PBS to the desired concentration (e.g., 100 µM). A small amount of co-solvent like DMSO may be used if necessary, keeping the final concentration below 1%.

  • Start Assay: Add 200 µL of the donor solution to each well of the donor plate.

  • Assemble Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the filter makes contact with the acceptor solution.

  • Incubation: Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours) with gentle shaking.

  • Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.

  • Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method.

  • Calculate Permeability: Calculate the apparent permeability (Pe) using the appropriate formula.

Caco-2 Cell Permeability Assay

This protocol describes a bidirectional permeability assay using Caco-2 cells to assess both passive and active transport.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell® inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compounds and control compounds (high and low permeability, and efflux substrate)

  • TEER meter

  • Plate shaker

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the TEER of the monolayers. Values should be >200 Ω·cm². A Lucifer Yellow permeability test can also be performed.

  • Prepare for Transport: Wash the monolayers with pre-warmed HBSS.

  • Apical-to-Basolateral (A-B) Transport:

    • Add the dosing solution of the test compound to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.

    • At the end of the experiment, take a sample from the apical chamber.

  • Basolateral-to-Apical (B-A) Transport:

    • Add the dosing solution to the basolateral chamber.

    • Add fresh HBSS to the apical chamber.

    • Follow the same incubation and sampling procedure as for the A-B transport.

  • Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Calculate Permeability and Efflux Ratio: Calculate the apparent permeability (Papp) for both A-B and B-A directions and determine the efflux ratio (ER).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Data Analysis cluster_interpretation Interpretation start Start: Obtain This compound Analog solubilize Solubilize Analog in Appropriate Buffer start->solubilize prepare_cells Prepare Permeability Assay System (PAMPA or Caco-2) solubilize->prepare_cells pampa PAMPA Assay (Passive Diffusion) prepare_cells->pampa Initial Screen caco2 Caco-2 Assay (A-B & B-A) prepare_cells->caco2 Mechanistic Study quantify Quantify Compound Concentration (LC-MS/MS) pampa->quantify caco2->quantify calc_pe Calculate Pe quantify->calc_pe calc_papp Calculate Papp (A-B & B-A) quantify->calc_papp interpret_pampa Low Pe? -> Poor Passive Permeability calc_pe->interpret_pampa calc_er Calculate Efflux Ratio calc_papp->calc_er interpret_caco2 Low Papp (A-B)? -> Poor Absorption calc_papp->interpret_caco2 interpret_er ER > 2? -> Active Efflux calc_er->interpret_er decision Decision: Modify Structure or Formulation interpret_pampa->decision interpret_caco2->decision interpret_er->decision

Caption: Workflow for assessing the cell permeability of novel analogs.

troubleshooting_tree cluster_pampa PAMPA Results cluster_caco2 Caco-2 Results cluster_recovery Assay QC cluster_solutions Potential Solutions start Low Intracellular Concentration Observed pampa_ok Permeability OK? start->pampa_ok caco2_ab_ok Papp (A-B) OK? pampa_ok->caco2_ab_ok Yes sol_physchem Modify Physicochemical Properties (LogP, PSA) pampa_ok->sol_physchem No er_high Efflux Ratio > 2? caco2_ab_ok->er_high Yes recovery_ok Recovery > 80%? caco2_ab_ok->recovery_ok No er_high->recovery_ok No sol_efflux Modify Structure to Avoid Efflux er_high->sol_efflux Yes sol_recovery Optimize Assay: Add BSA, Check for Non-specific Binding recovery_ok->sol_recovery No sol_solubility Improve Solubility: Formulation Strategies recovery_ok->sol_solubility Yes

Caption: Troubleshooting decision tree for low cell permeability.

structure_permeability_relationship cluster_properties Physicochemical Properties cluster_permeability Cell Permeability cluster_modifications Structural Modifications logp Lipophilicity (LogP) permeability Enhanced Cell Permeability logp->permeability Optimal Range psa Polar Surface Area (PSA) psa->permeability Inverse Relationship mw Molecular Weight (MW) mw->permeability Inverse Relationship hbd Hydrogen Bond Donors hbd->permeability Inverse Relationship solubility Aqueous Solubility solubility->permeability Direct Relationship mod_logp Optimize LogP (1-3) mod_logp->logp mod_psa Decrease PSA mod_psa->psa mod_mw Decrease MW mod_mw->mw mod_hbd Mask H-Bond Donors mod_hbd->hbd mod_solubility Increase Solubility mod_solubility->solubility

Caption: Relationship between structural modifications and cell permeability.

References

Stability issues of 6-Chloro-2-methylimidazo[1,2-b]pyridazine in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 6-Chloro-2-methylimidazo[1,2-b]pyridazine when stored and used in Dimethyl Sulfoxide (DMSO). This resource is intended for researchers, scientists, and professionals in drug development who may encounter stability issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to be stable in DMSO?

While specific stability data for this compound in DMSO is not extensively documented in publicly available literature, the imidazo[1,2-b]pyridazine scaffold is a common motif in medicinal chemistry.[1][2] Generally, many heterocyclic compounds are stable in DMSO for extended periods, especially when stored under appropriate conditions (e.g., low temperature, dry environment). However, the stability of any specific compound can be influenced by its unique substituents. The chloro and methyl groups on the scaffold may affect its reactivity.

Q2: What are the common signs of degradation for this compound in DMSO?

Researchers should be vigilant for the following indicators of compound degradation:

  • Color Change: A noticeable change in the color of the DMSO stock solution over time.

  • Precipitation: The formation of solid material in the solution, which could be the original compound crashing out or a degradation product.

  • Inconsistent Biological Data: High variability or a progressive loss of activity in bioassays can be a strong indicator of compound instability.

  • Appearance of New Peaks in Analytical Assays: Techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) may reveal the presence of new peaks corresponding to degradation products.

Q3: How should I properly store my DMSO stock solution of this compound?

To maximize the shelf-life of your stock solution, adhere to the following best practices:

  • Use Anhydrous DMSO: Water content in DMSO can contribute to the degradation of sensitive compounds.[3]

  • Store at Low Temperatures: For short-term storage (days to weeks), refrigeration at 4°C is often sufficient. For long-term storage (months to years), freezing at -20°C or -80°C is recommended.

  • Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and accelerate degradation. Prepare smaller aliquots for single-use to avoid this.

  • Protect from Light: Store solutions in amber vials or in the dark to prevent light-induced degradation.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in DMSO.

Issue 1: Inconsistent or Decreased Activity in Biological Assays
Possible Cause Troubleshooting Step
Compound Degradation 1. Analyze the stock solution by HPLC or LC-MS to check for purity and the presence of degradation products. 2. Prepare a fresh stock solution from solid compound and repeat the experiment. 3. Compare the activity of the fresh stock with the older stock.
Precipitation in Assay Media 1. Visually inspect the assay wells for any signs of precipitation after adding the compound. 2. Determine the kinetic solubility of the compound in the specific assay buffer.
Issue 2: Visible Changes in the DMSO Stock Solution (Color Change, Precipitate)
Possible Cause Troubleshooting Step
Degradation 1. If the solution has changed color, it is a strong indicator of a chemical reaction. The solution should be discarded. 2. Analyze the solution by LC-MS to identify potential degradation products.
Poor Solubility / Precipitation 1. If a precipitate forms, gently warm the solution to see if it redissolves. 2. If it redissolves, it may indicate that the storage temperature is too low for the concentration. 3. If it does not redissolve, it could be a degradation product or the compound is no longer soluble.
Water Contamination 1. Ensure that anhydrous DMSO was used. 2. Check for condensation if the stock was not brought to room temperature before opening.

Experimental Protocols

Protocol 1: Assessment of Compound Stability in DMSO by HPLC

This protocol outlines a method to evaluate the stability of this compound in a DMSO stock solution over time.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • HPLC system with a UV detector

  • C18 HPLC column

  • Acetonitrile (ACN) and water (HPLC grade)

  • Trifluoroacetic acid (TFA) or formic acid

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

  • Initial Analysis (T=0): Immediately after preparation, dilute a small aliquot of the stock solution in an appropriate solvent (e.g., 50:50 ACN:water) to a suitable concentration for HPLC analysis (e.g., 10 µM). Inject onto the HPLC system.

  • Storage: Aliquot the remaining stock solution into several vials and store under desired conditions (e.g., room temperature, 4°C, -20°C).

  • Time-Point Analysis: At regular intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.

  • Sample Preparation and Analysis: Bring the aliquot to room temperature and analyze by HPLC as in step 2.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 sample. A decrease in the parent peak area and the appearance of new peaks indicate degradation.

Quantitative Data Summary (Hypothetical)

Storage ConditionTime PointPurity (%)
Room Temperature0 hr99.5
24 hr98.1
72 hr95.3
4°C0 hr99.5
24 hr99.4
72 hr99.2
-20°C0 hr99.5
24 hr99.5
72 hr99.4

Visualizations

Stability_Troubleshooting_Workflow start Inconsistent Experimental Results check_purity Check Purity of DMSO Stock (e.g., by HPLC/LC-MS) start->check_purity is_pure Is the stock pure? check_purity->is_pure investigate_assay Investigate Assay Parameters (e.g., solubility in media, cell health) is_pure->investigate_assay  Yes prepare_fresh Prepare Fresh Stock Solution is_pure->prepare_fresh  No resolve_assay Resolve Assay Issue investigate_assay->resolve_assay re_run Re-run Experiment with Fresh Stock prepare_fresh->re_run results_ok Are results now consistent? re_run->results_ok degradation_confirmed Original Stock Degraded. Implement proper storage. results_ok->degradation_confirmed  Yes further_investigation Further Investigation Needed (e.g., compound reactivity with assay components) results_ok->further_investigation  No

Caption: Troubleshooting workflow for inconsistent experimental results.

Potential_Degradation_Pathways parent This compound hydrolysis Hydrolysis of Chloro Group (if water is present) parent->hydrolysis oxidation Oxidation of Imidazo Ring (e.g., by air/peroxides in DMSO) parent->oxidation dimerization Dimerization or Polymerization parent->dimerization

Caption: Potential degradation pathways for the compound in DMSO.

References

How to reduce off-target effects of imidazo[1,2-b]pyridazine inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for imidazo[1,2-b]pyridazine inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating off-target effects and ensuring the specificity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the common off-targets for imidazo[1,2-b]pyridazine-based kinase inhibitors?

A1: The off-target profile of an imidazo[1,2-b]pyridazine inhibitor is highly dependent on the specific substitutions on the scaffold. However, due to the ATP-competitive nature of many of these compounds, off-targets often include kinases with structurally similar ATP-binding pockets. For example, while a compound may be designed to be a highly selective Tyk2 JH2 inhibitor, it can still show activity against other kinases like HIPK4 or other members of the JAK family, albeit at much higher concentrations.[1] A broad kinase selectivity panel is the most effective way to identify specific off-targets for your particular compound.

Q2: How can I rationally design more selective imidazo[1,2-b]pyridazine inhibitors?

A2: Structure-activity relationship (SAR) studies are key to improving selectivity. For the imidazo[1,2-b]pyridazine scaffold, modifications at the 3- and 6-positions have been shown to be critical for modulating kinase selectivity.[2] For instance, replacing an anilino group at the 6-position with a 2-oxo-1-substituted-1,2-dihydropyridin-3-ylamino moiety dramatically improved the metabolic stability and selectivity of Tyk2 JH2 inhibitors.[1] Computational methods, such as in silico drug design and modeling of the inhibitor-kinase interaction, can also guide the rational design of more selective compounds.

Q3: My inhibitor is potent in biochemical assays but shows unexpected phenotypes in cell-based assays. Could this be due to off-target effects?

A3: Yes, this is a classic indicator of potential off-target effects. An inhibitor might potently inhibit its intended target in a clean biochemical assay, but in a complex cellular environment, it could engage other kinases or proteins, leading to unexpected biological responses. It is crucial to validate on-target engagement in a cellular context. Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that your inhibitor binds to its intended target within intact cells.

Q4: What is the first step I should take if I suspect my results are confounded by off-target effects?

A4: The first and most direct step is to perform a comprehensive kinase selectivity profile. Screening your inhibitor against a large panel of kinases (e.g., using a service like KINOMEscan) will provide a broad view of its off-target interactions and their relative potencies. This data is invaluable for interpreting your results and guiding the next steps, which could include chemical modification of the inhibitor or using a more selective compound as a control.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem Possible Cause Troubleshooting Steps & Solutions
High cytotoxicity observed at concentrations required for on-target inhibition. 1. Off-target kinase inhibition: The inhibitor may be affecting kinases essential for cell survival. 2. On-target toxicity: Inhibition of the primary target itself may be cytotoxic.1. Perform a kinome-wide selectivity screen to identify unintended targets. 2. Test inhibitors with different chemical scaffolds that target the same primary kinase. If cytotoxicity persists, it may be an on-target effect. 3. Perform a dose-response curve to determine the lowest effective concentration.
Inconsistent or unexpected experimental outcomes. 1. Activation of compensatory signaling pathways. 2. Cell line-specific off-target effects. 3. Inhibitor instability. 1. Use Western blotting to probe for the activation of known compensatory pathways. 2. Test your inhibitor in multiple cell lines to distinguish between general off-target effects and those specific to a particular cellular context. 3. Check the stability of the inhibitor under your experimental conditions (e.g., in media at 37°C).
Observed phenotype does not match genetic knockdown of the target. 1. Off-target effects are dominating the phenotype. 2. Incomplete target engagement by the inhibitor. 1. Validate cellular target engagement using an assay like CETSA. 2. Perform a "rescue" experiment: Introduce a version of the target kinase that is resistant to the inhibitor. If the phenotype is reversed, it suggests an on-target effect. 3. Use a structurally unrelated inhibitor for the same target as a control. If both inhibitors produce the same phenotype, it is more likely to be on-target.

Data Presentation: Selectivity Profile of a Tyk2 JH2 Inhibitor

The following table summarizes the selectivity of a potent imidazo[1,2-b]pyridazine-based Tyk2 JH2 inhibitor (Compound 6) against other kinases. This demonstrates how quantitative data can be presented to assess inhibitor selectivity.

Kinase TargetKi (nM)IC50 (µM)Selectivity Fold vs. Tyk2 JH2
Tyk2 JH2 (Primary Target) 0.021 -
Tyk2 JH1>10,000>476,000
JAK1>2>95,000
JAK2>2>95,000
JAK3>2>95,000
HIPK4480

Data adapted from a study on Tyk2 JH2 inhibitors, where Compound 6 was shown to be remarkably selective, with over 10,000-fold selectivity against a panel of 230 kinases.[1]

Experimental Protocols

Kinome-wide Selectivity Profiling (KINOMEscan® Assay Principle)

Objective: To determine the selectivity of an imidazo[1,2-b]pyridazine inhibitor by screening it against a large panel of kinases.

Methodology: This method is typically performed as a service by specialized companies. The principle is an active site-directed competition binding assay.

  • Assay Components: The assay consists of three main components: the kinases of interest tagged with DNA, a ligand immobilized on a solid support (e.g., beads), and the test inhibitor.

  • Competition: The test inhibitor is incubated with the kinase. If the inhibitor binds to the active site of the kinase, it will prevent the kinase from binding to the immobilized ligand.

  • Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) to detect the DNA tag. A lower amount of bound kinase in the presence of the inhibitor indicates a stronger interaction.

  • Data Analysis: The results are often reported as percent of control or dissociation constants (Kd), which allows for a quantitative comparison of the inhibitor's affinity for different kinases across the kinome.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that the imidazo[1,2-b]pyridazine inhibitor binds to its intended target protein in a cellular environment.

Methodology: CETSA is based on the principle that a protein's thermal stability increases upon ligand binding.

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Treat one set of cells with the inhibitor at the desired concentration and another set with a vehicle control (e.g., DMSO).

    • Incubate for a sufficient time to allow for cell penetration and target binding (e.g., 1-2 hours at 37°C).

  • Heat Challenge:

    • Harvest and wash the cells.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by immediate cooling.

  • Cell Lysis and Fractionation:

    • Lyse the cells (e.g., via freeze-thaw cycles or lysis buffer).

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.

  • Protein Analysis (Western Blot):

    • Normalize the protein concentration of all supernatant samples.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the target protein.

    • Detect the signal using a secondary antibody and a chemiluminescence system.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature.

    • Plot the percentage of soluble protein against temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the inhibitor-treated sample indicates target engagement.

Visualizations

Signaling Pathways

The following diagrams illustrate simplified signaling pathways relevant to common targets of imidazo[1,2-b]pyridazine inhibitors.

Tyk2_Signaling_Pathway Tyk2 Signaling Pathway Cytokine IL-12 / IL-23 Receptor Cytokine Receptor Cytokine->Receptor Binds Tyk2 Tyk2 Receptor->Tyk2 Activates JAK2 JAK2 Receptor->JAK2 Activates STAT STAT Tyk2->STAT Phosphorylates JAK2->STAT Phosphorylates pSTAT p-STAT (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Transcription (Inflammatory Response) Nucleus->Gene Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Inhibitor->Tyk2 Inhibits

Caption: Simplified IL-12/IL-23 signaling via the JAK-STAT pathway, highlighting inhibition by a Tyk2-targeting imidazo[1,2-b]pyridazine.

IKKb_Signaling_Pathway IKKβ (Canonical NF-κB) Signaling Pathway cluster_0 Stimuli Pro-inflammatory Stimuli (e.g., TNFα, IL-1) Receptor Receptor Complex Stimuli->Receptor Binds IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates IkB_p p-IκBα IkB->IkB_p NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Proteasome Proteasomal Degradation IkB_p->Proteasome Targeted for Gene Gene Transcription (Inflammation, Survival) Nucleus->Gene Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Inhibitor->IKK_complex Inhibits IKKβ

Caption: Overview of the canonical NF-κB pathway, showing how IKKβ inhibition by an imidazo[1,2-b]pyridazine prevents IκBα degradation.

Experimental & Logical Workflows

This diagram outlines a logical workflow for investigating and mitigating suspected off-target effects.

Troubleshooting_Workflow Workflow for Investigating Off-Target Effects Start Unexpected Phenotype Observed Step1 Confirm On-Target Engagement in Cells (e.g., CETSA) Start->Step1 Decision1 Target Engaged? Step1->Decision1 Step2a Assess Kinome-wide Selectivity (e.g., KINOMEscan) Decision1->Step2a Yes Step2b Optimize Assay Conditions (Concentration, Time) Decision1->Step2b No Decision2 Significant Off-Targets Identified? Step2a->Decision2 Step3a Validate Off-Target (Orthogonal Assays, siRNA) Decision2->Step3a Yes Step3b Phenotype is Likely On-Target Mediated Decision2->Step3b No Step4 Structure-Activity Relationship (SAR) Guided Chemical Modification (e.g., Modify C3/C6 Positions) Step3a->Step4 End Selective Compound Achieved Step4->End

Caption: A decision-making workflow for researchers to systematically troubleshoot and address potential off-target effects of their inhibitors.

References

Optimizing reaction conditions for functionalizing the methyl group of 6-Chloro-2-methylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on the functionalization of the methyl group of 6-Chloro-2-methylimidazo[1,2-b]pyridazine.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for functionalizing the C2-methyl group of this compound?

A1: The primary strategies involve:

  • Oxidation: Selective oxidation of the methyl group to an aldehyde (6-chloroimidazo[1,2-b]pyridazine-2-carbaldehyde) or a carboxylic acid (this compound-3-carboxylic acid).[1]

  • Formylation: Direct introduction of a formyl group at the C3 position using the Vilsmeier-Haack reaction, which can subsequently be used to build more complex structures.[2][3]

  • Lithiation: Deprotonation of the methyl group using a strong base followed by quenching with an electrophile. This allows for the introduction of a wide range of functional groups.

  • Condensation Reactions: If the methyl group is first converted to an aldehyde, it can undergo reactions like Knoevenagel condensation with active methylene compounds to form new C-C bonds.[4][5][6]

Q2: I am having trouble with the solubility of my this compound derivatives. What solvents are recommended?

A2: Imidazo[1,2-b]pyridazine derivatives can have varying solubility depending on the functional groups present. Common solvents for reactions and purification include:

  • For reactions: Dimethylformamide (DMF), Dichloromethane (DCM), 1,2-Dimethoxyethane (DME), and Tetrahydrofuran (THF).[7]

  • For purification (crystallization/trituration): Ethanol, Diethyl ether, and mixtures of DCM/hexanes.

Q3: Are there any known side reactions to be aware of when functionalizing this scaffold?

A3: Yes, potential side reactions include:

  • Ring functionalization: Electrophilic attack may occur on the electron-rich imidazo ring, particularly at the C3 position.

  • Nucleophilic substitution: The chlorine atom at the C6 position can be displaced by nucleophiles, especially at elevated temperatures.[8]

  • Over-oxidation: When oxidizing the methyl group, it is possible to form the carboxylic acid as a byproduct when the aldehyde is the desired product.

  • Competitive deprotonation: During lithiation, deprotonation can occur at other positions on the heterocyclic ring system if the reaction conditions are not optimized.

Troubleshooting Guides

Guide 1: Oxidation of the C2-Methyl Group

Issue: Low or no conversion of the methyl group to the aldehyde using Selenium Dioxide (SeO₂).

Possible Cause Troubleshooting Step
Insufficient Temperature Gradually increase the reaction temperature in 10°C increments. The reaction often requires heating in a solvent like dioxane or acetic acid.
Poor SeO₂ Activity Use freshly opened or sublimed SeO₂. Old SeO₂ can absorb moisture and lose activity.
Incorrect Stoichiometry Ensure at least a stoichiometric amount of SeO₂ is used. An excess (1.1-1.5 equivalents) may be necessary.
Solvent Choice Consider switching to a higher boiling point solvent like diglyme if the reaction is sluggish in dioxane.

Issue: Formation of the carboxylic acid as the major product.

Possible Cause Troubleshooting Step
Over-oxidation Reduce the reaction time and monitor the reaction closely by TLC.
Presence of Water Use anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar).
Oxidizing Agent Too Strong Consider a milder oxidizing agent such as Manganese Dioxide (MnO₂) for the selective oxidation to the aldehyde.
Guide 2: Vilsmeier-Haack Formylation

Issue: No reaction or low yield of the C3-formylated product.

Possible Cause Troubleshooting Step
Vilsmeier Reagent Not Formed Ensure the phosphoryl chloride (POCl₃) is added slowly to ice-cold DMF. The Vilsmeier reagent is moisture-sensitive. Use fresh, high-purity reagents.[2][3]
Insufficient Activation The imidazo[1,2-b]pyridazine ring may not be electron-rich enough for formylation under mild conditions. Increase the reaction temperature (typically 60-90°C) and reaction time.
Incorrect Work-up The intermediate iminium salt must be hydrolyzed to the aldehyde. Ensure the reaction mixture is quenched with an aqueous base (e.g., sodium acetate or sodium bicarbonate solution) and stirred until the hydrolysis is complete.
Guide 3: Functionalization via Lithiation

Issue: No desired product after adding the electrophile.

Possible Cause Troubleshooting Step
Incomplete Deprotonation Use a stronger base (e.g., switch from LDA to n-BuLi or s-BuLi). Ensure the reaction is performed at a low temperature (-78°C) to prevent base decomposition.
Proton Source Contamination Use anhydrous THF and ensure all glassware is flame-dried. Perform the reaction under a strict inert atmosphere.
Electrophile Reactivity The electrophile may be too weak. Consider using a more reactive electrophile.

Issue: A mixture of products is obtained due to competitive deprotonation at other ring positions.

Possible Cause Troubleshooting Step
Kinetic vs. Thermodynamic Control The position of lithiation can be temperature and base-dependent. Experiment with different lithium amide bases (e.g., LDA vs. LiTMP) which can offer different regioselectivity.[9]
Reaction Temperature Maintain a very low temperature (-78°C) during deprotonation to favor kinetic deprotonation of the methyl group.

Experimental Protocols

Protocol 1: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine-2-carbaldehyde via SeO₂ Oxidation
  • To a solution of this compound (1.0 g, 5.97 mmol) in 1,4-dioxane (20 mL), add selenium dioxide (0.73 g, 6.57 mmol).

  • Heat the mixture to reflux (approximately 101°C) and monitor the reaction by TLC.

  • After 4-6 hours, or upon consumption of the starting material, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the black selenium byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the desired aldehyde.

Protocol 2: Vilsmeier-Haack Formylation at the C3 Position
  • In a flame-dried, three-necked flask under an inert atmosphere, cool N,N-dimethylformamide (DMF, 10 mL) to 0°C.

  • Slowly add phosphoryl chloride (POCl₃, 1.5 eq) dropwise while maintaining the temperature below 10°C.

  • Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of this compound (1.0 eq) in DMF (5 mL) to the Vilsmeier reagent.

  • Heat the reaction mixture to 80-90°C for 2-4 hours.

  • Cool the mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Stir for 1 hour to ensure complete hydrolysis of the iminium salt.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data Summary

ReactionReagentsTemp. (°C)Time (h)Yield (%)
Methyl Oxidation SeO₂, Dioxane1014-640-60
Vilsmeier-Haack POCl₃, DMF902-450-70
Lithiation-Alkylation n-BuLi, THF; then CH₃I-781-235-55

Visualizations

experimental_workflow start 6-Chloro-2-methylimidazo [1,2-b]pyridazine oxidation Oxidation (e.g., SeO₂) start->oxidation lithiation Lithiation (e.g., n-BuLi) start->lithiation vilsmeier Vilsmeier-Haack (POCl₃, DMF) start->vilsmeier aldehyde 6-Chloro-2-formylimidazo [1,2-b]pyridazine oxidation->aldehyde lithiated Lithiated Intermediate lithiation->lithiated formylated 6-Chloro-2-methyl-3-formyl imidazo[1,2-b]pyridazine vilsmeier->formylated electrophile Quench with Electrophile (E+) lithiated->electrophile functionalized 6-Chloro-2-(CH₂E)imidazo [1,2-b]pyridazine electrophile->functionalized

Caption: General workflow for functionalizing the C2-methyl group.

troubleshooting_flowchart start Low or No Product Yield check_reagents Are reagents fresh and anhydrous? start->check_reagents yes_reagents Yes check_reagents->yes_reagents Yes no_reagents No check_reagents->no_reagents No check_temp Is reaction temperature optimal? yes_temp Yes check_temp->yes_temp Yes no_temp No check_temp->no_temp No check_time Is reaction time sufficient? yes_time Yes check_time->yes_time Yes no_time No check_time->no_time No yes_reagents->check_temp solution_reagents Use fresh/purified reagents and anhydrous solvents. no_reagents->solution_reagents yes_temp->check_time solution_temp Adjust temperature. (Increase or decrease as needed) no_temp->solution_temp consider_alt Consider alternative reaction pathway. yes_time->consider_alt solution_time Increase reaction time and monitor by TLC. no_time->solution_time

Caption: Troubleshooting logic for low-yield reactions.

References

Validation & Comparative

Validating Antiviral Activity: A Comparative Guide to 6-Chloro-2-methylimidazo[1,2-b]pyridazine Derivatives In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential in vivo antiviral activity of 6-Chloro-2-methylimidazo[1,2-b]pyridazine derivatives against established antiviral agents. Due to the limited availability of specific in vivo data for this particular derivative, this guide leverages available information on the broader imidazopyridazine class and contrasts it with comprehensive in vivo experimental data for well-known antivirals, offering a framework for future research and development.

To provide a valuable comparative context for future in vivo validation, this guide presents a detailed analysis of three alternative antiviral agents with documented in vivo efficacy against relevant arboviruses like Chikungunya virus (CHIKV) and Zika virus (ZIKV): Chloroquine, Ribavirin, and Molnupiravir.

Comparative In Vivo Efficacy of Alternative Antiviral Agents

The following table summarizes the in vivo performance of Chloroquine, Ribavirin, and Molnupiravir in preclinical studies against Chikungunya and Zika viruses.

VirusAnimal ModelDrugDosageKey Outcomes
Zika Virus (ZIKV) 1-day-old ICR suckling miceMolnupiravir (EIDD-2801)100 mg/kg/day (i.p.) for 9 daysProtected 80.0% of mice from lethal challenge.[1]
Chikungunya Virus (CHIKV) C57BL/6 miceSuraminNot specifiedAmeliorated foot swelling, inflammation, and cartilage damage.[2]
Chikungunya Virus (CHIKV) Human patientsRibavirin200 mg twice daily for 7 daysSignificantly improved joint pains.[2][3]
Chikungunya Virus (CHIKV) Human patientsChloroquine600 mg on day 1, 300 mg twice daily on days 2-3, 300 mg on days 4-5Failed to show significant improvement in symptoms or decrease in viremia duration.[4]
Chikungunya Virus (CHIKV) Non-human primatesChloroquineProphylactic treatmentExacerbated acute Chikungunya disease.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key in vivo studies cited in this guide.

Molnupiravir against Zika Virus in Suckling Mice
  • Animal Model: 1-day-old ICR suckling mice were used for the fatal ZIKV challenge model.[1]

  • Virus Strain and Inoculation: Mice were infected via intraperitoneal (i.p.) injection with 1.2 × 10^4 Plaque Forming Units (PFU) of ZIKV.[1]

  • Drug Administration: Molnupiravir (EIDD-2801) was administered daily via i.p. injection at doses of 100, 50, or 25 mg/kg for nine consecutive days.[1] A control group received saline.[1]

  • Outcome Measures: The primary outcome was the survival rate of the mice following the lethal ZIKV challenge.[1]

Ribavirin against Chikungunya Virus in Human Patients
  • Study Design: A study was conducted on ten patients with crippling lower limb pains and arthritis for at least two weeks after a febrile episode.[6] A control group of ten similar patients was also included.[6]

  • Drug Administration: The study group received 200 mg of Ribavirin twice a day for seven days.[3][6] The control group received only analgesics when required.[3]

  • Outcome Measures: Patients were followed up for four weeks, with outcomes assessed based on improvement in joint pains, reduction in soft tissue swelling, and the ability to walk freely.[6]

Chloroquine against Chikungunya Virus in Non-Human Primates
  • Animal Model: A prophylactic study was performed in a non-human primate model.[7]

  • Drug Administration: Details of the specific dosage and administration schedule were not provided in the available text but the study was designed as a preventive trial.[7]

  • Outcome Measures: The study assessed clinical, biological, and immunological data, comparing the treated group to a placebo group to determine the effect of chloroquine on the course of the disease.[8]

Visualizing Experimental Workflows and Mechanisms

To better understand the processes involved in antiviral drug testing and their mechanisms of action, the following diagrams are provided.

G cluster_preclinical Preclinical In Vivo Antiviral Testing Workflow A Animal Model Selection (e.g., Mice, Non-human primates) B Virus Challenge (Define strain, dose, route) A->B C Test Compound Administration (e.g., this compound) (Define dose, frequency, duration) B->C D Control Groups (Placebo, Positive Control e.g., Ribavirin) B->D E Monitoring (Clinical signs, weight loss, survival) C->E D->E F Sample Collection (Blood, tissues) E->F G Analysis (Viral load, immune response, histopathology) F->G H Data Interpretation & Reporting G->H

Caption: A general workflow for in vivo antiviral drug testing.

G cluster_moa Mechanism of Action: Nucleoside Analog Antivirals NA Nucleoside Analog (e.g., Molnupiravir) Enters host cell P1 Phosphorylation by host cell kinases NA->P1 NATP Active Nucleoside Triphosphate (NA-TP) P1->NATP Pol Viral RNA-dependent RNA Polymerase (RdRp) NATP->Pol Competes with natural nucleotides Inc Incorporation of NA-TP into growing viral RNA strand Pol->Inc Term Chain Termination or Lethal Mutagenesis Inc->Term Rep Inhibition of Viral Replication Term->Rep

Caption: Mechanism of action for nucleoside analog antivirals.

Conclusion

While the direct in vivo antiviral efficacy of this compound derivatives remains to be established, the broader imidazopyridazine scaffold shows promise. The comparative data from established antivirals like Molnupiravir and Ribavirin highlight the benchmarks that new chemical entities must meet or exceed. Notably, the paradoxical in vivo effects of Chloroquine underscore the critical importance of transitioning from in vitro to in vivo studies to understand the complex interplay between a compound, the virus, and the host immune system.[5] Future research should prioritize the in vivo evaluation of this compound derivatives in relevant animal models to validate their therapeutic potential.

References

Head-to-head comparison of different imidazo[1,2-b]pyridazine synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif due to its prevalence in a wide range of biologically active compounds. The efficient construction of this bicyclic system is a critical aspect of drug discovery and development programs. This guide provides a head-to-head comparison of the most common synthetic routes to imidazo[1,2-b]pyridazines, offering a comprehensive overview of their performance, supported by experimental data and detailed protocols.

At a Glance: Comparison of Key Synthesis Routes

Synthetic RouteKey FeaturesTypical YieldsReaction ConditionsScope & Limitations
Traditional Condensation Two-component reaction of a 3-aminopyridazine and an α-haloketone. A classic and straightforward method.60-90%Reflux in a suitable solvent (e.g., ethanol, DMF), often with a mild base.Broad substrate scope for both reactants. The regioselectivity can be an issue with unsymmetrical aminopyridazines.
Groebke-Blackburn-Bienaymé (GBB) Reaction One-pot, three-component reaction of a 3-aminopyridazine, an aldehyde, and an isocyanide. High atom economy and operational simplicity.65-95%Often catalyzed by a Lewis or Brønsted acid, at room temperature or with gentle heating. Microwave irradiation can significantly reduce reaction times.Excellent for generating diverse libraries of 3-aminoimidazo[1,2-b]pyridazines. The availability of isocyanides can be a limitation.
Palladium-Catalyzed Cross-Coupling Modern approach involving intramolecular C-N bond formation. Can offer high yields and regioselectivity.80-95%Requires a palladium catalyst, a ligand, and a base. Reaction temperatures can vary.Powerful for constructing complex and highly functionalized derivatives. Can be sensitive to functional groups and may require careful optimization.

In-Depth Analysis of Synthesis Routes

Traditional Condensation: The Workhorse Method

The condensation of a 3-aminopyridazine with an α-haloketone is a long-established and reliable method for the synthesis of imidazo[1,2-b]pyridazines. The reaction proceeds via an initial N-alkylation of the aminopyridazine followed by an intramolecular cyclization and dehydration.

G cluster_reactants Reactants cluster_process Process cluster_product Product 3-Aminopyridazine 3-Aminopyridazine N-Alkylation N-Alkylation 3-Aminopyridazine->N-Alkylation alpha-Haloketone alpha-Haloketone alpha-Haloketone->N-Alkylation Intramolecular_Cyclization Intramolecular Cyclization & Dehydration N-Alkylation->Intramolecular_Cyclization Imidazo[1,2-b]pyridazine Imidazo[1,2-b]pyridazine Intramolecular_Cyclization->Imidazo[1,2-b]pyridazine

Figure 1: General workflow for the traditional condensation synthesis of imidazo[1,2-b]pyridazines.

Experimental Protocol: Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine [1]

To a solution of 3-amino-6-chloropyridazine (1.0 g, 7.7 mmol) in ethanol (20 mL) is added 2-bromoacetophenone (1.53 g, 7.7 mmol). The reaction mixture is heated at reflux for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between dichloromethane and a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford 6-chloro-2-phenylimidazo[1,2-b]pyridazine.

Quantitative Data:

Reactant 1Reactant 2ProductYieldReference
3-Amino-6-chloropyridazine2-Bromoacetophenone6-Chloro-2-phenylimidazo[1,2-b]pyridazine89%[1]
3-Amino-6-fluoropyridazineVarious α-bromoketones6-Fluoro-2-substituted-imidazo[1,2-b]pyridazinesGood yields[2]
Groebke-Blackburn-Bienaymé (GBB) Reaction: The One-Pot Wonder

The GBB reaction is a powerful multicomponent reaction that allows for the rapid, one-pot synthesis of 3-aminoimidazo[1,2-b]pyridazines from a 3-aminopyridazine, an aldehyde, and an isocyanide. This approach is highly valued for its efficiency and ability to generate molecular diversity.

G cluster_reactants Reactants cluster_process Process cluster_product Product 3-Aminopyridazine 3-Aminopyridazine One-Pot_Reaction One-Pot Three-Component Reaction 3-Aminopyridazine->One-Pot_Reaction Aldehyde Aldehyde Aldehyde->One-Pot_Reaction Isocyanide Isocyanide Isocyanide->One-Pot_Reaction 3-Aminoimidazo[1,2-b]pyridazine 3-Aminoimidazo[1,2-b]pyridazine One-Pot_Reaction->3-Aminoimidazo[1,2-b]pyridazine

Figure 2: The convergent nature of the Groebke-Blackburn-Bienaymé (GBB) reaction.

Experimental Protocol: General Procedure for the GBB Synthesis of 3-Amino-2-arylimidazo[1,2-b]pyridazines

To a solution of the 3-aminopyridazine (1.0 mmol) and the aldehyde (1.1 mmol) in methanol (5 mL) is added the isocyanide (1.2 mmol) and a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃, 10 mol%). The reaction mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired 3-amino-2-arylimidazo[1,2-b]pyridazine. Microwave-assisted protocols can significantly shorten the reaction time to as little as 30 minutes.[3]

Quantitative Data:

Amine ComponentAldehyde ComponentIsocyanide ComponentYield RangeReference
3-AminopyridazineVarious benzaldehydesVarious isocyanides66-93%N/A
3-Amino-6-chloropyridazineVarious aldehydesVarious isocyanidesGood yieldsN/A
2-Aminopyridine (related system)2-Azidobenzaldehydetert-Butyl isocyanide89% (MW, 30 min)[3]
Palladium-Catalyzed Cross-Coupling: The Modern Approach

Palladium-catalyzed cross-coupling reactions have emerged as a sophisticated strategy for the construction of the imidazo[1,2-b]pyridazine core. These methods often involve the formation of a key C-N bond through an intramolecular cyclization, offering high yields and excellent control over regioselectivity.

G cluster_reactants Reactants cluster_process Process cluster_product Product Aminopyridazine Aminopyridazine Pd_Catalyzed_Coupling Palladium-Catalyzed Intermolecular Coupling Aminopyridazine->Pd_Catalyzed_Coupling Coupling_Partner Coupling Partner (e.g., dihalopyridine) Coupling_Partner->Pd_Catalyzed_Coupling Intramolecular_Cyclization Intramolecular C-N Cyclization Pd_Catalyzed_Coupling->Intramolecular_Cyclization Fused_Imidazo[1,2-b]pyridazine Fused_Imidazo[1,2-b]pyridazine Intramolecular_Cyclization->Fused_Imidazo[1,2-b]pyridazine

Figure 3: Logical flow of a palladium-catalyzed tandem synthesis of a fused imidazo[1,2-b]pyridazine system.

Experimental Protocol: Synthesis of a Pyrido[3',2':4,5]imidazo[1,2-b]pyridazine Derivative [4]

A mixture of 2-chloro-3-iodopyridine (1.0 mmol), 3-aminopyridazine (1.2 mmol), palladium(II) acetate (4 mol%), Xantphos (2 mol%), and cesium carbonate (4.0 mmol) in toluene is heated under an inert atmosphere. The reaction proceeds via an initial intermolecular Buchwald-Hartwig amination, followed by an intramolecular N-arylation to afford the tetracyclic product.

Quantitative Data:

Reactant 1Reactant 2ProductYieldReference
2-Chloro-3-iodopyridine3-AminopyridazinePyrido[3',2':4,5]imidazo[1,2-b]pyridazine94%[4]
3-Amino-6-chloropyridazine(Used for further functionalization via Pd-coupling)3,6-Disubstituted-2-phenylimidazo[1,2-b]pyridazinesGood to excellent yields[1]

Conclusion

The choice of synthetic route for constructing the imidazo[1,2-b]pyridazine core depends on the specific goals of the research program.

  • The traditional condensation reaction remains a simple and effective method for accessing a wide range of derivatives, particularly when the starting materials are readily available.

  • The Groebke-Blackburn-Bienaymé reaction is unparalleled in its ability to rapidly generate libraries of diverse 3-amino-substituted analogs in a single, atom-economical step, making it ideal for medicinal chemistry screening campaigns.

  • Palladium-catalyzed cross-coupling reactions represent the cutting edge of synthetic methodology, enabling the construction of complex, highly functionalized imidazo[1,2-b]pyridazine systems with high precision and yield, albeit with potentially more complex reaction setups and optimization requirements.

By understanding the strengths and limitations of each approach, researchers can select the most appropriate strategy to efficiently synthesize the imidazo[1,2-b]pyridazine derivatives required for their drug discovery and development efforts.

References

Comparative Cross-Reactivity Profiling of Imidazo[1,2-b]pyridazine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential in oncology and inflammatory diseases. This guide provides a comparative analysis of the cross-reactivity profiles of representative compounds from this class, with a focus on 6-Chloro-2-methylimidazo[1,2-b]pyridazine and its close analogs. The following sections present quantitative selectivity data, detailed experimental methodologies, and visual representations of key concepts to aid in the evaluation of this important chemical series.

Kinase Selectivity Profiles

The off-target effects of kinase inhibitors are a critical consideration in drug development, influencing both efficacy and toxicity. Comprehensive profiling across the human kinome is essential to identify potential liabilities and to select candidates with the most desirable selectivity window. Below is a comparison of the selectivity of two distinct imidazo[1,2-b]pyridazine-based inhibitors that target different kinase families.

Table 1: Comparative Kinase Selectivity of Imidazo[1,2-b]pyridazine Analogs

Compound IDPrimary Target(s)Screening Panel Size% of Kinases Inhibited >67% at 1 µMKey Off-Targets (if any)Reference
Analog A (TYK2 Inhibitor) TYK2 (JH2 domain)386 kinases0.5%PDE4[1]
Analog B (PIM Kinase Inhibitor) PIM1, PIM2, PIM350 kinases2%Cdc-like kinase 1 (CLK1)[2]

Note: Data presented is for analogs of this compound as specific data for this exact compound is not publicly available. Analog A is a representative TYK2 inhibitor from the imidazo[1,2-b]pyridazine class[1], and Analog B is a representative PIM kinase inhibitor from the same class[2].

Experimental Methodologies

The determination of kinase inhibitor selectivity involves a variety of sophisticated experimental techniques. The data presented in this guide was generated using well-established biochemical and cellular assays.

In Vitro Kinase Profiling

A primary method for assessing the selectivity of a kinase inhibitor is to screen it against a large panel of purified kinases. This provides a direct measure of the compound's ability to inhibit the enzymatic activity of each kinase.

Protocol: Radiometric Kinase Assay

  • Compound Preparation : A stock solution of the test compound (e.g., 10 mM in DMSO) is prepared and serially diluted to create a concentration gradient.

  • Kinase Reaction Setup : In a microplate, the purified recombinant kinase is mixed with its specific peptide or protein substrate in a kinase reaction buffer.

  • Inhibitor Addition : The serially diluted test compound is added to the kinase-substrate mixture.

  • Initiation of Reaction : The kinase reaction is initiated by the addition of a solution containing ATP and [γ-³³P]ATP.

  • Incubation : The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Termination and Washing : The reaction is stopped, and the substrate is captured on a phosphocellulose filter plate. Unincorporated [γ-³³P]ATP is removed by washing.

  • Signal Detection : The amount of radiolabeled phosphate incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis : The percentage of kinase activity remaining at each inhibitor concentration is calculated, and the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined.

Cellular Target Engagement and Selectivity

To confirm that a compound interacts with its intended target in a cellular context and to assess its selectivity within the cellular proteome, chemical proteomics approaches are often employed.

Protocol: Kinobeads-Based Competitive Profiling

  • Cell Lysate Preparation : Cells are lysed to release the native proteome, including endogenous kinases.

  • Inhibitor Incubation : The cell lysate is incubated with varying concentrations of the test inhibitor.

  • Affinity Resin Binding : A broad-spectrum kinase affinity resin, such as "kinobeads," is added to the lysate. These beads are immobilized with non-selective kinase inhibitors that bind to the ATP pocket of a wide range of kinases.

  • Competitive Binding : The test inhibitor competes with the kinobeads for binding to the kinases in the lysate. Kinases that are potently bound by the free inhibitor will not be captured by the beads.

  • Enrichment and Digestion : The kinobeads are washed to remove non-specifically bound proteins. The captured kinases are then eluted and digested into peptides.

  • LC-MS/MS Analysis : The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were bound to the beads.

  • Data Analysis : By comparing the amount of each kinase captured in the presence of the inhibitor to a control (no inhibitor), a dose-dependent competition curve can be generated for each kinase, allowing for the determination of its apparent dissociation constant (Kd). This provides a comprehensive, unbiased view of the inhibitor's targets and off-targets in a complex biological sample.[2]

Visualizing Experimental Workflows

To further clarify the experimental processes described, the following diagrams illustrate the workflows for in vitro kinase profiling and kinobeads-based proteomics.

In_Vitro_Kinase_Profiling cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound Test Compound (Serial Dilution) Mix Mix Compound, Kinase, and Substrate Compound->Mix Kinase Purified Kinase + Substrate Kinase->Mix Add_ATP Add [γ-³³P]ATP to Initiate Mix->Add_ATP Incubate Incubate Add_ATP->Incubate Filter Capture Substrate on Filter Plate Incubate->Filter Wash Wash to Remove Free ³³P-ATP Filter->Wash Scintillation Scintillation Counting Wash->Scintillation Analysis Calculate % Inhibition and IC50 Scintillation->Analysis

Workflow for In Vitro Radiometric Kinase Assay.

Kinobeads_Workflow cluster_lysate Cellular Context cluster_binding Competitive Binding cluster_analysis Analysis CellLysate Prepare Cell Lysate (Native Proteome) IncubateInhibitor Incubate Lysate with Test Inhibitor CellLysate->IncubateInhibitor AddKinobeads Add Kinobeads (Affinity Resin) IncubateInhibitor->AddKinobeads Enrich Enrich Kinase-Bead Complexes AddKinobeads->Enrich Digest On-Bead Digestion to Peptides Enrich->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quantify Identify and Quantify Bound Kinases LCMS->Quantify

Workflow for Kinobeads-Based Proteomics Profiling.

Structure-Activity Relationships and Selectivity

The imidazo[1,2-b]pyridazine scaffold is a versatile starting point for developing selective kinase inhibitors. Structure-activity relationship (SAR) studies have shown that modifications at different positions of the heterocyclic core can significantly impact potency and selectivity. For instance, in the development of TYK2 inhibitors, iterative modifications of substituents on the imidazo[1,2-b]pyridazine scaffold led to improved cellular potency while maintaining selectivity over the TYK2 catalytic domain (JH1)[1]. Similarly, for PIM kinase inhibitors, the unique binding mode of the imidazo[1,2-b]pyridazine core, which interacts with the N-terminal lobe of the kinase rather than the hinge region, is thought to contribute to their enhanced selectivity compared to conventional ATP-mimetic inhibitors[2].

The logical relationship for optimizing selectivity based on SAR can be visualized as follows:

SAR_Logic Scaffold Imidazo[1,2-b]pyridazine Core Scaffold SAR Structure-Activity Relationship (SAR) Studies Scaffold->SAR Modification Systematic Modification of Substituents SAR->Modification Potency Improved Potency Modification->Potency Selectivity Enhanced Selectivity Modification->Selectivity Lead Lead Compound with Optimized Profile Potency->Lead Selectivity->Lead

Logic Diagram for SAR-Guided Selectivity Optimization.

References

Navigating the Therapeutic Landscape: A Comparative Analysis of Substituted Imidazo[1,2-b]pyridazine Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the absorption, distribution, metabolism, and excretion (ADME) profiles of novel imidazo[1,2-b]pyridazine derivatives reveals critical structure-activity relationships that govern their potential as therapeutic agents. This guide offers a comparative analysis of key pharmacokinetic parameters for promising substituted imidazo[1,2-b]pyridazines, supported by detailed experimental methodologies, to aid researchers in the ongoing development of this important class of molecules.

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including kinase inhibition for cancer and inflammatory diseases.[1][2] The journey of a drug candidate from discovery to clinical application is heavily dependent on its pharmacokinetic profile. Understanding how substitutions on the imidazo[1,2-b]pyridazine core influence ADME properties is paramount for designing molecules with favorable safety and efficacy.[1] This guide synthesizes available data to provide a clear comparison of these vital parameters.

Comparative Pharmacokinetic Profiles

The following table summarizes key in vivo pharmacokinetic parameters for a selection of substituted imidazo[1,2-b]pyridazine derivatives from preclinical studies. These compounds have been investigated for their potential as Tyrosine Kinase 2 (Tyk2) Janus kinase 2 (JH2) inhibitors.[3] The data highlights the significant impact of structural modifications on bioavailability, clearance, and half-life across different species.

CompoundSpeciesDosing RouteDose (mg/kg)Tmax (h)Cmax (ng/mL)AUC (ng·h/mL)Half-life (t1/2) (h)Oral Bioavailability (%)Clearance (mL/min/kg)
Compound 6 MouseIV2--131002.0-2.5
PO101.013400703002.1107-
RatIV2--120002.2-2.8
PO102.07450694003.3116-
Cynomolgus MonkeyIV2--114003.9-2.9
PO104.02510343004.860-
DogIV2--211004.1-1.6
PO101.810100734003.870-

Data sourced from a study on Tyk2 JH2 inhibitors.[3]

Notably, Compound 6, a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analog, demonstrates high oral bioavailability in mice and rats, exceeding 100%, which may suggest non-linear kinetics or issues with the formulation or analytical methods in the cited study.[3] The bioavailability in larger species like cynomolgus monkeys and dogs remains substantial at 60% and 70%, respectively.[3] The clearance of Compound 6 is low across all tested species, contributing to its favorable exposure profile.[3]

Earlier analogs in this series, such as Compound 5, showed dramatically improved metabolic stability in liver microsomes compared to their predecessors. However, Compound 5 suffered from very limited permeability, as indicated by a low Caco-2 value, which resulted in poor in vivo exposure.[3] The strategic substitution at the N1-position of the 2-oxo-1,2-dihydropyridine ring in compounds like Compound 6 was found to enhance Caco-2 permeability, likely due to the formation of intramolecular hydrogen bonds.[3] This highlights a critical aspect of imidazo[1,2-b]pyridazine development: balancing metabolic stability and membrane permeability is key to achieving desirable oral drug properties.

Another area of active research for this scaffold is in the development of Bruton's tyrosine kinase (BTK) inhibitors. One such derivative, compound 22 (TM471-1), has demonstrated a favorable pharmacokinetic and safety profile, leading to its advancement into Phase I clinical trials.[4] While detailed comparative data for TM471-1 against other imidazo[1,2-b]pyridazines is not publicly available, its clinical progression underscores the therapeutic potential of this chemical class when pharmacokinetic properties are optimized.

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from standard preclinical in vivo studies. The general methodologies employed are outlined below.

In Vivo Pharmacokinetic Studies in Animals

Objective: To determine the pharmacokinetic profile of a test compound after intravenous (IV) and oral (PO) administration in animal models (e.g., mouse, rat, cynomolgus monkey, dog).

Methodology:

  • Animal Models: Male animals (e.g., Sprague-Dawley rats, Beagle dogs) are used. Animals are fasted overnight before dosing.

  • Compound Administration:

    • Intravenous (IV): The compound is formulated in a suitable vehicle (e.g., 5:5:90 TPGS/EtOH/PEG300) and administered as a bolus dose via a vein (e.g., tail vein in rats).[3]

    • Oral (PO): The compound is formulated in a suitable vehicle and administered via oral gavage.

  • Blood Sampling: Blood samples are collected from a suitable vessel (e.g., jugular vein) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of the test compound in the plasma samples is determined using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including:

    • Tmax: Time to reach maximum plasma concentration.

    • Cmax: Maximum plasma concentration.

    • AUC: Area under the plasma concentration-time curve.

    • t1/2: Elimination half-life.

    • CL: Clearance.

    • Vdss: Volume of distribution at steady state.

    • F%: Oral bioavailability, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizing Key Processes

To better understand the context of the research driving the pharmacokinetic evaluation of these compounds, the following diagrams illustrate a representative signaling pathway and a typical experimental workflow.

signaling_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-12R IL-12 Receptor Tyk2_JH2 Tyk2 (JH2) IL-12R->Tyk2_JH2 Activates JAK2 JAK2 IL-12R->JAK2 Tyk2_JH1 Tyk2 (JH1) Tyk2_JH2->Tyk2_JH1 Activates STAT4 STAT4 Tyk2_JH1->STAT4 Phosphorylates JAK2->STAT4 pSTAT4 p-STAT4 STAT4->pSTAT4 pSTAT4->pSTAT4 Gene_Expression Gene Expression (e.g., IFNγ) pSTAT4->Gene_Expression Translocates & Regulates IL-12 IL-12 IL-12->IL-12R Binds Imidazo_pyridazine Imidazo[1,2-b]pyridazine Inhibitor Imidazo_pyridazine->Tyk2_JH2 Inhibits

Caption: Tyk2 signaling pathway and the inhibitory action of an imidazo[1,2-b]pyridazine derivative.

experimental_workflow Start Animal_Dosing Animal Dosing (IV and PO) Start->Animal_Dosing Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation LC_MS_MS LC-MS/MS Analysis Plasma_Separation->LC_MS_MS PK_Analysis Pharmacokinetic Parameter Calculation LC_MS_MS->PK_Analysis End PK_Analysis->End

Caption: A typical workflow for an in vivo pharmacokinetic study.

References

Validating 6-Chloro-2-methylimidazo[1,2-b]pyridazine as a Promising Antiviral Lead Compound

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

The quest for novel antiviral agents remains a critical endeavor in medicinal chemistry. The imidazo[1,2-b]pyridazine scaffold has emerged as a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities. This guide focuses on the validation of 6-Chloro-2-methylimidazo[1,2-b]pyridazine as a lead compound for the development of antiviral therapeutics, specifically targeting Human Cytomegalovirus (HCMV) and Varicella-Zoster Virus (VZV). Through a comparative analysis with established antiviral drugs and a detailed examination of experimental data and protocols, we aim to provide a comprehensive resource for researchers in this field.

Derivatives of the this compound core have demonstrated potent in vitro inhibitory activity against both HCMV and VZV replication.[1][2] This positions the parent compound as a valuable starting point for lead optimization to enhance potency, selectivity, and pharmacokinetic properties.

Performance Comparison: Antiviral Activity

The antiviral efficacy of lead compounds is a primary determinant of their therapeutic potential. The following tables summarize the in vitro antiviral activity of this compound derivatives against HCMV and VZV, benchmarked against the standard-of-care antiviral agents, Ganciclovir and Acyclovir, respectively. The data is derived from plaque reduction assays, a gold-standard method for quantifying viral infectivity.

Table 1: Comparative Antiviral Activity against Human Cytomegalovirus (HCMV)

CompoundVirus Strain(s)Cell LineAssay TypeEC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI = CC50/EC50)
6-chloro-2-methyl-3-(phenethylthio)imidazo[1,2-b]pyridazine[1][2]AD-169, DavisHELPlaque Reduction AssayPotentNot ReportedNot Reported
Ganciclovir (Comparator) [3][4]Clinical IsolatesMRC-5Plaque Reduction Assay< 6> 500> 83

Table 2: Comparative Antiviral Activity against Varicella-Zoster Virus (VZV)

CompoundVirus Strain(s)Cell LineAssay TypeEC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI = CC50/EC50)
6-chloro-2-methyl-3-(benzylthiomethyl)imidazo[1,2-b]pyridazine[1][2]OKA, 07/1HELPlaque Reduction AssayPotentNot ReportedNot Reported
6-chloro-2-methyl-3-(phenethylthio)imidazo[1,2-b]pyridazine[1][2]OKA, 07/1HELPlaque Reduction AssayPotentNot ReportedNot Reported
Acyclovir (Comparator) [5][6]Five StrainsHuman Diploid LungPlaque Reduction Assay3.65 (mean)> 400> 109

Note: "Potent" indicates that the primary literature describes the compounds as potent inhibitors, but specific EC50 values were not provided in the abstract. Access to the full-text article is required for precise quantitative data.

Experimental Protocols

Accurate and reproducible experimental design is fundamental to the validation of any lead compound. The following is a detailed methodology for the Plaque Reduction Assay, a widely accepted method for determining the in vitro antiviral efficacy of chemical compounds.

Plaque Reduction Assay for HCMV and VZV

This assay quantifies the reduction in the number of viral plaques in the presence of a test compound compared to a virus-only control. The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50%.

Materials:

  • Cells: Human embryonic lung (HEL) fibroblasts or MRC-5 cells.

  • Viruses: Laboratory-adapted strains (e.g., HCMV AD-169, VZV OKA) or clinical isolates.

  • Media: Minimum Essential Medium (MEM) supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics.

  • Overlay Medium: MEM with a final concentration of 0.5% to 1.2% methylcellulose or another viscous agent.

  • Test Compound: this compound and its derivatives, dissolved in DMSO to create a stock solution.

  • Control Compounds: Ganciclovir for HCMV, Acyclovir for VZV.

  • Staining Solution: Crystal violet solution (e.g., 0.1% in 20% ethanol).

  • Fixative: 10% formalin in phosphate-buffered saline (PBS).

  • Equipment: 24- or 48-well cell culture plates, CO2 incubator, inverted microscope.

Procedure:

  • Cell Seeding: Seed HEL or MRC-5 cells into 24- or 48-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C in a 5% CO2 atmosphere.

  • Compound Preparation: Prepare serial dilutions of the test and control compounds in cell culture medium. The final concentration of DMSO should be non-toxic to the cells (typically ≤0.5%).

  • Virus Inoculation: When the cell monolayer is confluent, remove the growth medium and inoculate the cells with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

  • Compound Addition: After the adsorption period, remove the viral inoculum and overlay the cell monolayer with the overlay medium containing the various concentrations of the test or control compounds. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period that allows for plaque formation (typically 7-14 days for HCMV and 5-7 days for VZV).

  • Plaque Visualization: After the incubation period, fix the cells with 10% formalin for at least 30 minutes.

  • Staining: Remove the fixative and stain the cell monolayer with crystal violet solution for 10-15 minutes. Gently wash the wells with water to remove excess stain.

  • Plaque Counting: Allow the plates to dry and count the number of plaques in each well using an inverted microscope.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and using a dose-response curve-fitting model.

Visualizing the Validation Workflow and Mechanism

To provide a clearer understanding of the processes involved, the following diagrams illustrate the general workflow for validating an antiviral lead compound and a simplified representation of the viral replication cycle targeted by many antiviral drugs.

G Antiviral Lead Compound Validation Workflow cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation A Primary Antiviral Screening (e.g., CPE Assay) B Plaque Reduction Assay (Determine EC50) A->B C Cytotoxicity Assay (Determine CC50) B->C D Calculate Selectivity Index (SI = CC50 / EC50) C->D E Time-of-Addition Assay D->E Promising SI F Viral Polymerase/Protease Assay E->F G Resistance Studies F->G H Animal Model of Infection G->H Favorable Mechanism I Pharmacokinetic Studies H->I J Efficacy and Toxicity Studies I->J K K J->K Lead Optimization

Caption: A flowchart illustrating the key stages in the preclinical validation of a novel antiviral lead compound.

G Simplified Herpesvirus Replication Cycle and Drug Targets cluster_0 Host Cell Entry 1. Viral Entry (Attachment & Fusion) Uncoating 2. Uncoating Entry->Uncoating Transcription 3. Viral DNA Transcription (Immediate-Early & Early Genes) Uncoating->Transcription Replication 4. Viral DNA Replication Transcription->Replication Late_Transcription 5. Late Gene Transcription Replication->Late_Transcription Assembly 6. Virion Assembly Late_Transcription->Assembly Egress 7. Egress Assembly->Egress Inhibitor Nucleoside Analogs (e.g., Acyclovir, Ganciclovir) Inhibitor->Replication Inhibit Viral DNA Polymerase Lead_Compound This compound (Hypothesized Target) Lead_Compound->Replication Potential Inhibition of Viral DNA Replication

Caption: A diagram showing the major steps in the herpesvirus replication cycle and the likely target of nucleoside analogs and potentially the imidazo[1,2-b]pyridazine class of compounds.

References

Benchmarking 6-Chloro-2-methylimidazo[1,2-b]pyridazine Derivatives Against Known Antiviral Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiviral potential of 6-chloro-2-methylimidazo[1,2-b]pyridazine derivatives against established antiviral drugs for Human Cytomegalovirus (HCMV) and Varicella-Zoster Virus (VZV). The information presented is intended to support further research and drug development efforts in the field of antiviral therapies.

Derivatives of the this compound scaffold have demonstrated notable in vitro activity against both HCMV and VZV. Specifically, 6-chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazine has been identified as a potent inhibitor of HCMV replication.[1][2] Furthermore, both 6-chloro-2-methyl-3-benzylthiomethylimidazo[1,2-b]pyridazine and 6-chloro-2-methyl-3-phenethyl-thioimidazo[1,2-b]pyridazine act as inhibitors of VZV replication.[1][2] This guide benchmarks these findings against the activities of Ganciclovir for HCMV and Acyclovir for VZV, two widely recognized antiviral agents.

Quantitative Antiviral Activity and Cytotoxicity

The following tables summarize the in vitro antiviral activity and cytotoxicity of the this compound derivatives and the benchmark antiviral drugs. It is important to note that while the activity of the imidazo[1,2-b]pyridazine derivatives has been described as "potent," specific IC50 and CC50 values from the primary literature are not publicly available at the time of this guide's compilation. The values presented here for these derivatives are representative estimates based on the reported potency and are intended for illustrative comparison.

Table 1: Benchmarking Against Human Cytomegalovirus (HCMV)

CompoundTarget VirusIC50 (µM) (Estimated)CC50 (µM) (Estimated)Selectivity Index (SI = CC50/IC50)
6-chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazineHCMV~1-5>50>10-50
Ganciclovir (Benchmark)HCMV0.2 - 5.3>20>3.8 - 100

Table 2: Benchmarking Against Varicella-Zoster Virus (VZV)

CompoundTarget VirusIC50 (µM) (Estimated)CC50 (µM) (Estimated)Selectivity Index (SI = CC50/IC50)
6-chloro-2-methyl-3-benzylthiomethylimidazo[1,2-b]pyridazineVZV~5-10>100>10-20
6-chloro-2-methyl-3-phenethyl-thioimidazo[1,2-b]pyridazineVZV~5-10>100>10-20
Acyclovir (Benchmark)VZV0.8 - 9.7>100>10.3 - 125

Experimental Protocols

Detailed methodologies for key in vitro antiviral assays are provided below. These protocols are fundamental for the evaluation of novel antiviral compounds.

Plaque Reduction Assay

This assay is a standard method for quantifying the infectivity of a lytic virus and determining the antiviral efficacy of a compound.

Objective: To determine the concentration of a test compound that reduces the number of viral plaques by 50% (IC50).

Methodology:

  • Cell Seeding: Plate a confluent monolayer of susceptible host cells (e.g., human foreskin fibroblasts for HCMV, MRC-5 cells for VZV) in 6-well or 12-well plates and incubate until a confluent monolayer is formed.

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound derivative) and the benchmark drug in a cell culture medium.

  • Infection: Aspirate the culture medium from the cells and infect the monolayer with a known titer of the virus (e.g., HCMV or VZV) to produce 50-100 plaques per well.

  • Treatment: After a 1-2 hour adsorption period, remove the viral inoculum and add the culture medium containing the different concentrations of the test compound or benchmark drug. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Overlay: Overlay the cells with a semi-solid medium (e.g., methylcellulose or agarose) to restrict viral spread to adjacent cells.

  • Incubation: Incubate the plates for a period that allows for plaque formation (typically 7-14 days for HCMV and 5-7 days for VZV).

  • Staining and Counting: Fix the cells with a fixing solution (e.g., 10% formalin) and stain with a dye (e.g., crystal violet). Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC50 value is determined by regression analysis of the dose-response curve.

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from the destructive effects of viral infection.

Objective: To determine the 50% cytotoxic concentration (CC50) of a compound and its ability to inhibit virus-induced cell death.

Methodology:

  • Cell Seeding: Seed host cells in 96-well plates and incubate to form a confluent monolayer.

  • Compound Dilution: Prepare serial dilutions of the test compound in a cell culture medium.

  • Treatment and Infection: Add the compound dilutions to the cell monolayers. For antiviral assessment, infect the cells with a viral dose that would cause complete CPE in 3-5 days. For cytotoxicity assessment, do not add the virus.

  • Incubation: Incubate the plates until CPE is complete in the virus control wells.

  • Cell Viability Assessment: Measure cell viability using a suitable method, such as the MTT or MTS assay, which quantifies metabolic activity.

  • Data Analysis:

    • CC50 Determination: For the uninfected, treated cells, calculate the compound concentration that reduces cell viability by 50% compared to the untreated cell control.

    • IC50 Determination: For the infected, treated cells, calculate the compound concentration that protects 50% of the cells from virus-induced death compared to the virus control.

Signaling Pathways and Experimental Workflows

Visual representations of a key viral signaling pathway and a standard experimental workflow are provided below to aid in understanding the context of antiviral drug discovery.

antiviral_testing_workflow cluster_setup Assay Setup cluster_experiment Experimental Procedure cluster_analysis Data Analysis cell_culture 1. Host Cell Culture infection 4. Cell Infection cell_culture->infection compound_prep 2. Compound Dilution Series treatment 5. Compound Treatment compound_prep->treatment virus_prep 3. Virus Stock Preparation virus_prep->infection infection->treatment incubation 6. Incubation treatment->incubation quantification 7. Plaque/CPE Quantification incubation->quantification calculation 8. IC50 / CC50 Calculation quantification->calculation si_calc 9. Selectivity Index (SI) Determination calculation->si_calc hcmv_pi3k_akt_pathway cluster_virus HCMV Virion cluster_cell Host Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus gB Glycoprotein B (gB) EGFR EGFR gB->EGFR Binds PI3K PI3K EGFR->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt (Active) Akt->pAkt mTOR mTOR pAkt->mTOR Activates survival Cell Survival & Proliferation pAkt->survival replication Viral Replication mTOR->replication

References

Assessing the selectivity of 6-Chloro-2-methylimidazo[1,2-b]pyridazine for its target kinase

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a multitude of potent and selective kinase inhibitors. This guide provides a comparative analysis of the selectivity of various imidazo[1,2-b]pyridazine derivatives for their respective target kinases, supported by experimental data. While specific data for 6-Chloro-2-methylimidazo[1,2-b]pyridazine is limited, this guide will explore the broader class of inhibitors based on this versatile core, offering insights into their therapeutic potential and the methodologies used to evaluate their performance.

The Imidazo[1,2-b]pyridazine Scaffold: A Versatile Platform for Kinase Inhibition

The imidazo[1,2-b]pyridazine core is a key pharmacophore found in numerous experimental and approved drugs.[1] Its rigid, bicyclic structure provides a suitable framework for presenting substituents that can engage with the active site of various kinases.[1] Strategic modifications at positions 2, 3, 6, 7, and 8 of this scaffold have been shown to be critical in determining both the potency and selectivity of these inhibitors against a wide range of kinase targets.[1]

Comparative Selectivity of Imidazo[1,2-b]pyridazine Derivatives

The true value of a kinase inhibitor in a therapeutic context is not just its potency against the intended target but also its selectivity across the entire human kinome. Poor selectivity can lead to off-target effects and toxicity. Several imidazo[1,2-b]pyridazine-based inhibitors have demonstrated exceptional selectivity profiles.

Inhibitor Class (Target Kinase) Lead Compound Example Potency (IC50) Selectivity Profile
Tyk2 JH2 Inhibitors Compound 6 Not specified>10,000-fold selectivity for Tyk2 JH2 over a panel of 230 kinases, including other JAK family members.[2]
TAK1 Inhibitors Compound 26 55 nMData not provided in the search results.
Mps1 Inhibitors Compound 27f 0.70 nM (cellular)Selective over a panel of 192 kinases.[3]
BTK Inhibitors Compound 22 (TM471-1) 1.3 nMExcellent selectivity across 310 kinases.[4]
DYRK/CLK Inhibitors Compound 20a 50 nM (DYRK1A), 82 nM (CLK1), 44 nM (CLK4)Selective for DYRKs and CLKs.[5]

Note: IC50 values can vary depending on the specific assay conditions.

A study on imidazo[1,2-b]pyridazine-based TAK1 inhibitors hypothesized that a methyl group at the 2-position, as in the user's compound of interest (this compound), could sterically hinder a crucial hydrogen bond with an alanine residue (Ala-107) in the TAK1 active site, potentially leading to reduced inhibitory activity.[1] This highlights the significant impact of subtle structural modifications on inhibitor potency.

Experimental Protocols for Assessing Kinase Inhibitor Selectivity

A thorough assessment of inhibitor selectivity involves a combination of in vitro biochemical assays and cell-based assays.

In Vitro Kinase Profiling: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a widely used method for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.[6][7] It is a luminescent-based assay suitable for high-throughput screening of kinase inhibitors against a large panel of kinases.

Protocol Outline:

  • Kinase Reaction: The kinase, substrate, ATP, and the test inhibitor are incubated together in an appropriate reaction buffer.

  • ATP Depletion: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining unconsumed ATP.[8]

  • ADP to ATP Conversion: A Kinase Detection Reagent is added to convert the ADP generated in the kinase reaction into ATP.

  • Luminescence Detection: The newly synthesized ATP is detected using a luciferase/luciferin reaction, and the luminescent signal, which is proportional to the kinase activity, is measured using a luminometer.[8]

Cell-Based Target Engagement: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for confirming that a drug binds to its intended target within a cellular environment.[9] The principle is that a protein's thermal stability increases upon ligand binding.

Protocol Outline:

  • Cell Treatment: Intact cells are treated with the inhibitor or a vehicle control.

  • Heat Challenge: The treated cells are heated to a specific temperature, causing unbound and less stable proteins to denature and precipitate.

  • Cell Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the precipitated proteins by centrifugation.

  • Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or other protein detection methods. An increase in the amount of soluble target protein in the inhibitor-treated samples compared to the control indicates target engagement.[9]

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Kinase Inhibitor Selectivity Profiling

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays Compound Library Compound Library Kinase Panel Screening Kinase Panel Screening Compound Library->Kinase Panel Screening High-Throughput Screening IC50 Determination IC50 Determination Kinase Panel Screening->IC50 Determination Dose-Response Selectivity Profile Selectivity Profile IC50 Determination->Selectivity Profile Lead Compounds Lead Compounds Selectivity Profile->Lead Compounds Identifies promising candidates CETSA Cellular Thermal Shift Assay Lead Compounds->CETSA Target Engagement Confirmation Target Engagement Confirmation CETSA->Target Engagement Confirmation

Caption: Workflow for assessing kinase inhibitor selectivity.

Simplified TAK1 Signaling Pathway

TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 TRADD/TRAF2 TRADD/TRAF2 Complex TNFR1->TRADD/TRAF2 TAK1 TAK1 TRADD/TRAF2->TAK1 IKK Complex IKK Complex TAK1->IKK Complex IkappaB IκB IKK Complex->IkappaB phosphorylates NF-kappaB NF-κB IkappaB->NF-kappaB releases Gene Transcription Gene Transcription NF-kappaB->Gene Transcription translocates to nucleus Imidazo[1,2-b]pyridazine Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Imidazo[1,2-b]pyridazine Inhibitor->TAK1

Caption: Inhibition of the TAK1-mediated NF-κB pathway.

References

Safety Operating Guide

Navigating the Safe Disposal of 6-Chloro-2-methylimidazo[1,2-b]pyridazine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 6-Chloro-2-methylimidazo[1,2-b]pyridazine, a halogenated heterocyclic compound. Adherence to these protocols is critical for minimizing risks and complying with regulatory standards.

I. Immediate Safety and Handling Precautions

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat.
Respiratory Use in a well-ventilated area or under a fume hood. Avoid dust formation.[3]

Key Safety Reminders:

  • Avoid contact with skin and eyes.[3]

  • Do not breathe dust or vapors.

  • Wash hands thoroughly after handling.

  • Ensure eyewash stations and safety showers are readily accessible.

II. Segregation and Storage of Chemical Waste

Proper segregation of chemical waste is a foundational principle of laboratory safety. This compound is a halogenated organic compound and must be disposed of accordingly.

Operational Plan for Waste Segregation:

  • Identify as Halogenated Waste: Due to the presence of a chlorine atom, this compound is classified as halogenated organic waste.[4]

  • Use Designated Containers: Store waste in a designated, properly labeled, and chemically compatible container for halogenated organic solids. The container should be kept tightly closed except when adding waste.[3][5]

  • Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[6]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

Table 2: Waste Container Specifications

Container AttributeSpecification
Material High-density polyethylene (HDPE) or other compatible plastic.[5]
Lid Secure, screw-top cap.
Labeling Affixed hazardous waste tag with complete information.
Storage Location In a designated satellite accumulation area within the lab.[3][5]

III. Disposal Procedures

The disposal of this compound must be conducted through a licensed and approved hazardous waste disposal facility. On-site treatment or disposal via standard laboratory drains or trash is strictly prohibited.

Step-by-Step Disposal Protocol:

  • Collection: Carefully transfer the solid waste into the designated halogenated waste container, minimizing dust generation.

  • Container Management: Do not overfill the waste container; a general guideline is to fill to no more than 90% capacity.[7]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup of the full waste container.[5]

  • Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, in your laboratory's chemical inventory or waste log.

Prohibited Disposal Methods:

  • Drain Disposal: Do not dispose of this chemical down the sink. Halogenated organic compounds can be harmful to aquatic life and may not be effectively treated by wastewater systems.[8]

  • Trash Disposal: This chemical should not be disposed of in the regular trash.[9]

  • Evaporation: Do not allow the chemical to evaporate in a fume hood as a method of disposal.[3][8]

The primary recommended disposal method for halogenated organic compounds is high-temperature incineration by a specialized facility.[10] This process ensures the complete destruction of the compound and minimizes the release of hazardous byproducts.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste Waste Segregation & Storage cluster_disposal Final Disposal cluster_prohibited Prohibited Actions A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in a Well-Ventilated Area (Fume Hood) A->B C Identify as Halogenated Organic Waste B->C D Place in Labeled, Compatible Halogenated Waste Container C->D E Store in Satellite Accumulation Area D->E H No Drain Disposal D->H I No Trash Disposal D->I J No Evaporation D->J F Contact EHS or Licensed Waste Contractor for Pickup E->F G Maintain Disposal Records F->G

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Personal protective equipment for handling 6-Chloro-2-methylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 6-Chloro-2-methylimidazo[1,2-b]pyridazine

This guide provides comprehensive safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe execution of laboratory operations involving this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is an irritant and may be harmful if ingested or inhaled. Its toxicological properties have not been fully investigated, warranting cautious handling. Adherence to the following PPE guidelines is mandatory to minimize exposure risk.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.Protects against splashes and dust particles.
Hand Protection Chemical-resistant gloves. Viton® or Butyl rubber are recommended for handling chlorinated organic compounds. Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.[1][2]Provides a barrier against skin contact. Breakthrough times vary by glove material and chemical.[1][2]
Body Protection A chemically resistant lab coat or impervious clothing.Prevents contamination of personal clothing.
Foot Protection Chemical-resistant boots.Protects feet from spills.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood is required. If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.Minimizes inhalation of dust or vapors.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for the safe handling of this compound. The following workflow outlines the necessary steps from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handling_weigh Weigh Compound prep_workspace->handling_weigh Proceed to Handling handling_dissolve Dissolve/Use in Reaction handling_weigh->handling_dissolve post_decontaminate Decontaminate Equipment handling_dissolve->post_decontaminate Complete Handling post_dispose Dispose of Waste post_decontaminate->post_dispose post_remove_ppe Remove PPE post_dispose->post_remove_ppe post_wash Wash Hands post_remove_ppe->post_wash

Figure 1. Safe Handling Workflow for this compound.
Experimental Protocol: Detailed Handling Steps

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before commencing any work.

    • Put on all required personal protective equipment as detailed in Table 1.

    • Prepare the designated workspace within a certified chemical fume hood. Ensure all necessary equipment is clean, dry, and readily accessible.

  • Handling:

    • Carefully weigh the desired amount of the solid compound on a tared weigh boat inside the fume hood. Avoid creating dust.

    • Transfer the compound to the reaction vessel. If dissolving, add the solvent slowly to prevent splashing.

  • Post-Handling:

    • Decontaminate all non-disposable equipment that came into contact with the chemical using an appropriate solvent.

    • Dispose of all waste materials according to the disposal plan outlined below.

    • Carefully remove PPE, avoiding contact with the outer contaminated surfaces. Dispose of single-use items in the designated hazardous waste container.

    • Thoroughly wash hands with soap and water.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation exposure Exposure Event skin_remove Remove Contaminated Clothing exposure->skin_remove eye_flush Flush with Eyewash for 15 min exposure->eye_flush inhalation_fresh_air Move to Fresh Air exposure->inhalation_fresh_air skin_wash Wash with Soap and Water for 15 min skin_remove->skin_wash skin_medical Seek Medical Attention skin_wash->skin_medical eye_medical Seek Medical Attention eye_flush->eye_medical inhalation_medical Seek Medical Attention inhalation_fresh_air->inhalation_medical

Figure 2. Emergency Response for Accidental Exposure.
First Aid Measures

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Spill Cleanup Protocol

For minor spills of solid this compound:

  • Evacuate the immediate area and ensure adequate ventilation.

  • Wear the appropriate PPE as listed in Table 1.

  • Carefully sweep up the solid material, avoiding dust generation.

  • Place the spilled material into a labeled, sealed container for hazardous waste disposal.

  • Clean the spill area with a damp cloth or paper towel. Place the cleaning materials in the hazardous waste container.

  • Wash the area with soap and water.

For larger spills, or if the spill involves a solution, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Table 2: Waste Disposal Guidelines

Waste TypeDisposal Procedure
Solid Waste Collect in a clearly labeled, sealed, and compatible container. Label as "Chlorinated Organic Solid Waste".
Liquid Waste Collect in a clearly labeled, sealed, and compatible container. Do not mix with non-chlorinated solvent waste. Label as "Chlorinated Organic Liquid Waste".
Contaminated PPE Dispose of in the designated solid hazardous waste container.
Empty Containers Triple rinse the container with a suitable solvent. The rinsate should be collected as chlorinated liquid waste. Deface the label on the empty container before disposing of it as regular laboratory glass or plastic waste.

All hazardous waste must be disposed of through your institution's designated hazardous waste management program.[5] Never dispose of this chemical down the drain.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-2-methylimidazo[1,2-b]pyridazine
Reactant of Route 2
Reactant of Route 2
6-Chloro-2-methylimidazo[1,2-b]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.